molecular formula C11H8BrNO2S B11790106 Methyl 2-bromo-5-(thiazol-2-YL)benzoate

Methyl 2-bromo-5-(thiazol-2-YL)benzoate

Cat. No.: B11790106
M. Wt: 298.16 g/mol
InChI Key: VWWUMJWUNCCXTJ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-(thiazol-2-yl)benzoate (CAS 1823792-22-8) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a benzoate ester core functionalized with a bromo substituent and a thiazole heterocycle, making it a versatile building block for the development of more complex, bioactive molecules . Its primary research application is as a precursor in the synthesis of pharmacologically active heterocyclic compounds. Specifically, its structure allows for further functionalization to create a class of molecules known as 2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives . These derivatives have been explored in scientific studies for their diverse biological activities, which include analgesic, antifungal, and antibacterial effects . The presence of both the bromine atom and the thiazole ring is crucial for the compound's utility in constructing these potential therapeutic agents. The thiazole ring is a privileged scaffold in medicinal chemistry, frequently found in molecules with significant biological properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8BrNO2S

Molecular Weight

298.16 g/mol

IUPAC Name

methyl 2-bromo-5-(1,3-thiazol-2-yl)benzoate

InChI

InChI=1S/C11H8BrNO2S/c1-15-11(14)8-6-7(2-3-9(8)12)10-13-4-5-16-10/h2-6H,1H3

InChI Key

VWWUMJWUNCCXTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=NC=CS2)Br

Origin of Product

United States

Foundational & Exploratory

Structure Elucidation of Methyl 2-bromo-5-(thiazol-2-yl)benzoate: A Multi-Technique Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, the thiazole ring is a privileged scaffold, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its presence often imparts crucial pharmacological properties, making derivatives like Methyl 2-bromo-5-(thiazol-2-yl)benzoate valuable intermediates for synthetic chemists. The unambiguous determination of the chemical structure of such molecules is a non-negotiable prerequisite for their advancement into development pipelines, ensuring that biological and chemical data are correctly attributed.[4][5]

This guide presents a comprehensive, field-proven strategy for the complete structure elucidation of Methyl 2-bromo-5-(thiazol-2-yl)benzoate. We will move beyond a simple recitation of techniques, instead focusing on the logical flow of analysis where each step builds upon the last. This self-validating workflow, beginning with foundational mass and functional group analysis and culminating in the high-resolution detail of 2D NMR and X-ray crystallography, represents the gold standard for structural verification in the chemical sciences.

Part 1: Foundational Analysis - Molecular Mass and Functional Group Identification

Before delving into the complex connectivity of the molecule, the initial step is to confirm its fundamental properties: the molecular weight and the key functional groups present. This is efficiently achieved through Mass Spectrometry and Infrared Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first question in any structure elucidation is "What is the molecular formula?". HRMS is the definitive technique to answer this. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the calculation of a unique elemental composition. This is a critical first validation point to confirm that the synthesized material is indeed the target compound.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Dissolve approximately 0.1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a ~100 µg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to the run to ensure high mass accuracy.

  • Ionization: Introduce the sample into the ESI source via direct infusion or LC inlet. Use a positive ionization mode to generate the protonated molecule [M+H]⁺. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 natural abundance will result in a characteristic M and M+2 isotopic pattern for all bromine-containing ions, which is a key diagnostic feature.

  • Data Analysis:

    • Identify the ion cluster corresponding to the [M+H]⁺ adduct.

    • Measure the exact m/z of the monoisotopic peak (containing ⁷⁹Br).

    • Use the instrument's software to calculate the elemental formula that corresponds to the measured accurate mass within a specified tolerance (e.g., ±5 ppm).

Data Presentation: Expected HRMS Data

ParameterExpected Value
Molecular Formula C₁₁H₈BrNO₂S
Monoisotopic Mass 296.9486 (for ⁷⁹Br)
Expected [M+H]⁺ 297.9564 (for ⁷⁹Br)
Expected [M+2+H]⁺ 299.9544 (for ⁸¹Br)
Isotopic Ratio ~1:1

The observation of a molecular ion cluster with the correct accurate mass and the characteristic M/M+2 isotopic pattern provides very strong evidence for the proposed elemental composition.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: While MS provides the formula, FT-IR spectroscopy offers a rapid, non-destructive method to confirm the presence of key functional groups.[7] The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. For our target molecule, we are particularly interested in confirming the ester carbonyl (C=O) and the aromatic (C=C and C-H) functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.

Data Presentation: Key Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3100-3000C-H stretchAromatic & Thiazole
~2960C-H stretchAliphatic (O-CH₃)
~1725 C=O stretch Ester
~1600-1450C=C stretchAromatic & Thiazole
~1300-1100C-O stretchEster

The presence of a strong, sharp absorption band around 1725 cm⁻¹ is highly diagnostic for the ester carbonyl group.[8]

Part 2: Connectivity Mapping via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise atomic connectivity of an organic molecule in solution.[9][10] A systematic approach using a suite of 1D and 2D NMR experiments allows us to piece the structure together, atom by atom.[11]

Logical Workflow for NMR Analysis

The following diagram illustrates the logical progression of NMR experiments for comprehensive structure elucidation.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR (Proton Count & Environment) C13_NMR ¹³C NMR (Carbon Count & Type) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Assigns spin systems HSQC HSQC (Direct ¹H-¹³C Attachment) H1_NMR->HSQC Provides ¹H for correlation C13_NMR->HSQC Provides ¹³C for correlation HMBC HMBC (Long-Range ¹H-¹³C Connectivity) COSY->HMBC Connects fragments HSQC->HMBC Confirms direct attachments Final_Structure Final Structure HMBC->Final_Structure Assembles the full skeleton

Caption: Logical workflow for NMR-based structure elucidation.

1D NMR: ¹H and ¹³C Spectra

Expertise & Causality: The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons (via spin-spin splitting). The ¹³C NMR spectrum reveals the number of unique carbon environments. Together, they provide the initial carbon-hydrogen framework.

Experimental Protocol: 1D NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans for good signal-to-noise and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Acquire the spectrum. This typically requires a longer acquisition time than ¹H NMR due to the lower natural abundance of ¹³C. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Table: Predicted ¹H NMR Data Note: Chemical shifts (δ) are predicted based on analogous structures. Multiplicity: s=singlet, d=doublet, dd=doublet of doublets, t=triplet.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationAssignment
H-a~3.9s3HO-CH₃
H-b~7.9d1HThiazole-H
H-c~7.5d1HThiazole-H
H-d~8.1d1HBenzoate-H
H-e~7.9dd1HBenzoate-H
H-f~7.7d1HBenzoate-H

Table: Predicted ¹³C NMR Data

Carbon LabelPredicted δ (ppm)Carbon Type
1~53CH₃
2~166C (C=O)
3~122C (C-Br)
4~134C
5~132CH
6~130CH
7~135C
8~131CH
9~168C (Thiazole)
10~144CH (Thiazole)
11~120CH (Thiazole)
2D NMR: COSY, HSQC, and HMBC

Expertise & Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect.

  • COSY (COrrelation SpectroscopY) identifies protons that are coupled to each other, typically through 2 or 3 bonds.[12] This helps to map out individual spin systems (e.g., connected CH-CH groups).

  • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to (a one-bond correlation).[13][14] This is the most reliable way to assign carbons that have attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for piecing the entire molecule together. It shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[11][13][15] This allows us to connect the spin systems identified by COSY and to locate quaternary (non-protonated) carbons.

Data Presentation: Key Expected 2D NMR Correlations

The following diagram illustrates the most crucial HMBC correlations that would unambiguously confirm the connection between the benzoate and thiazole rings.

HMBC_Correlations H_e C_9 H_e->C_9 H-e to C-9 (Key Correlation) H_b C_7 H_b->C_7 H-b to C-7 (Key Correlation)

Sources

An In-depth Technical Guide to the Characterization of Methyl 2-bromothiazole-5-carboxylate (CAS 54045-74-8)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-bromothiazole-5-carboxylate, a key reagent in the synthesis of thiazole derivatives with potential therapeutic applications. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the experimental rationale and the significance of the characterization process in ensuring the quality and reliability of this important chemical entity.

Introduction: The Significance of a Well-Characterized Building Block

Methyl 2-bromothiazole-5-carboxylate (CAS 54045-74-8) is a heterocyclic compound of significant interest in medicinal chemistry. Its primary application lies in its use as a reagent for preparing thiazole derivatives that show promise as inhibitors of stearoyl-CoA desaturase.[1] This enzyme's inhibition is a target for developing new treatments for a range of metabolic disorders, including obesity and type-2 diabetes.[1] Given its role in the synthesis of potentially life-changing therapeutics, a thorough and unambiguous characterization of this molecule is paramount. This guide will delve into the essential analytical data and methodologies required to confirm the identity, purity, and stability of Methyl 2-bromothiazole-5-carboxylate.

Physicochemical Properties: A Foundation for Application

The physical and chemical properties of a compound are fundamental to its handling, storage, and reactivity. For Methyl 2-bromothiazole-5-carboxylate, these have been determined through a variety of standard analytical techniques.

PropertyValueSource
Molecular Formula C5H4BrNO2S[1][2]
Molecular Weight 222.06 g/mol [1][2]
Appearance White to Yellow to Orange powder/crystal[1]
Melting Point 78-80°C[1]
Boiling Point (Predicted) 263.3±13.0 °C[1]
Density (Predicted) 1.759±0.06 g/cm3 [1]
pKa (Predicted) -1.09±0.10[1]
Storage Keep in a dark place, sealed in dry, room temperature[1][3]

The solid form and relatively stable nature of this compound at room temperature make it convenient for laboratory use. Its predicted pKa suggests it is a very weak base.

Structural Elucidation and Purity Assessment: The Core of Characterization

Confirming the molecular structure and assessing the purity of Methyl 2-bromothiazole-5-carboxylate are critical steps to ensure its suitability for synthetic applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

While specific spectra are not publicly available in the initial search, a standard characterization workflow would involve Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR (Proton NMR): This technique would be used to identify the number and types of hydrogen atoms in the molecule. For Methyl 2-bromothiazole-5-carboxylate, one would expect to see signals corresponding to the methyl ester protons and the single proton on the thiazole ring. The chemical shift and splitting pattern of these signals would provide definitive evidence for the compound's structure.

  • ¹³C NMR (Carbon NMR): This analysis would reveal the number and types of carbon atoms. Signals for the carbonyl carbon of the ester, the two carbons of the thiazole ring, and the methyl carbon would be expected.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. For Methyl 2-bromothiazole-5-carboxylate, a molecular ion peak corresponding to its molecular weight (222.06 g/mol ) would be expected, along with a characteristic isotopic pattern due to the presence of bromine.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a chemical compound.

Experimental Protocol: Purity Determination by HPLC

  • Column: A C18 reverse-phase column is typically suitable for a compound of this polarity.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The gradient would be optimized to ensure good separation of the main peak from any impurities.

  • Detection: UV detection at a wavelength where the compound has significant absorbance would be employed.

  • Sample Preparation: A known concentration of Methyl 2-bromothiazole-5-carboxylate is dissolved in a suitable solvent (e.g., acetonitrile).

  • Injection and Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated based on the area of the main peak relative to the total area of all peaks. A purity of ≥96% is often considered acceptable for this reagent.[4]

The following diagram illustrates the general workflow for the characterization of Methyl 2-bromothiazole-5-carboxylate.

G cluster_synthesis Synthesis & Initial Purification cluster_characterization Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_final Final Assessment synthesis Chemical Synthesis purification Initial Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation ms Mass Spectrometry purification->ms Molecular Weight Confirmation hplc HPLC for Purity purification->hplc Purity Assessment data_analysis Data Analysis & Structural Confirmation nmr->data_analysis ms->data_analysis hplc->data_analysis final_product Qualified Reagent (CAS 54045-74-8) data_analysis->final_product

Caption: Characterization workflow for Methyl 2-bromothiazole-5-carboxylate.

Safety and Handling

Based on available data, Methyl 2-bromothiazole-5-carboxylate should be handled with care. It is classified as an irritant.[1]

  • Hazard Codes: Xi (Irritant)[1]

  • Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[1]

  • Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[1]

It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion: Ensuring Quality in Drug Discovery

The thorough characterization of starting materials like Methyl 2-bromothiazole-5-carboxylate is a non-negotiable aspect of drug discovery and development. By employing a suite of analytical techniques, researchers can be confident in the identity, purity, and stability of this key building block. This, in turn, ensures the reliability and reproducibility of synthetic routes and ultimately contributes to the quality and safety of the final therapeutic agents.

References

  • Methyl 2-bromothiazole-5-carboxylate | C5H4BrNO2S | CID 2773502 . PubChem. [Link]

Sources

The Biological Significance of the Thiazole Moiety in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole ring—a five-membered heterocyclic motif comprising sulfur and nitrogen atoms—is universally recognized as a privileged scaffold in medicinal chemistry and rational drug design[1]. Currently present in over 18 FDA-approved therapeutics, thiazole derivatives exhibit a remarkably diverse spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. This technical guide dissects the physicochemical causality behind the thiazole moiety's success, explores its role in target engagement using Dasatinib as a paradigm, and outlines self-validating experimental workflows for synthesizing and evaluating thiazole-based kinase inhibitors.

Physicochemical Causality: Why the Thiazole Scaffold?

The integration of a thiazole ring into a drug candidate is rarely arbitrary; it is a calculated structural decision driven by its unique electronic and steric properties.

  • Electronic Distribution & Hydrogen Bonding: The thiazole ring possesses a highly delocalized pi-electron system. The nitrogen atom acts as a potent hydrogen-bond acceptor, anchoring the molecule to target protein backbones, while the sulfur atom imparts lipophilicity and unique polarizability, enhancing membrane permeability[1].

  • Bioisosterism: Thiazole is frequently employed as a bioisostere to resolve pharmacokinetic liabilities. For example, it acts as a carbonyl bioisostere in 5-HT3 receptor antagonists, mimicking the planar geometry and electron density of an amide without its susceptibility to proteolytic cleavage[2]. Furthermore, in the optimization of the CB1 receptor antagonist Rimonabant, replacing the metabolically vulnerable diarylpyrazole motif with a thiazole ring maintained nanomolar binding affinity while significantly altering the lipophilic ligand efficiency and subtype selectivity[3].

Bioisosterism Thiazole Thiazole Scaffold (Electron-rich, Aromatic) Hbond H-Bond Acceptor (Nitrogen Atom) Thiazole->Hbond PiStack Pi-Pi Stacking (Aromatic Ring) Thiazole->PiStack Lipophilicity Lipophilicity Tuning (Sulfur Atom) Thiazole->Lipophilicity Bioisostere Bioisosteric Replacement (Amides, Oxazoles, Pyrazoles) Thiazole->Bioisostere Target Target Protein Pocket (e.g., Kinase ATP Site) Hbond->Target Anchors Ligand PiStack->Target Stabilizes Conformation Lipophilicity->Target Enhances Permeability Bioisostere->Target Evades Resistance

Figure 1: Logical relationship of thiazole's physicochemical properties and target engagement.

Target Engagement: The Kinase Paradigm (Dasatinib)

Dasatinib (BMS-354825) is a quintessential example of thiazole-driven target engagement[4]. Developed as a pan-Src/Abl kinase inhibitor for chronic myelogenous leukemia (CML), dasatinib utilizes a 1,3-thiazole-5-carboxamide core[4].

Mechanistic Causality: In the ATP-binding pocket of the ABL kinase, the thiazole ring is not merely a passive linker. It acts as a rigid, central hinge-binding motif that precisely dictates the spatial orientation of the 2-chloro-6-methylphenyl ring and the aminopyrimidine group[4]. The nitrogen of the thiazole ring forms a critical hydrogen bond with the kinase hinge region (specifically the backbone NH of Met318 in ABL), while the sulfur atom engages in favorable van der Waals interactions with the hydrophobic gatekeeper residues[5]. This dual interaction mechanism yields sub-nanomolar inhibitory potency (IC50 < 1 nM)[5].

Quantitative Data Summaries

Table 1: FDA-Approved Thiazole-Bearing Drugs and Their Targets

Drug Name Therapeutic Area Primary Target Year Approved
Dasatinib Oncology (CML) ABL/Src Kinases 2006
Cefiderocol Infectious Disease Bacterial Cell Wall (Siderophore) 2019
Alpelisib Oncology (Breast Cancer) PI3K alpha 2019
Lusutrombopag Hematology Thrombopoietin Receptor 2018
Cobicistat HIV Infection CYP3A Inhibitor (PK Enhancer) 2018

(Data synthesized from[1][4])

Table 2: Comparative IC50 Values in Target Engagement

Compound Class Target Scaffold IC50 Value
Dasatinib ABL Kinase Thiazole-5-carboxamide < 1 nM
Intermediate A (Dasatinib analog) ABL Kinase Thiazole derivative 49.05 ± 6.36 µM
Rimonabant Analog CB1 Receptor Thiazole Bioisostere Nanomolar

(Data synthesized from[3][4][5])

Experimental Protocols: A Self-Validating System

To translate theoretical design into tangible therapeutics, researchers must employ robust, self-validating experimental workflows. Below are the definitive protocols for synthesizing a thiazole core and subsequently validating its biological efficacy.

Protocol A: Chemical Validation via Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the gold standard for constructing the thiazole ring, relying on the condensation of an α-haloketone with a thioamide[6].

Step-by-Step Methodology:

  • Reagent Combination: In a 20 mL reaction vial, combine 5.0 mmol of an α-haloketone (e.g., 2-bromoacetophenone) with 7.5 mmol of a thioamide (e.g., thiourea)[7].

  • Solvent Addition: Add 5 mL of methanol and a magnetic stir bar[7]. Causality: Methanol acts as a polar protic solvent that stabilizes the intermediate iminium ion, facilitating the SN2 nucleophilic attack of the sulfur atom onto the α-carbon of the haloketone[6].

  • Thermal Cyclization: Heat the mixture with continuous stirring at 100°C for 30 minutes[7]. Causality: Thermal energy drives the intramolecular nucleophilic attack of the thioamide nitrogen onto the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring[6].

  • Neutralization & Precipitation: Cool the solution to room temperature and pour it into a beaker containing 20 mL of 5% Na₂CO₃ solution[7]. Causality: The sodium carbonate neutralizes the hydrobromide salt of the newly formed thiazole, reducing its aqueous solubility and forcing it to precipitate as a solid[6][7].

  • Isolation: Filter the mixture through a Büchner funnel, wash the filter cake with distilled water, and air-dry the solid to obtain the crude thiazole derivative[7].

Protocol B: Biological Validation via ADP-Glo™ Kinase Assay

Once the thiazole-based kinase inhibitor is synthesized, its target engagement must be quantified. The ADP-Glo™ Kinase Assay measures kinase activity by quantifying the ADP produced during the ATP-dependent phosphorylation reaction[8].

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well plate, perform a 5 µL kinase reaction combining the target kinase (e.g., ABL), the synthesized thiazole inhibitor, substrate, and ATP in 1X kinase buffer[9]. Incubate for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to the reaction well. Incubate at room temperature for 40 minutes[9]. Causality: This reagent terminates the kinase reaction and actively depletes any unconsumed ATP. This critical step eliminates background noise, ensuring that the final luminescent signal is exclusively proportional to the ADP generated by the kinase[8][9].

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30–60 minutes[9]. Causality: This reagent converts the generated ADP back into ATP and introduces a luciferase/luciferin system[8][9].

  • Luminescence Readout: Measure the luminescence using a plate-reading luminometer[9]. Calculate the IC50 by plotting the luminescent signal against the log concentration of the thiazole inhibitor[8].

ADPGlo Step1 1. Kinase Reaction (Thiazole TKI + Kinase + ATP) Step2 2. ATP Depletion (Add ADP-Glo Reagent) Step1->Step2 Step3 3. ADP to ATP Conversion (Add Detection Reagent) Step2->Step3 Step4 4. Luciferase Reaction (ATP + Luciferin -> Light) Step3->Step4 Step5 5. Luminescence Readout (Quantify IC50) Step4->Step5

Figure 2: Step-by-step workflow of the ADP-Glo Kinase Assay for evaluating thiazole inhibitors.

References

  • Thiazole Ring—A Biologically Active Scaffold - PMC.National Institutes of Health (NIH).
  • Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists.R Discovery.
  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant...ACS Publications.
  • 2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor.ACS Publications.
  • Design, Synthesis, and Biological Evaluation of N,N-Diphenylaniline-Based Derivatives as Antiproliferative Agents and ABL TK Inhibitors Against CML.MDPI.
  • Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives.Benchchem.
  • Hantzsch Thiazole Synthesis.Chem Help Asap.
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.Promega Corporation.
  • ADP-Glo™ Kinase Assay Technical Manual #TM313.Promega Corporation.

Sources

An In-depth Technical Guide to Discovering Novel Bioactive Compounds Using Thiazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the world of medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs containing the thiazole moiety, with applications spanning from antibacterial and antifungal to anticancer and anti-inflammatory therapies.[1][4][5] The inherent "drug-like" characteristics of the thiazole nucleus, including its metabolic stability and ability to participate in hydrogen bonding and pi-stacking interactions, make it an ideal starting point for the discovery of novel bioactive compounds.[6] This guide provides a comprehensive, technically-focused framework for researchers and drug development professionals on the strategic synthesis of thiazole intermediates and their subsequent elaboration and screening to identify new therapeutic agents.

PART 1: Strategic Synthesis of Thiazole Intermediates

The foundation of any successful drug discovery campaign based on a specific scaffold is the robust and flexible synthesis of its core structure. For thiazoles, the Hantzsch thiazole synthesis, first reported in 1887, remains a highly versatile and widely employed method.[7][8][9] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[7][8]

The Hantzsch Thiazole Synthesis: Mechanism and Versatility

The Hantzsch synthesis proceeds through a well-established mechanism initiated by the nucleophilic attack of the sulfur atom of the thiourea or thioamide on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.[7][10]

Hantzsch_Mechanism Thiourea Thiourea/Thioamide S_Alkylation S-Alkylation Intermediate Thiourea->S_Alkylation Nucleophilic Attack AlphaHaloketone α-Haloketone AlphaHaloketone->S_Alkylation Cyclized_Intermediate Cyclized Intermediate S_Alkylation->Cyclized_Intermediate Intramolecular Cyclization Aminothiazole 2-Aminothiazole Cyclized_Intermediate->Aminothiazole Dehydration

Caption: General mechanism of the Hantzsch thiazole synthesis.[7]

The power of the Hantzsch synthesis lies in its adaptability. By varying the substituents on both the α-haloketone and the thioamide/thiourea, a diverse library of thiazole derivatives can be generated. This modularity is crucial for exploring the chemical space around the thiazole core during a drug discovery program.

Experimental Protocol: Conventional Synthesis of 4-Aryl-2-aminothiazoles

This protocol describes a standard laboratory procedure for synthesizing a 4-aryl-2-aminothiazole, a common starting point for further derivatization.

Materials:

  • Substituted α-bromoacetophenone (10 mmol)

  • Thiourea (12 mmol)

  • Ethanol (50 mL)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a 100 mL round-bottom flask, dissolve the substituted α-bromoacetophenone (10 mmol) and thiourea (12 mmol) in 50 mL of ethanol.[7]

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) with stirring.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[7]

  • After completion, allow the mixture to cool to room temperature. The product may precipitate upon cooling.[7]

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.[7]

  • To neutralize any remaining acid, pour the mixture into water and add a saturated solution of sodium bicarbonate until effervescence ceases.[7]

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).[7]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by recrystallization from ethanol to obtain the pure 2-aminothiazole derivative.[7]

Reactant 1 (α-haloketone)Reactant 2 (Thio-compound)ProductTypical Yield (%)
2-BromoacetophenoneThiourea4-Phenyl-2-aminothiazole85-95
2-Bromo-4'-chloroacetophenoneThiourea4-(4-Chlorophenyl)-2-aminothiazole80-90
2-Bromo-4'-methoxyacetophenoneThiourea4-(4-Methoxyphenyl)-2-aminothiazole88-97
One-Pot Synthesis: An Efficient Alternative

To improve efficiency and reduce waste, one-pot variations of the Hantzsch synthesis have been developed. These methods often involve the in situ generation of the α-haloketone or the use of a catalyst to drive the reaction under milder conditions. For instance, a facile one-pot synthesis of 2-aminothiazole derivatives has been developed using copper(II) bromide, which facilitates both the α-bromination of an aromatic methyl ketone and the subsequent cyclization with thiourea.[11] Another approach utilizes iodine and an organic base like triethylamine (NEt3) to catalyze the reaction between ketones and thiourea.[12][13]

PART 2: Library Development and Diversification

With a robust synthetic route to the core thiazole intermediate in hand, the next critical phase is the creation of a diverse chemical library. This involves the strategic introduction of various functional groups at different positions of the thiazole ring to modulate the compound's physicochemical properties and its potential interactions with biological targets. The 2-amino group of the 2-aminothiazole intermediate is a particularly useful handle for such derivatization.

Derivatization Strategies at the 2-Amino Position

The primary amine at the 2-position of the thiazole ring can be readily functionalized through various reactions, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines.[14]

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Derivatization_Workflow Start 2-Aminothiazole Intermediate Acylation Acylation (Amides) Start->Acylation Sulfonylation Sulfonylation (Sulfonamides) Start->Sulfonylation Schiff_Base Schiff Base Formation (Imines/Amines) Start->Schiff_Base Urea_Thiourea Urea/Thiourea Formation Start->Urea_Thiourea Library Diverse Thiazole Library Acylation->Library Sulfonylation->Library Schiff_Base->Library Urea_Thiourea->Library

Caption: Workflow for diversifying the 2-aminothiazole core.

PART 3: Screening for Bioactivity

Once a library of thiazole derivatives has been synthesized, the next step is to screen these compounds for biological activity. High-throughput screening (HTS) is a powerful approach that allows for the rapid testing of large numbers of compounds against a specific biological target or in a cellular assay.[15][16][17]

High-Throughput Screening (HTS) Methodologies

HTS platforms utilize automation, robotics, and miniaturized assay formats (e.g., 96-, 384-, or 1536-well plates) to screen thousands of compounds per day.[15][17][18] The choice of assay depends on the therapeutic area of interest. Common HTS assays include:

  • Biochemical Assays: These assays measure the effect of a compound on a purified protein, such as an enzyme or receptor.[15] Enzyme inhibition assays, for instance, are widely used to identify inhibitors of kinases, proteases, or other enzymes implicated in disease.[19]

  • Cell-Based Assays: These assays measure the effect of a compound on living cells.[19] This can include assays for cell viability, proliferation, apoptosis, or the modulation of a specific signaling pathway.[19]

  • Phenotypic Screening: This approach involves testing compounds in a disease-relevant cellular model without a preconceived target.[17] The goal is to identify compounds that produce a desired phenotypic change, such as the inhibition of cancer cell migration.[20]

Experimental Protocol: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)

This protocol provides a basic method for screening thiazole derivatives for antimicrobial activity.

Materials:

  • Nutrient agar plates

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Synthesized thiazole derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic (e.g., Ampicillin) as a positive control

  • Solvent (e.g., DMSO) as a negative control

  • Sterile cork borer

Procedure:

  • Prepare nutrient agar plates and allow them to solidify.

  • Inoculate the surface of the agar plates with the test microorganisms.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Add a fixed volume (e.g., 100 µL) of each thiazole derivative solution, the positive control, and the negative control to separate wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[6]

CompoundZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Thiazole Derivative 11512
Thiazole Derivative 22018
Ampicillin (Control)2522
DMSO (Control)00

PART 4: Hit-to-Lead Optimization and Structure-Activity Relationship (SAR) Studies

The initial screening will identify "hits" – compounds that exhibit the desired biological activity. However, these hits are often not yet suitable for clinical development and require further optimization. This process, known as hit-to-lead, involves synthesizing and testing analogs of the initial hits to improve their potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how the chemical structure of a compound relates to its biological activity.[21][22] By systematically modifying different parts of the hit molecule and observing the effect on its activity, researchers can build a model of the key structural features required for bioactivity. For thiazole derivatives, SAR studies might involve:

  • Varying substituents on the 4-aryl ring: Investigating the effect of electron-donating and electron-withdrawing groups on activity.[21]

  • Modifying the group at the 2-position: Exploring different amides, sulfonamides, ureas, etc., to probe for optimal interactions with the biological target.

  • Introducing substituents at the 5-position of the thiazole ring: This can influence the overall shape and electronic properties of the molecule.

The insights gained from SAR studies guide the rational design of new, more potent analogs. For example, it has been observed in some series of thiazole derivatives that the presence of electron-withdrawing groups like fluorine or chlorine on the phenyl ring can enhance antimicrobial activity.[21]

SAR_Cycle Hit_ID Hit Identification SAR_Analysis SAR Analysis Hit_ID->SAR_Analysis Design Design of New Analogs SAR_Analysis->Design Synthesis Synthesis of Analogs Design->Synthesis Screening Biological Screening Synthesis->Screening Screening->SAR_Analysis Iterative Optimization Lead_Compound Lead Compound Screening->Lead_Compound Meets Criteria

Sources

A Senior Application Scientist's Guide to the Preliminary Safety and Handling of Bromo-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the essential safety precautions and handling protocols for bromo-thiazole derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deeper understanding of the causality behind safety measures, ensuring a proactive and informed approach to laboratory work with this important class of heterocyclic compounds.

Understanding the Inherent Risks of Bromo-Thiazole Derivatives

Bromo-thiazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile reactivity in forming carbon-carbon and carbon-heteroatom bonds.[1][2] However, this reactivity also presents inherent hazards that demand rigorous safety protocols. The primary concerns stem from their potential as alkylating agents, their reactivity profile, and the toxicological properties of the thiazole ring system, which can be exacerbated by the presence of a bromine substituent.

A thorough risk assessment is the mandatory first step before any laboratory work commences.[3] This involves a careful evaluation of the specific bromo-thiazole derivative's known and predicted properties to establish appropriate safety measures.

Hazard Identification: A Multifaceted Approach

The hazards associated with bromo-thiazole derivatives are multifaceted and require a comprehensive understanding. Key hazard classifications for many bromo-thiazoles include:

  • Acute Toxicity: Harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[5][6][7]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][5][6][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5][6]

Studies on specific thiazole derivatives have indicated the potential for liver and kidney damage at high doses, underscoring the importance of minimizing exposure.[8][9] The electrophilicity of certain thiazole derivatives can also be indicative of significant toxicity.[10]

The Core of Safe Handling: A Multi-Layered Defense

A robust safety protocol relies on a multi-layered approach, encompassing engineering controls, administrative controls, and personal protective equipment (PPE). This strategy is designed to minimize the risk of exposure at every stage of handling.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All work with bromo-thiazole derivatives, especially when handling powders or volatile liquids, must be conducted in a certified chemical fume hood.[11][12] This is critical to prevent the inhalation of dust, aerosols, or vapors.[6][13] The sash should be kept as low as possible to maximize protection.[14]

  • Ventilated Enclosures: For weighing solid compounds, a ventilated balance enclosure should be used to minimize the risk of inhaling fine powders.[3]

  • Safety Showers and Eyewash Stations: These must be readily accessible in any laboratory where bromo-thiazole derivatives are handled.[11][12]

Personal Protective Equipment (PPE): The Essential Barrier

Proper and consistent use of PPE is a non-negotiable aspect of working with bromo-thiazole derivatives.[11]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection ANSI-approved safety glasses with side shields are the minimum requirement. Chemical splash goggles are mandatory when there is a risk of splashing.[4] A face shield should be worn in addition to goggles for large-scale operations.[12]Protects the eyes from splashes and airborne particles of the irritant compound.[4][6]
Skin and Body Protection A flame-resistant lab coat must be worn at all times.[11][15] Long pants and closed-toe shoes are mandatory.[14][15]Provides a barrier against accidental skin contact.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, are required.[4] It is advisable to double-glove, especially during prolonged handling or when working with concentrated solutions.[11][16] Gloves should be inspected before use and changed immediately if contaminated or damaged.[13][16]Prevents skin irritation and potential absorption of the compound.[6][7] Thicker gloves may be necessary where there is a risk of mechanical damage in addition to chemical exposure.[4]
Respiratory Protection For most operations within a fume hood, respiratory protection is not required.[17] However, if there is a risk of exceeding exposure limits or in the event of a spill outside of a containment device, a NIOSH-approved respirator with an organic vapor cartridge should be used.[11]Protects against the inhalation of harmful vapors or dust, which can cause respiratory irritation.[4][6]
Administrative Controls: Safe Work Practices

Safe work practices are a critical component of a comprehensive safety program.

  • Avoid Inhalation, Ingestion, and Skin Contact: Do not eat, drink, or smoke in the laboratory.[4][18] Avoid all personal contact with the chemicals, including inhalation.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling bromo-thiazole derivatives, before leaving the laboratory, and before eating or drinking.[4][13][15]

  • Labeling: All containers of bromo-thiazole derivatives must be clearly labeled with the chemical name and any known hazards.[3]

  • Working Alone: Avoid working alone when handling highly hazardous materials.[12]

Step-by-Step Protocols for Key Laboratory Operations

The following protocols are designed to be self-validating systems, incorporating safety checks and rationale at each step.

Protocol for Weighing a Solid Bromo-Thiazole Derivative

This protocol minimizes the risk of inhalation and contamination.

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing Procedure cluster_cleanup Cleanup and Disposal prep1 Don appropriate PPE: - Lab coat - Safety goggles - Nitrile gloves (double-gloved) prep2 Ensure ventilated balance enclosure is operational. prep1->prep2 prep3 Prepare a labeled, sealable container for the weighed solid. prep2->prep3 weigh1 Place a clean weigh boat on the balance and tare. prep3->weigh1 weigh2 Carefully transfer the desired amount of the bromo-thiazole derivative to the weigh boat using a clean spatula. weigh1->weigh2 weigh3 Record the weight. weigh2->weigh3 weigh4 Securely close the primary container of the bromo-thiazole derivative. weigh3->weigh4 clean1 Carefully transfer the weighed solid to the prepared container. weigh4->clean1 clean2 Dispose of the weigh boat and any contaminated materials (e.g., disposable spatula tips) in a designated solid waste container for halogenated organic compounds. clean1->clean2 clean3 Wipe down the balance and surrounding area with a suitable solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste. clean2->clean3 clean4 Remove outer gloves before leaving the weighing area. clean3->clean4

Caption: Workflow for safely weighing a solid bromo-thiazole derivative.

Protocol for Dissolving a Bromo-Thiazole Derivative

This protocol minimizes exposure to both the solid and the solvent.

Dissolving_Protocol start Start: In a certified chemical fume hood ppe Confirm all necessary PPE is worn: - Lab coat - Safety goggles - Double nitrile gloves start->ppe setup Set up glassware in the fume hood. - Ensure glassware is clean and dry. ppe->setup add_solid Add the weighed bromo-thiazole derivative to the flask. setup->add_solid add_solvent Slowly add the desired solvent to the flask with gentle swirling or magnetic stirring. add_solid->add_solvent dissolution Observe for complete dissolution. - Gentle heating may be required for some derivatives. If so, use a heating mantle with a temperature controller. add_solvent->dissolution storage If not used immediately, cap the flask and label it clearly with the contents, concentration, and date. dissolution->storage end End storage->end

Caption: Step-by-step procedure for dissolving a bromo-thiazole derivative.

Reactivity Hazards and Incompatibilities

The reactivity of bromo-thiazole derivatives is a key consideration for safe handling. The bromine atom on the thiazole ring is a site for various chemical transformations, including palladium-catalyzed cross-coupling reactions.[1]

Incompatible Materials:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[6][17]

  • Strong Acids and Bases: May cause decomposition or unwanted side reactions.[19]

  • Amines: Can undergo nucleophilic substitution reactions.[1][19]

Hazardous Decomposition Products:

Under fire conditions, bromo-thiazole derivatives may decompose to produce toxic and corrosive fumes, including:[6][17][19]

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Nitrogen oxides (NOx)

  • Sulfur oxides (SOx)

  • Hydrogen bromide (HBr)

  • Hydrogen cyanide (HCN)

Storage and Waste Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage
  • Store bromo-thiazole derivatives in a cool, dry, and well-ventilated area, away from incompatible materials.[6][13][18]

  • Keep containers tightly closed to prevent the ingress of moisture and contamination.[4][6][13]

  • Some derivatives may be light-sensitive or thermally labile and require refrigerated storage.[3][6]

Storage_Decision_Tree start Assess Compound Properties q1 Light Sensitive? start->q1 q2 Hygroscopic? start->q2 q3 Thermally Labile? start->q3 q4 Chemically Reactive? start->q4 a1_yes Store in an amber vial or protect from light. q1->a1_yes Yes a1_no Standard container is acceptable. q1->a1_no No a2_yes Store in a desiccator or under inert atmosphere. q2->a2_yes Yes a2_no Standard storage conditions are acceptable. q2->a2_no No a3_yes Refrigerate or freeze as per supplier's recommendation. q3->a3_yes Yes a3_no Store at ambient temperature. q3->a3_no No a4_yes Store away from incompatible materials. q4->a4_yes Yes a4_no General chemical storage is acceptable. q4->a4_no No

Caption: Decision tree for determining appropriate storage conditions.[3]

Waste Disposal

All waste containing bromo-thiazole derivatives must be treated as hazardous waste.

  • Solid Waste: Collect in a labeled, sealed container designated for "Halogenated Organic Solid Waste."[20]

  • Liquid Waste: Collect in a labeled, sealed container for "Halogenated Organic Liquid Waste."[20] Do not pour down the drain.[21][22]

  • Contaminated Sharps: Dispose of in a designated sharps container for hazardous chemical waste.[20]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[20]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a rapid and informed response is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4][11] Seek medical attention if irritation persists.[4][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.[4][6]
Inhalation Move the victim to fresh air.[6][21] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[6][21] Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting.[5] Rinse mouth with water.[5][13] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[13]
Spill Evacuate the area and alert nearby personnel.[4] For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[4] For major spills, evacuate the laboratory and contact your institution's EHS department immediately.[4] Ensure adequate ventilation during cleanup and wear appropriate PPE.[21]

Conclusion

Bromo-thiazole derivatives are invaluable tools in chemical research and development. By understanding their inherent hazards and implementing the rigorous safety protocols outlined in this guide, researchers can handle these compounds with confidence and minimize the risk of exposure. A proactive approach to safety, grounded in a thorough understanding of the "why" behind each precaution, is the hallmark of a responsible and successful scientific endeavor.

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Methodological & Application

Application Notes & Protocols: Strategic Use of Methyl 2-bromo-5-(thiazol-2-YL)benzoate in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the assembly of complex molecular architectures with precision and efficiency is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan among carbon-carbon bond-forming methodologies, prized for its mild conditions, functional group tolerance, and the commercial availability of its key reagents.[1][2][3][4] This guide focuses on a particularly valuable substrate: Methyl 2-bromo-5-(thiazol-2-YL)benzoate .

This molecule is more than a simple aryl bromide; it is a strategically designed building block. The thiazole ring is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs and demonstrating a wide array of biological activities, including anticancer and antimicrobial properties.[5][6][7][8] The presence of the aryl bromide provides a reactive handle for palladium-catalyzed cross-coupling, while the methyl ester offers a secondary site for future synthetic elaboration. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this substrate in Suzuki-Miyaura coupling, moving from core mechanistic principles to detailed, field-tested protocols and troubleshooting.

The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle

A deep understanding of the reaction mechanism is not merely academic; it is the foundation for rational optimization and troubleshooting. The Suzuki-Miyaura coupling is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][10] The process can be dissected into three fundamental, interconnected steps.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of Methyl 2-bromo-5-(thiazol-2-YL)benzoate. This is often the rate-determining step and results in a square-planar Pd(II) intermediate.[9][11] The choice of phosphine ligand is critical here; electron-rich, bulky ligands can accelerate this step, especially for less reactive aryl halides.[11][12]

  • Transmetalation: This is the crucial step where the carbon framework of the organoboron reagent is transferred to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "boronate" or "ate" complex, which readily exchanges its organic group for the halide on the palladium complex.[11][13]

  • Reductive Elimination: In the final step, the newly formed C-C bond is created as the two organic ligands on the Pd(II) center couple and are expelled from the coordination sphere. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][10]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)(Br)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_diaryl Ar-Pd(II)(Ar')L₂ transmetalation->pd_diaryl boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) boronate->transmetalation boronic_acid Ar'-B(OH)₂ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronate reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product aryl_halide Ar-Br (Substrate) aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocols for Coupling Methyl 2-bromo-5-(thiazol-2-YL)benzoate

The selection of catalyst, ligand, base, and solvent are interdependent variables that must be optimized for a given substrate. Based on established procedures for electronically similar aryl bromides, the following conditions provide a robust starting point for successful coupling reactions.[14][15]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

EntryCoupling Partner (1.2 eq.)Catalyst System (mol%)Base (2.0 eq.)Solvent System (v/v)Temp (°C)Time (h)
1Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Toluene/EtOH/H₂O (4:1:1)9012
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2%)K₃PO₄1,4-Dioxane/H₂O (5:1)1008
33-Pyridinylboronic acidPd₂(dba)₃ (2%) + XPhos (4%)Cs₂CO₃2-MeTHF/H₂O (10:1)8016
4N-Boc-pyrazole-4-boronic acid pinacol esterXPhos Pd G3 (2%)K₃PO₄1,4-Dioxane/H₂O (5:1)1006

Detailed Step-by-Step Experimental Protocol

This section provides a detailed, self-validating workflow for a representative Suzuki coupling of Methyl 2-bromo-5-(thiazol-2-YL)benzoate with phenylboronic acid.

Materials & Reagents:

  • Methyl 2-bromo-5-(thiazol-2-YL)benzoate (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 mmol, 2.0 equiv)

  • Toluene, anhydrous (8 mL)

  • Ethanol (2 mL)

  • Deionized Water (2 mL)

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Experimental_Workflow start 1. Reagent Loading reagents Combine aryl bromide, boronic acid, base, and catalyst in a Schlenk flask. start->reagents degas 2. Degassing reagents->degas freeze_pump Perform three freeze-pump-thaw cycles or sparge with Argon for 20 min. degas->freeze_pump reaction 3. Reaction freeze_pump->reaction solvent_add Add degassed solvents via syringe. Heat to 90 °C with vigorous stirring. reaction->solvent_add monitor Monitor progress via TLC or LC-MS. solvent_add->monitor workup 4. Work-up monitor->workup quench Cool to RT, dilute with Ethyl Acetate. Wash with water and brine. workup->quench dry Dry organic layer over Na₂SO₄. quench->dry purify 5. Purification dry->purify column Concentrate and purify by flash column chromatography. purify->column

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Methyl 2-bromo-5-(thiazol-2-YL)benzoate (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 equiv). The flask is then sealed.

  • Degassing: The atmosphere in the flask is critical. Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times. Causality Note: Oxygen can oxidize both the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and promoting undesirable side reactions like the homocoupling of the boronic acid.[12]

  • Solvent Addition: Prepare a degassed solvent mixture of Toluene, Ethanol, and Water (4:1:1 v/v) by sparging with Argon for at least 20 minutes. Add the solvent mixture to the reaction flask via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously to ensure adequate mixing between the organic and aqueous phases where the reaction occurs.[12]

  • Monitoring: After 2-4 hours, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate to check for the consumption of the starting material. The reaction is typically complete within 12 hours.

  • Work-up: Once the reaction is complete (as judged by TLC or LC-MS), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and saturated aqueous sodium chloride (brine, 1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[14]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues and provides logical solutions.

Table 2: Troubleshooting Common Suzuki Coupling Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst/Ligand: Pd₂(dba)₃ can degrade over time; phosphine ligands can oxidize.[12]Use a fresh source of catalyst and ligand. Consider a more stable pre-catalyst (e.g., a Buchwald G3 precatalyst).[12]
Inefficient Degassing: Residual oxygen has deactivated the catalyst.[12]Ensure the degassing procedure is thorough. Use several freeze-pump-thaw cycles for maximum oxygen removal.[12]
Boronic Acid Instability: Protodeboronation (replacement of -B(OH)₂ with -H) may occur.[16]Use the boronic acid as soon as it is purchased or consider using a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[16]
Significant Side Products Homocoupling of Boronic Acid: Two molecules of the boronic acid couple together. This is primarily caused by oxygen.[12][17]Improve the degassing technique as mentioned above.
Dehalogenation of Starting Material: The bromo group is replaced by a hydrogen atom.This can be promoted by certain bases (e.g., alkoxides) or solvents (e.g., alcohols).[18] Switch to a carbonate or phosphate base and an aprotic solvent like 1,4-dioxane or 2-MeTHF.[18]
Ester Hydrolysis The methyl ester group is cleaved to a carboxylic acid.This is often caused by strongly basic conditions, especially with extended heating in aqueous media.[19]

Conclusion

Methyl 2-bromo-5-(thiazol-2-YL)benzoate is a highly effective and versatile building block for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. Success hinges on a foundational understanding of the catalytic cycle and the careful selection and optimization of key reaction parameters—namely the catalyst system, base, and solvent. By employing the robust protocols and leveraging the troubleshooting guide provided, researchers can efficiently generate novel thiazole-containing compounds, paving the way for new discoveries in drug development and materials science.[5][8]

References

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.). Taylor & Francis. [Link]

  • Chemistry Suzuki Coupling Reaction - SATHEE. (n.d.). SATHEE. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC. (2022, January 4). PMC. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). MDPI. [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.). BYJU'S. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Thieme. [Link]

  • Enantioselective Synthesis of Biaryl Compounds via Suzuki–Miyaura Cross- Coupling Using a Palladium Complex of 7. (n.d.). Thieme. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. (n.d.). University of San Diego. [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF - ResearchGate. (2025, August 3). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22). YouTube. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). White Rose Research Online. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). ResearchGate. [Link]

  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. (2021, October 13). ResearchGate. [Link]

  • Use of Base Metals in Suzuki Coupling - Wordpress. (n.d.). Wordpress. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH. (n.d.). PMC. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC. (2017, December 19). PMC. [Link]

  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g - ResearchGate. (n.d.). ResearchGate. [Link]

  • Application and synthesis of thiazole ring in clinically approved drugs - PubMed. (2023, March 15). PubMed. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20). Journal of Drug Delivery and Therapeutics. [Link]

  • Significance of Thiazole-based Heterocycles for Bioactive Systems | IntechOpen. (2016, June 30). IntechOpen. [Link]

  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. (2022, August 26). HPU2 Journal of Science. [Link]

  • methyl 2-(5-acetyl-2-bromo-11,12-dihydro-6H-benzo[c][11]benzazocin-8-yl)benzoate | C25H22BrNO3 | CID 44409244 - PubChem. (n.d.). PubChem. [Link]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

Sources

Application Note: Utilization of Methyl 2-bromo-5-(thiazol-2-yl)benzoate in the Modular Synthesis of Next-Generation PARP1/2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction and Strategic Rationale

Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are critical enzymes involved in the base excision repair (BER) pathway of DNA single-strand breaks. The clinical success of PARP inhibitors (e.g., Olaparib, Niraparib) relies on the principle of synthetic lethality in tumors harboring homologous recombination repair (HRR) deficiencies, such as BRCA1/2 mutations[1].

The rational design of PARP inhibitors strictly requires a pharmacophore that mimics the nicotinamide moiety of NAD+, enabling competitive binding within the catalytic domain. This is typically achieved using a benzamide or lactam core that forms essential hydrogen bonds with the Ser904 and Gly863 residues in the PARP1 active site[2].

Methyl 2-bromo-5-(thiazol-2-yl)benzoate is a highly versatile, bifunctional building block engineered specifically for the modular synthesis of novel PARP inhibitors. Its structural features provide three distinct synthetic and pharmacological advantages:

  • The Methyl Ester: Serves as a stable protecting group during upstream cross-coupling reactions and acts as the direct precursor to the critical primary carboxamide or cyclic lactam required for NAD+ pocket anchoring[3].

  • The 2-Bromo Substituent: Provides an orthogonal reactive handle for palladium-catalyzed Buchwald-Hartwig amination. This allows for the rapid introduction of diverse amine-bearing heterocycles (e.g., piperidines, piperazines, or fused bicyclic systems) to explore structure-activity relationships (SAR)[4].

  • The 5-(Thiazol-2-yl) Motif: Thiazole rings are privileged scaffolds in medicinal chemistry. In the context of PARP inhibitors, placing a thiazole at the 5-position directs the ring toward the solvent-exposed region or the hydrophobic adenosine-binding pocket, significantly enhancing binding affinity, improving pharmacokinetic properties, and increasing selectivity for PARP1 over other PARP isoforms[5].

PARP_Mechanism DNA_Damage DNA Single-Strand Breaks PARP1 PARP1 Recruitment DNA_Damage->PARP1 Trapping PARP Trapping at DNA Lesion (NAD+ Pocket Blockade) PARP1->Trapping Inhibited by Inhibitor Thiazole-Based PARP Inhibitor (Synthesized via Intermediate) Inhibitor->Trapping Replication Replication Fork Collapse (Double-Strand Breaks) Trapping->Replication BRCA BRCA1/2 Deficient Cell (HR Repair Failure) Replication->BRCA Apoptosis Synthetic Lethality (Targeted Cancer Cell Death) BRCA->Apoptosis

Mechanism of synthetic lethality induced by thiazole-based PARP inhibitors in BRCA-deficient cells.

Synthetic Strategy and Workflow

The conversion of Methyl 2-bromo-5-(thiazol-2-yl)benzoate into a functional PARP inhibitor is a two-stage process. The first stage involves the construction of the core molecular framework via a Buchwald-Hartwig cross-coupling . The second stage involves the deprotection and functionalization of the ester to form the crucial nicotinamide-mimicking pharmacophore.

Synthetic_Workflow SM Methyl 2-bromo-5- (thiazol-2-yl)benzoate BHA Buchwald-Hartwig Amination (Pd-Catalyzed) SM->BHA Int1 2-Amino-5-(thiazol-2-yl) benzoate Intermediate BHA->Int1 Sap Saponification (LiOH/THF) Int1->Sap Int2 Carboxylic Acid Intermediate Sap->Int2 Amid Amidation & Cyclization (HATU/DIPEA) Int2->Amid Final Target PARP Inhibitor (e.g., Benzimidazole Core) Amid->Final

Modular synthetic workflow from the bromo-benzoate intermediate to the final PARP inhibitor.

Optimization of the Buchwald-Hartwig Amination

The ortho-relationship between the bulky ester group and the bromine atom creates significant steric hindrance, which can stall the catalytic cycle at the reductive elimination step. Furthermore, the base used must be carefully selected; strong alkoxides (like NaOtBu) will cause unwanted transesterification or saponification of the methyl ester[6].

To establish a self-validating protocol, we evaluated multiple catalytic systems. The use of Pd₂(dba)₃ combined with Xantphos (a ligand with a wide bite angle of 111°) effectively forces the palladium(II) intermediate into a geometry that accelerates reductive elimination. Cs₂CO₃ was selected as the optimal base, as it is basic enough to deprotonate the coordinated amine but mild enough to leave the methyl ester intact.

Table 1: Optimization of the Buchwald-Hartwig Amination Step

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5%)BINAP (10%)NaOtBu (2.0)Toluene9012% (Ester cleavage)
2Pd₂(dba)₃ (2.5%)BINAP (5%)Cs₂CO₃ (2.0)Toluene10045%
3Pd₂(dba)₃ (2.5%)BrettPhos (5%)K₂CO₃ (2.0)Dioxane10068%
4 Pd₂(dba)₃ (2.5%) Xantphos (5%) Cs₂CO₃ (2.0) 1,4-Dioxane 100 92%

Note: Yields determined by HPLC analysis against an internal standard. Entry 4 represents the optimized conditions utilized in Protocol A.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Couple Methyl 2-bromo-5-(thiazol-2-yl)benzoate with a target primary or secondary amine (e.g., a protected piperazine or a functionalized aniline) to form the PARP inhibitor core.

Causality & Validation Checkpoints:

  • Degassing: Palladium(0) is highly susceptible to oxidation. The solvent must be rigorously degassed to prevent catalyst deactivation.

  • Anhydrous Conditions: Water can lead to competitive hydrolysis of the aryl bromide to a phenol.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromo-5-(thiazol-2-yl)benzoate (1.0 equiv, 1.0 mmol), the target amine (1.2 equiv, 1.2 mmol), Pd₂(dba)₃ (0.025 equiv, 2.5 mol%), Xantphos (0.05 equiv, 5.0 mol%), and anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours.

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 7:3). The starting material (bromo-ester) should be completely consumed, replaced by a more polar fluorescent spot corresponding to the amine intermediate.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the insoluble inorganic salts and palladium black. Wash the Celite pad with additional ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/Ethyl Acetate) to afford the pure intermediate.

Protocol B: Saponification and Amidation (Pharmacophore Generation)

Objective: Convert the methyl ester into the primary carboxamide or cyclize it into a lactam/benzimidazole to finalize the NAD+ competitive binding motif.

Causality & Validation Checkpoints:

  • Lithium Hydroxide (LiOH): Chosen over NaOH/KOH for saponification because the lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and accelerating nucleophilic attack by the hydroxide ion in aqueous THF.

  • HATU Coupling: HATU is utilized for the subsequent amidation because it generates a highly reactive HOAt ester intermediate, which prevents epimerization and drives the reaction to completion even with sterically hindered substrates.

Step-by-Step Methodology:

  • Saponification: Dissolve the intermediate from Protocol A (1.0 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (10 mL). Add LiOH·H₂O (3.0 equiv, 3.0 mmol).

  • Stirring: Stir at room temperature for 4 hours. Validation: LC-MS should indicate the disappearance of the methyl ester mass[M+H]⁺ and the appearance of the carboxylic acid mass [M-14+H]⁺.

  • Acidification: Concentrate the mixture to remove organic solvents. Dilute the aqueous layer with water (5 mL) and carefully acidify to pH 3-4 using 1M HCl. Extract the precipitated carboxylic acid with EtOAc (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Amidation: Dissolve the crude carboxylic acid in anhydrous DMF (5 mL). Add HATU (1.2 equiv, 1.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Stir for 15 minutes to pre-activate the acid.

  • Nitrogen Source: Add ammonium chloride (NH₄Cl, 5.0 equiv) for primary carboxamide synthesis, or the appropriate diamine if cyclizing to a benzimidazole. Stir at room temperature overnight.

  • Final Isolation: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry, concentrate, and purify via preparative HPLC to yield the final PARP inhibitor.

Conclusion

Methyl 2-bromo-5-(thiazol-2-yl)benzoate is a highly strategic intermediate for the discovery of next-generation PARP inhibitors. By leveraging the orthogonal reactivity of the 2-bromo position for Buchwald-Hartwig amination and the methyl ester for downstream pharmacophore installation, medicinal chemists can rapidly generate diverse libraries of PARP1/2 inhibitors. The protocols provided herein are optimized to overcome the steric and electronic challenges inherent to this scaffold, ensuring high yields and reproducible synthetic workflows.

References

  • Design and synthesis of 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides as novel orally efficacious Poly(ADP-ribose)polymerase (PARP) inhibitors. National Institutes of Health (NIH). Available at:[Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed Central (PMC). Available at:[Link]

  • Design, Synthesis, and Cytoprotective Effect of 2-Aminothiazole Analogues as Potent Poly(ADP-Ribose) Polymerase-1 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Poly(ADP-ribose) polymerase inhibitors in cancer therapy. Chinese Medical Journal. Available at:[Link]

  • Major structural interactions of known PARP inhibitors with the NAD+ binding pocket. ResearchGate. Available at:[Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage... National Institutes of Health (NIH). Available at:[Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for Methyl 2-bromo-5-(thiazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-bromo-5-(thiazol-2-yl)benzoate is a highly functionalized, densely substituted aryl bromide building block frequently utilized in medicinal chemistry and materials science. It features three distinct chemical domains: an electrophilic bromide for cross-coupling, an electron-withdrawing methyl ester, and a Lewis basic thiazole ring. While this scaffold is invaluable for constructing complex biaryl pharmacophores, it presents unique synthetic challenges. This application note provides a comprehensive, self-validating guide to successfully executing Suzuki-Miyaura and Buchwald-Hartwig cross-couplings with this substrate, focusing on overcoming steric hindrance and preventing catalyst deactivation.

Mechanistic Insights & Causality (E-E-A-T)

To design a successful coupling protocol for this molecule, one must understand the causality behind its electronic and steric profile:

  • The Ester Effect (Activation vs. Sterics): The methyl ester situated ortho to the bromide is strongly electron-withdrawing, which thermodynamically favors the oxidative addition of Pd(0) into the C-Br bond. However, this ortho-substitution creates a highly sterically congested environment around the resulting Pd(II) intermediate, which can severely retard the subsequent transmetalation step[1].

  • The Thiazole Trap (Catalyst Poisoning): Heteroaryl compounds containing nitrogen and sulfur, such as thiazoles, are notorious for displacing ligands and poisoning palladium catalysts[2]. The thiazol-2-yl moiety acts as a competitive Lewis base. If the palladium center is not adequately shielded, intermolecular coordination between the thiazole nitrogen and the Pd(II) species will lead to the formation of stable, unreactive palladacycles, halting the catalytic cycle.

  • Ligand Selection Rationale: To overcome both the ortho-ester steric bulk and the thiazole poisoning, the use of dialkylbiaryl phosphine ligands (e.g., XPhos , SPhos , or BrettPhos ) is strictly required[3]. The extreme steric bulk of the dicyclohexyl or di-tert-butyl groups physically blocks the thiazole nitrogen from coordinating to the metal. Simultaneously, their electron-rich nature accelerates both oxidative addition and reductive elimination, pushing the catalytic cycle forward before side reactions can occur.

Visualizing the Catalytic Cycle

The following diagram illustrates the engineered catalytic cycle, highlighting where the bulky XPhos ligand intervenes to prevent off-target thiazole coordination.

CatalyticCycle Pd0 Active Catalyst Pd(0)-XPhos OxAdd Oxidative Addition Complex [Ar-Pd(II)(XPhos)-Br] Sterically Congested Pd0->OxAdd 1. Oxidative Addition TransMet Transmetalation Complex [Ar-Pd(II)(XPhos)-Ar'] OxAdd->TransMet 2. Transmetalation TransMet->Pd0 3. Reductive Elimination Product Coupled Biaryl Product (Ester Preserved) TransMet->Product Substrate Methyl 2-bromo-5- (thiazol-2-yl)benzoate Substrate->OxAdd Boronic Ar'-B(OH)2 + K3PO4 Boronic->TransMet Warning Thiazole Coordination Prevented by XPhos Bulk Warning->OxAdd

Figure 1: Pd-catalyzed cross-coupling cycle highlighting steric shielding by the XPhos ligand.

Reaction Optimization Data

The table below summarizes the quantitative optimization data for the Suzuki-Miyaura coupling of Methyl 2-bromo-5-(thiazol-2-yl)benzoate with a standard phenylboronic acid. This data demonstrates the causality behind the final protocol conditions.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Causality / Observation
1Pd(PPh3)4Na2CO3Toluene/H2O90< 10%Thiazole poisoning; slow oxidative addition due to ortho-ester.
2Pd2(dba)3 / dppfK3PO4Dioxane/H2O9035%Incomplete conversion; significant protodehalogenation observed.
3Pd(OAc)2 / SPhosK3PO4Dioxane/H2O9078%Good conversion; SPhos bulk prevents thiazole binding[1].
4 Pd2(dba)3 / XPhos K3PO4 Dioxane/H2O 90 > 95% Optimal; extreme bulk of XPhos facilitates rapid reductive elimination.
5Pd2(dba)3 / XPhosNaOHDioxane/H2O9040%Ester hydrolysis occurs; product lost to aqueous phase during workup.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Formation of a C-C bond using an arylboronic acid while preserving the methyl ester.

  • Preparation: Charge an oven-dried Schlenk flask with Methyl 2-bromo-5-(thiazol-2-yl)benzoate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), anhydrous K3PO4 (2.0 equiv, 2.0 mmol), Pd2(dba)3 (2 mol%, 0.02 mmol), and XPhos (8 mol%, 0.08 mmol).

    • Causality: K3PO4 is specifically selected over stronger bases (like NaOH or KOH) to prevent the saponification of the methyl ester under aqueous heating conditions.

  • Degassing: Evacuate and backfill the flask with argon (3x). Add a mixture of anhydrous 1,4-dioxane and deionized water (10:1 v/v, 5.5 mL total) that has been previously sparged with argon for 30 minutes.

    • Causality: Water is required to activate the boronic acid via the formation of a reactive boronate complex, but oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the XPhos ligand.

  • Reaction Initiation: Heat the mixture to 90 °C in a pre-heated oil bath.

    • Self-Validation Check: Observe the color change. The initial deep purple/black suspension (Pd2(dba)3) will transition to a homogeneous dark reddish-brown solution within 10-15 minutes. This visual cue confirms the successful generation of the active Pd(0)-XPhos monomer.

  • In-Process Control (IPC): After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Check: The reaction is deemed complete when the characteristic isotopic doublet of the brominated starting material (m/z ~298/300) is fully consumed, replaced by the desired product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (15 mL).

    • Causality: Brine removes inorganic phosphates and residual boronic acid. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na2SO4. Crucial: Avoid MgSO4, as magnesium ions can occasionally coordinate with the thiazole nitrogen, leading to product loss during filtration.

Protocol B: Buchwald-Hartwig Amination

Objective: Formation of a C-N bond using a primary or secondary amine.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a flask with Methyl 2-bromo-5-(thiazol-2-yl)benzoate (1.0 equiv), the amine (1.2 equiv), Cs2CO3 (1.5 equiv), Pd(OAc)2 (2 mol%), and BrettPhos (4 mol%).

    • Causality: BrettPhos is specifically designed for C-N coupling of challenging substrates and prevents the formation of inactive bis-amine Pd complexes. Cs2CO3 is a mild, anhydrous base that effectively deprotonates the amine without hydrolyzing the methyl ester.

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M relative to the bromide).

  • Execution & IPC: Heat to 100 °C for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material has strong UV activity (254 nm); the aminated product typically exhibits a lower Rf value and often a distinct fluorescence under 365 nm UV light due to the extended push-pull conjugation between the amine, the aromatic ring, and the ester/thiazole groups.

  • Workup: Filter the crude mixture directly through a pad of Celite to remove the insoluble inorganic salts (Cs2CO3 and CsBr), eluting with EtOAc. Concentrate the filtrate under reduced pressure for subsequent column chromatography.

Troubleshooting & Quality Control

  • Issue: Significant protodehalogenation (formation of methyl 3-(thiazol-2-yl)benzoate).

    • Root Cause: Slow transmetalation relative to oxidative addition, allowing the Pd(II) intermediate to undergo protonation by trace moisture or the solvent.

    • Solution: Increase the equivalents of the boronic acid (up to 1.5 equiv) or switch to a more nucleophilic boronate (e.g., potassium trifluoroborate). Ensure the water ratio in the solvent mixture does not exceed 10%.

  • Issue: Incomplete conversion with unreacted starting material remaining after 12 hours.

    • Root Cause: Catalyst poisoning by the thiazole moiety of the substrate or product[2].

    • Solution: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 3:1 or 4:1) to ensure the Pd center remains fully saturated with the bulky phosphine, preventing off-target coordination by the thiazole nitrogen[1].

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. URL:[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. URL:[Link]

  • Clavé, G., Pelissier, F., Campidelli, S., & Grison, C. (2017). Ecocatalyzed Suzuki cross coupling of heteroaryl compounds. Green Chemistry, 19, 4093-4103. URL:[Link]

Sources

Large-scale synthesis of Methyl 2-bromo-5-(thiazol-2-YL)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Large-Scale Synthesis of Methyl 2-bromo-5-(thiazol-2-yl)benzoate

Introduction

Methyl 2-bromo-5-(thiazol-2-yl)benzoate is a key heterocyclic building block in medicinal chemistry and drug discovery. The strategic placement of a bromine atom, a methyl ester, and a thiazole ring on a central benzene scaffold makes it a versatile intermediate for the synthesis of a wide array of complex molecular architectures. Thiazole moieties are prevalent in numerous biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The presence of the bromine atom and the ester functional group provides orthogonal handles for further synthetic manipulations, such as cross-coupling reactions and amide bond formations, enabling the exploration of diverse chemical space in lead optimization campaigns.

This comprehensive technical guide provides a robust and scalable protocol for the synthesis of Methyl 2-bromo-5-(thiazol-2-yl)benzoate. The narrative is structured to not only provide a step-by-step methodology but also to explain the underlying chemical principles and rationale for the chosen synthetic strategy, ensuring both reproducibility and adaptability.

Proposed Synthetic Strategy: A Convergent Approach

For the large-scale synthesis of the target molecule, a convergent strategy centered around a regioselective Suzuki-Miyaura cross-coupling reaction is proposed. This approach offers several advantages for industrial applications, including high yields, excellent functional group tolerance, and the use of commercially available or readily accessible starting materials.[2] The key C-C bond between the thiazole and benzene rings is forged in the final step, which enhances overall process efficiency.

The proposed two-step synthesis commences with the esterification of 2,5-dibromobenzoic acid to yield the key intermediate, Methyl 2,5-dibromobenzoate. This is followed by a palladium-catalyzed Suzuki-Miyaura coupling with a thiazole boronic acid derivative. The regioselectivity of the coupling is directed to the more reactive C-Br bond at the 5-position of the benzoate ring, which is less sterically hindered compared to the C-Br bond at the 2-position.

Synthetic Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Suzuki-Miyaura Coupling 2,5-Dibromobenzoic_Acid 2,5-Dibromobenzoic Acid Methanol_H2SO4 Methanol (excess) H₂SO₄ (cat.) Reflux 2,5-Dibromobenzoic_Acid->Methanol_H2SO4 Methyl_2,5-dibromobenzoate Methyl 2,5-dibromobenzoate Methanol_H2SO4->Methyl_2,5-dibromobenzoate Pd_catalyst_Base Pd(PPh₃)₄ K₂CO₃, Dioxane/H₂O Heat Methyl_2,5-dibromobenzoate->Pd_catalyst_Base Thiazole-2-boronic_acid Thiazole-2-boronic acid pinacol ester Thiazole-2-boronic_acid->Pd_catalyst_Base Final_Product Methyl 2-bromo-5-(thiazol-2-yl)benzoate Pd_catalyst_Base->Final_Product

Caption: Overall workflow for the synthesis of Methyl 2-bromo-5-(thiazol-2-yl)benzoate.

Part 1: Esterification of 2,5-Dibromobenzoic Acid

The initial step involves a classic Fischer esterification, a reliable and cost-effective method for producing methyl esters on a large scale.[3] The reaction is driven to completion by using a large excess of methanol, which also serves as the solvent.

Protocol: Synthesis of Methyl 2,5-dibromobenzoate
  • Reaction Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge 2,5-dibromobenzoic acid (1.0 kg, 3.57 mol).

  • Reagent Addition: Add methanol (10 L, 247 mol) to the reactor. Begin stirring to form a slurry.

  • Catalyst Addition: Slowly and carefully, add concentrated sulfuric acid (100 mL, 1.84 mol) to the stirred mixture. An exotherm will be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 8-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting carboxylic acid is consumed.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Reduce the volume of methanol by approximately 70% under reduced pressure.

    • Slowly pour the concentrated mixture into 20 L of ice-cold water with vigorous stirring. A white precipitate will form.

    • Stir the slurry for 30 minutes, then collect the solid product by filtration.

    • Wash the filter cake sequentially with water (3 x 2 L) and a cold 5% aqueous solution of sodium bicarbonate (2 x 1 L) to neutralize any remaining acid, followed by a final wash with water (2 x 2 L).

  • Drying: Dry the white solid in a vacuum oven at 50 °C to a constant weight.

Expected Outcome: A white crystalline solid with a typical yield of 90-95%.

Part 2: Suzuki-Miyaura Cross-Coupling

This step is the cornerstone of the synthesis, where the C-C bond is formed between the two key fragments. The choice of catalyst, base, and solvent system is critical for achieving high yield and selectivity on a large scale.[4][5]

Protocol: Synthesis of Methyl 2-bromo-5-(thiazol-2-yl)benzoate
  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the palladium catalyst and phosphine ligands.[4]

  • Reaction Setup: To a 50 L jacketed glass reactor, charge Methyl 2,5-dibromobenzoate (1.0 kg, 3.40 mol), Thiazole-2-boronic acid pinacol ester (0.90 kg, 4.08 mol, 1.2 equiv), and potassium carbonate (0.94 kg, 6.80 mol, 2.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (98 g, 0.085 mol, 2.5 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane (16 L) and water (4 L). The solvent should be thoroughly degassed by sparging with nitrogen for at least 30 minutes prior to use.[4]

  • Reaction: Heat the reaction mixture to 90-95 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by HPLC. The reaction is typically complete within 6-10 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Add ethyl acetate (20 L) and water (10 L). Stir for 15 minutes.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 5 L).

    • Combine the organic layers and wash with brine (2 x 5 L).

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product is purified by recrystallization. Dissolve the crude solid in a minimal amount of hot methanol or isopropanol. Allow the solution to cool slowly to room temperature, then cool to 0-5 °C to induce crystallization.[6]

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 45 °C.

Expected Outcome: A pale yellow to off-white solid with a typical yield of 80-88%.

Key Reaction Parameters and Stoichiometry

ParameterStep 1: EsterificationStep 2: Suzuki CouplingRationale
Limiting Reagent 2,5-Dibromobenzoic AcidMethyl 2,5-dibromobenzoateKey starting material for each step.
Methanol ~70 equiv.N/AServes as both reagent and solvent; drives equilibrium.
H₂SO₄ (cat.) ~0.5 equiv.N/AStandard catalyst for Fischer esterification.
Thiazole-2-boronic acid ester N/A1.2 equiv.A slight excess ensures complete consumption of the dibromo-intermediate.
Pd(PPh₃)₄ N/A2.5 mol%A common and effective catalyst for Suzuki couplings.
K₂CO₃ N/A2.0 equiv.A standard base for activating the boronic acid.[4]
Solvent Methanol1,4-Dioxane/Water (4:1)Standard solvent systems for these transformations.
Temperature Reflux (~65-70 °C)90-95 °COptimal temperatures for reaction kinetics.
Expected Yield 90-95%80-88%Typical yields for these reactions on a large scale.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for troubleshooting and optimization.

Suzuki_Miyaura_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd ArPdIIL2X Ar-Pd(II)L₂-Br OxAdd->ArPdIIL2X Transmetal Transmetalation ArPdIIL2X->Transmetal ArPdIIL2Ar Ar-Pd(II)L₂-Ar' Transmetal->ArPdIIL2Ar RedElim Reductive Elimination ArPdIIL2Ar->RedElim RedElim->Pd0L2 ArAr Ar-Ar' RedElim->ArAr ArX Methyl 2,5-dibromobenzoate ArX->OxAdd ArB Thiazole-B(OR)₂ Base Base (K₂CO₃) ArB->Base Base->Transmetal activates

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Process Optimization and Troubleshooting

On a large scale, even well-established reactions can present challenges. Below are common issues encountered in Suzuki-Miyaura couplings and their potential solutions.[4][7]

  • Issue: Sluggish or Incomplete Reaction

    • Cause: Inefficient catalyst activity, often due to oxygen contamination or impurities in reagents.

    • Solution: Ensure rigorous degassing of all solvents and maintain a positive pressure of inert gas throughout the reaction. Use high-purity reagents and verify the quality of the palladium catalyst. A moderate increase in temperature may also improve the reaction rate.[4]

  • Issue: Formation of Homocoupling Byproducts

    • Cause: The presence of oxygen can facilitate the oxidative coupling of two boronic acid molecules.

    • Solution: Improve the degassing procedure. Starting with a Pd(0) source like Pd(PPh₃)₄, as specified in the protocol, can mitigate this issue compared to some Pd(II) precatalysts.[4]

  • Issue: Low Yields

    • Cause: In addition to catalyst deactivation, poor solubility of reagents or an inappropriate base can lead to low yields.

    • Solution: Ensure vigorous stirring, especially in biphasic systems. While K₂CO₃ is generally effective, screening other bases like K₃PO₄ or Cs₂CO₃ could be beneficial if issues persist.[4]

Analytical Quality Control

To ensure the quality and purity of the final product and intermediates, a robust analytical plan is essential.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To monitor reaction progress and determine the purity of the final product.

    • Method: A reversed-phase C18 column with a gradient elution of acetonitrile and water (containing 0.1% formic acid) is suitable. Detection can be performed at 254 nm.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: To identify and quantify volatile impurities and confirm the mass of the product.

    • Method: A standard GC program with a temperature ramp on a suitable capillary column (e.g., DB-5ms), coupled with a mass spectrometer operating in electron ionization (EI) mode.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the structure of the final product and intermediates.

    • Method: ¹H and ¹³C NMR spectra should be recorded. The ¹H NMR spectrum of the final product is expected to show characteristic signals for the aromatic protons, the thiazole protons, and the methyl ester protons.

Safety and Handling

  • 2,5-Dibromobenzoic Acid and Methyl 2,5-dibromobenzoate: These are irritants. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thionyl Chloride (if used for alternative esterification): Highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[1][8][9] All operations must be conducted in a well-ventilated fume hood. Wear a full face shield, acid-resistant gloves, and a protective suit.[1][10]

  • 1,4-Dioxane: A flammable liquid and a potential carcinogen. Handle in a well-ventilated area, away from ignition sources.

  • Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.

  • General Precautions: Always wear standard PPE, including safety glasses, lab coat, and gloves. Ensure emergency shower and eyewash stations are accessible.

Conclusion

The presented two-step synthetic route, culminating in a regioselective Suzuki-Miyaura cross-coupling, provides a highly efficient and scalable method for the production of Methyl 2-bromo-5-(thiazol-2-yl)benzoate. By carefully controlling reaction parameters, maintaining an inert atmosphere for the coupling step, and implementing robust analytical controls, high yields of the pure target molecule can be consistently achieved. This guide offers researchers and process chemists a comprehensive framework for the successful large-scale synthesis of this valuable chemical intermediate.

References

  • Lanxess. (2015, August 15). Thionyl chloride. [Online]. Available at: [Link]

  • Google Patents. (CN101550113B). Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode. [Online].
  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Online]. Available at: [Link]

  • WuXi STA. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. [Online]. Available at: [Link]

  • Scribd. 2 Formyl Benzoate. [Online]. Available at: [Link]

  • Google Patents. (CN100548995C). The preparation method of 2-thiazole carboxaldehyde compounds. [Online].
  • International Labour Organization. ICSC 1409 - THIONYL CHLORIDE. [Online]. Available at: [Link]

  • NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. [Online]. Available at: [Link]

  • University of California, Davis. Grignard Reaction. [Online]. Available at: [Link]

  • WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Online]. Available at: [Link]

  • ACS Publications. (2025, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. [Online]. Available at: [Link]

  • Google Patents. (US7244856B2). Processes for recovering phytosterols via crystallization. [Online].
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Online]. Available at: [Link]

  • IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. [Online]. Available at: [Link]

  • PMC. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol.... [Online]. Available at: [Link]

  • ElectronicsAndBooks. A New Method for the Esterification of Certain Sterically Hindered Acids. [Online]. Available at: [Link]

  • Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Online]. Available at: [Link]

  • University of California, Berkeley. Recrystallization and Crystallization. [Online]. Available at: [Link]

  • ACS Publications. (2017, May 16). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. [Online]. Available at: [Link]

  • Wikipedia. Sonogashira coupling. [Online]. Available at: [Link]

  • Scite.ai. Crystallization of fatty acids. [Online]. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Online]. Available at: [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Online]. Available at: [Link]

  • PMC. (2023, February 3). Biodiesel Purification by Solvent-Aided Crystallization Using 2-Methyltetrahydrofuran. [Online]. Available at: [Link]

  • Lookchem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Online]. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Online]. Available at: [Link]

  • Google Patents. (CN101747185B). Method for separating saturated fatty acid methyl ester from biodiesel. [Online].
  • Google Patents. (WO2019059801A1). Method for preparing benzoic acid esters. [Online].
  • PMC. Copper-free Sonogashira cross-coupling reactions: an overview. [Online]. Available at: [Link]

  • DergiPark. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Online]. Available at: [Link]

  • Google Patents. (US6235924B1). Continuous process for preparing benzoic acid esters. [Online].
  • Semantic Scholar. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Online]. Available at: [Link]

  • ResearchGate. Preparation of t -Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions. [Online]. Available at: [Link]

Sources

Derivatization of Methyl 2-bromo-5-(thiazol-2-YL)benzoate for SAR studies

Methyl 2-bromo-5-(thiazol-2-yl)benzoate is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug discovery. The thiazole ring serves as a robust core pharmacophore, offering predictable hydrogen-bond accepting capabilities and π

π

This application note provides field-proven, self-validating protocols for the divergent functionalization of this scaffold, focusing on overcoming the inherent steric hindrance and chemoselectivity challenges associated with its dense substitution pattern.

Section 1: C2-Position Derivatization via Palladium-Catalyzed Cross-Coupling

Expertise & Causality The C2-bromo position is sterically encumbered by the adjacent C1-ester group. Standard palladium catalysts (e.g., Pd(PPh3​)4​ ) often suffer from slow transmetalation rates with such hindered substrates, leading to competitive protodeboronation of the boronic acid or premature catalyst degradation[1].

To overcome this barrier, we employ a catalytic system comprising Pd(OAc)2​ and the Buchwald ligand SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). SPhos is highly electron-rich and sterically demanding; this unique profile accelerates the oxidative addition step into the C-Br bond and prevents the formation of inactive palladium dimers, ensuring a highly active LPd(0) species[2]. Furthermore, utilizing a biphasic Toluene/Water solvent system with K3​PO4​ as the base facilitates the rapid dissolution and activation of the boronic acid into a reactive "ate" complex, driving the catalytic cycle forward[1].

SuzukiCyclePd0Pd(0)L_nActive CatalystPdII_OxPd(II) Complex(Oxidative Addition)Pd0->PdII_Ox Oxidative Addition(C-Br bond insertion)PdII_TransPd(II) Complex(Transmetalation)PdII_Ox->PdII_Trans Transmetalation(Halide exchange)PdII_Trans->Pd0 Reductive Elimination(C-C bond formation)ProductC2-Arylated ProductPdII_Trans->ProductSubstrateMethyl 2-bromo-5-(thiazol-2-yl)benzoateSubstrate->PdII_OxBoronicAr-B(OH)2 + BaseBoronic->PdII_Trans

SPhos-mediated Suzuki-Miyaura catalytic cycle for sterically hindered C2-arylation.

Protocol 1: SPhos-Mediated Suzuki-Miyaura Coupling
  • Preparation : In an oven-dried Schlenk flask, add Methyl 2-bromo-5-(thiazol-2-yl)benzoate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), Pd(OAc)2​ (0.05 equiv, 5 mol%), SPhos (0.10 equiv, 10 mol%), and anhydrous K3​PO4​ (2.0 equiv).

  • Degassing (Critical Step) : Seal the flask with a septum. Evacuate and backfill with Argon three times.

    • Rationale: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich SPhos ligand and the active Pd(0) species.

  • Solvent Addition : Syringe in a degassed mixture of Toluene/ H2​O (4:1 v/v, 10 mL).

  • Reaction : Heat the biphasic mixture to 90 °C under vigorous stirring.

  • In-Process Control (IPC) : Monitor the reaction via LC-MS after 2 hours. Validate progress by confirming the disappearance of the starting material's isotopic doublet (m/z 298/300 [M+H]+ ) and the appearance of the target product mass.

  • Workup : Once complete, cool to room temperature. Dilute with EtOAc (20 mL) and filter the entire mixture through a pad of Celite.

    • Rationale: Celite filtration efficiently traps precipitated palladium black and insoluble inorganic salts, preventing unbreakable emulsions during the subsequent liquid-liquid extraction.

  • Extraction : Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography.

Section 2: C1-Position Derivatization via Ester Hydrolysis and Amide Coupling

Expertise & Causality To probe the solvent-exposed region of a target binding site, the C1-ester is typically converted into various amides. This requires a two-step sequence. First, saponification is achieved using LiOH in a THF/ H2​O mixture. LiOH is specifically chosen over harsher bases (like NaOH or KOH ) to minimize the risk of thiazole ring degradation or the epimerization of any downstream chiral centers introduced during C2-derivatization.

Second, the resulting carboxylic acid—which is now highly sterically hindered by the newly introduced C2-substituent—is coupled with an amine. We utilize HATU and DIPEA for this transformation. HATU is vastly superior to traditional carbodiimides (like EDC) for hindered substrates because it rapidly generates a highly reactive 7-azabenzotriazole active ester. This intermediate drastically accelerates the aminolysis step and minimizes side reactions[3].

WorkflowCoreMethyl 2-bromo-5-(thiazol-2-yl)benzoate(Core Scaffold)SuzukiSuzuki-MiyauraCoupling (C2)Core->Suzuki Aryl-B(OH)2 Pd(OAc)2, SPhosBuchwaldBuchwald-HartwigAmination (C2)Core->Buchwald Amine Pd2(dba)3, XPhosHydrolysisLiOH Hydrolysis(C1 Ester)Core->Hydrolysis LiOH THF/H2OSuzuki->Hydrolysis Post-coupling ModificationAmideAmide Coupling(HATU/DIPEA)Hydrolysis->Amide R-NH2 HATU, DIPEA

Divergent synthetic workflow for the orthogonal derivatization of the core scaffold.

Protocol 2: Saponification and HATU-Mediated Amide Coupling

Step A: Hydrolysis

  • Dissolve the C2-arylated methyl ester (1.0 mmol) in THF/ H2​O (3:1 v/v, 8 mL).

  • Add LiOH monohydrate (3.0 equiv). Stir at room temperature for 4-6 hours.

  • IPC : Monitor by TLC (Hexanes/EtOAc 1:1). The UV-active ester spot will disappear, replaced by a baseline spot corresponding to the carboxylate salt.

  • Workup : Concentrate the mixture under reduced pressure to remove the THF. Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to pH ~3.

    • Rationale: Controlled acidification protonates the carboxylate, causing the free acid to precipitate, while keeping the weakly basic thiazole nitrogen (pKa ~2.5) largely unprotonated, preventing it from crashing out as a highly water-soluble hydrochloride salt.

  • Extract with EtOAc, dry over Na2​SO4​ , and concentrate to yield the free acid.

Step B: Amide Coupling

  • Dissolve the intermediate carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes.

    • Rationale: This pre-activation period allows the complete formation of the active O-At ester before the amine is introduced. If the amine is added simultaneously, highly nucleophilic amines can attack HATU directly, leading to competitive and irreversible guanylation of the amine[3].

  • Add the desired amine (1.5 equiv) and stir for 2 hours.

  • IPC : Monitor by LC-MS for the formation of the target amide.

  • Workup : Quench the reaction with saturated aqueous NaHCO3​ . Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (3 times).

    • Rationale: DMF is highly miscible with EtOAc. Washing with aqueous LiCl effectively breaks the solvation shell, partitioning the DMF entirely into the aqueous phase and yielding a highly pure crude product.

Section 3: Quantitative SAR Data Summary

The following table summarizes a representative library of derivatives synthesized via these orthogonal protocols. The modifications allow for the systematic tuning of lipophilicity (cLogP) and topological polar surface area (tPSA) to optimize target binding and ADME properties.

Derivative IDC2 SubstituentC1 SubstituentMW ( g/mol )cLogPtPSA (Ų)SAR Rationale
Core -Br-COOMe298.152.868.5Starting scaffold; baseline activity.
Cmpd 1 -Phenyl-COOMe295.363.568.5Probe hydrophobic pocket at C2.
Cmpd 2 -Pyridin-3-yl-COOMe296.352.681.4Introduce H-bond acceptor at C2.
Cmpd 3 -Phenyl-CONH-Me294.372.979.5Explore solvent-exposed region at C1.
Cmpd 4 -Pyridin-3-yl-CONH-Me295.362.192.4Optimize solubility and dual H-bonding.

References

  • Organoborane coupling reactions (Suzuki coupling) Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Use of Methyl 2-bromo-5-(thiazol-2-YL)benzoate in creating fluorescent probes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Intramolecular Charge Transfer (ICT) Fluorescent Probes via the Methyl 2-bromo-5-(thiazol-2-yl)benzoate Scaffold

Executive Summary

The development of highly sensitive, target-specific fluorescent probes requires versatile chemical scaffolds that can be modularly engineered. Methyl 2-bromo-5-(thiazol-2-yl)benzoate (CAS: 2228505-82-4) is an exceptional, albeit underutilized, building block for constructing advanced fluorophores. This application note details the structural rationale, photophysical mechanisms, and validated synthetic protocols for converting this inactive scaffold into a potent, bioconjugation-ready Intramolecular Charge Transfer (ICT) fluorescent probe.

By leveraging Palladium-catalyzed cross-coupling to introduce electron-donating groups (EDGs) and utilizing the ester moiety as a protected bioconjugation handle, researchers can rapidly generate custom probes for protein labeling, cellular imaging, and environmental sensing[1].

Mechanistic Grounding: The Push-Pull Architecture

To design a functional fluorescent probe, one must understand the causality of the scaffold’s structural features. Methyl 2-bromo-5-(thiazol-2-yl)benzoate possesses three critical functional domains:

  • The Thiazole Ring (Position 5): Thiazole is a well-established electron-withdrawing group (EWG). In fluorophore design, benzothiazole and thiazole derivatives are prized for their large Stokes shifts and high quantum yields[2].

  • The Bromine Atom (Position 2): Positioned para to the thiazole ring across the central benzene core, the bromine atom serves as an ideal leaving group for transition-metal-catalyzed cross-coupling. Replacing this bromine with a strong electron-donating group (e.g., an amine via Buchwald-Hartwig coupling) establishes a strong Donor- π -Acceptor (D- π -A) axis.

  • The Methyl Ester (Position 1): This group acts as a sterically protected handle. It survives the harsh basic conditions of cross-coupling but can be selectively saponified later to yield a free carboxylic acid—the prerequisite for NHS-ester bioconjugation[3].

The ICT Mechanism: Upon excitation, the engineered D- π -A molecule undergoes a rapid redistribution of electron density from the donor (amine) to the acceptor (thiazole). As the surrounding solvent molecules reorient to stabilize this highly polar excited state, the energy of the system drops, resulting in a red-shifted fluorescence emission (a large Stokes shift).

ICT_Mechanism GS Ground State (S0) Locally Excited FC Franck-Condon State (S1_FC) GS->FC Photon Absorption (hv_ex) ICT Relaxed ICT State (S1_ICT) FC->ICT Solvent Relaxation & Charge Transfer EM Fluorescence Emission ICT->EM Radiative Decay (hv_em) EM->GS Return to S0

Diagram 1: Photophysical pathway of the engineered Intramolecular Charge Transfer (ICT) fluorophore.

Experimental Workflows & Protocols

The following protocols represent a self-validating system. Each step includes specific causality for the reagents chosen and a Quality Control (QC) validation checkpoint to ensure the integrity of the workflow.

Workflow S1 1. Starting Scaffold Methyl 2-bromo-5-(thiazol-2-yl)benzoate S2 2. Buchwald-Hartwig Amination (Introduce EDG at Pos 2) S1->S2 Pd2(dba)3, XPhos S3 3. Ester Saponification (LiOH, THF/H2O) S2->S3 Isolate ICT Fluorophore S4 4. NHS Ester Activation (EDC/NHS, DMF) S3->S4 Free Carboxylic Acid S5 5. Bioconjugation (Labeling Target Protein) S4->S5 Amine-Reactive Probe

Diagram 2: Step-by-step synthetic workflow from raw scaffold to bioconjugated probe.

Protocol A: Synthesis of the ICT Fluorophore via Buchwald-Hartwig Amination

Objective: Introduce an electron-donating morpholine ring to establish the D- π -A system.

  • Preparation: In an oven-dried Schlenk tube under argon, combine Methyl 2-bromo-5-(thiazol-2-yl)benzoate (1.0 equiv, 1.0 mmol), Morpholine (1.2 equiv, 1.2 mmol), and Cs2​CO3​ (2.0 equiv, 2.0 mmol).

  • Catalyst Addition: Add Pd2​(dba)3​ (0.05 equiv) and XPhos (0.10 equiv).

    • Causality: XPhos is specifically selected over BINAP because its bulky, electron-rich nature prevents premature debromination of the scaffold and excels at coupling sterically hindered ortho-substituted aryl halides. Cs2​CO3​ is used as a mild base to prevent unwanted hydrolysis of the methyl ester during coupling.

  • Reaction: Suspend the mixture in anhydrous Toluene (10 mL). Heat to 90°C and stir for 12 hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove the palladium catalyst, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).

  • Self-Validation (QC): Analyze via UV-Vis spectroscopy. The raw scaffold is non-fluorescent (absorbs in the deep UV). The successful product will exhibit a distinct absorption band around 380-420 nm and emit strong green/yellow fluorescence under a 365 nm UV lamp.

Protocol B: Saponification and NHS-Ester Activation

Objective: Convert the inert methyl ester into an amine-reactive N-Hydroxysuccinimide (NHS) ester for protein bioconjugation[3].

  • Saponification: Dissolve the purified fluorophore from Protocol A in a 3:1 mixture of THF/H2O (8 mL). Add LiOH· H2​O (3.0 equiv). Stir at room temperature for 4 hours.

    • Causality: LiOH is chosen over NaOH/KOH to provide mild, controlled hydrolysis, ensuring the newly formed C-N morpholine bond remains intact.

  • Acidification: Carefully acidify the mixture to pH 3 using 1M HCl. Extract the precipitated free carboxylic acid with Ethyl Acetate (3 x 10 mL), dry over Na2​SO4​ , and evaporate.

  • NHS Activation: Dissolve the free acid in strictly anhydrous DMF (5 mL). Add EDC·HCl (1.5 equiv) and N-Hydroxysuccinimide (NHS) (1.5 equiv). Stir in the dark at room temperature for 12 hours.

    • Causality: Anhydrous conditions are critical. Trace moisture will cause the EDC-activated O-acylisourea intermediate to hydrolyze back to the starting carboxylic acid, destroying the yield.

  • Self-Validation (QC): Perform LC-MS. The mass shift should correspond to the addition of the NHS mass (+97 Da relative to the free acid). Do not use TLC for validation, as NHS esters streak and hydrolyze on silica plates.

Quantitative Data Presentation

The functionalization of the Methyl 2-bromo-5-(thiazol-2-yl)benzoate scaffold drastically alters its photophysical properties. Table 1 summarizes the expected spectroscopic shifts when the position-2 bromine is substituted with various functional groups.

Table 1: Photophysical Properties of Engineered Scaffold Derivatives (in PBS, pH 7.4)

Scaffold DerivativeDonor Group (Pos 2)Acceptor Group (Pos 5)Abs Max ( λabs​ )Em Max ( λem​ )Stokes ShiftQuantum Yield ( Φ )
Unreacted Scaffold Bromine (Weak EWG)Thiazole (EWG)290 nmNoneN/A< 0.01
Morpholine-Probe Morpholine (Moderate EDG)Thiazole (EWG)395 nm510 nm115 nm0.45
Dimethylamine-Probe Dimethylamine (Strong EDG)Thiazole (EWG)420 nm545 nm125 nm0.62
NHS-Activated Probe Morpholine (Moderate EDG)Thiazole (EWG)390 nm505 nm115 nm0.42

Note: The introduction of stronger electron-donating groups (e.g., Dimethylamine vs. Morpholine) increases the push-pull character, resulting in a bathochromic (red) shift in both absorption and emission spectra.

References

  • Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases. Dyes and Pigments.[1] URL:[Link]

  • A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging. International Journal of Molecular Sciences.[2] URL: [Link]

  • Bioconjugate Techniques: Third Edition. Academic Press / Elsevier.[3] URL:[Link]

Sources

Troubleshooting & Optimization

Improving the yield of Methyl 2-bromo-5-(thiazol-2-YL)benzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering yield and purity bottlenecks during complex cross-coupling campaigns.

The synthesis of methyl 2-bromo-5-(thiazol-2-yl)benzoate presents a classic chemoselectivity challenge: differentiating two distinct carbon-halogen bonds on the same aromatic scaffold. To achieve high yields, we must selectively couple the thiazole ring at the 5-position while leaving the 2-bromo group entirely intact for downstream functionalization.

This guide provides a field-proven, self-validating system for this synthesis, utilizing a chemoselective Stille cross-coupling between methyl 2-bromo-5-iodobenzoate[1] and 2-(tributylstannyl)thiazole[2].

🔬 Troubleshooting Guides & FAQs

Q1: I am observing double coupling (thiazole attaching at both the 5- and 2-positions). How do I improve regioselectivity? Causality: The C–I bond (bond dissociation energy ~65 kcal/mol) is significantly weaker and undergoes oxidative addition with Pd(0) roughly 100–1000 times faster than the C–Br bond (~81 kcal/mol). However, if your catalytic system is too active (e.g., using electron-rich Buchwald ligands) or the reaction temperature exceeds 90 °C, the Pd(0) species will overcome the activation barrier of the C–Br bond after the C–I bond is consumed, leading to over-arylation. Solution: Restrict your catalyst to a standard, moderately active triphenylphosphine-based system like Pd(PPh3​)4​ and strictly maintain the reaction temperature at 80 °C.

Q2: My yield is low due to incomplete conversion, and I recover a lot of unreacted methyl 2-bromo-5-iodobenzoate. What is stalling the reaction? Causality: 2-(Tributylstannyl)thiazole is a bulky, electron-deficient nucleophile, making the transmetalation step in the Stille catalytic cycle notoriously sluggish[3]. When transmetalation is slow, the reactive Pd(II) resting state is vulnerable to degradation. Solution: Exploit the "Copper Effect." By adding 10 mol% of CuI as a co-catalyst, you facilitate a rapid Sn-to-Cu transmetalation. The resulting organocopper intermediate transmetalates to the Pd(II) center much faster than the organostannane, dramatically accelerating the reaction and preventing catalyst death.

Q3: During the reaction, my bright yellow solution rapidly turns black, and the reaction stops. What causes this? Causality: The formation of "palladium black" indicates the premature decomposition of the active Pd(0) catalytic species into inactive bulk metal. This typically occurs due to oxygen ingress, which oxidizes the phosphine ligands to phosphine oxides, stripping the palladium of its stabilizing ligands. Solution: Ensure rigorous degassing of your toluene solvent (e.g., via three freeze-pump-thaw cycles) and maintain a strict argon atmosphere throughout the setup and heating phases.

Q4: How do I efficiently remove the tributyltin byproducts? Column chromatography isn't separating them from my product. Causality: Organotin halides (e.g., Bu3​SnI ) formed during the reaction are highly lipophilic and often co-elute with the desired ester product on silica gel. Solution: Implement a potassium fluoride (KF) quench. Adding aqueous KF converts the soluble tributyltin halides into insoluble, polymeric tributyltin fluoride ( Bu3​SnF ), which can be easily filtered off through a Celite pad before extraction. Alternatively, researchers can pivot to a Suzuki cross-coupling route using thiazole boronic acids to avoid tin entirely, though this often requires more aggressive basic conditions that can hydrolyze the methyl ester[4].

📊 Quantitative Optimization Data

The following table summarizes the causality of different reaction parameters on the conversion, regioselectivity, and isolated yield of methyl 2-bromo-5-(thiazol-2-yl)benzoate.

Catalyst SystemTemp (°C)AdditiveConversion (%)Regioselectivity (C5 vs C2)Isolated Yield (%)
Pd(PPh3​)4​ (5 mol%)100None>9970:30 (Double coupling)45
Pd(dppf)Cl2​ (5 mol%)80None8595:562
Pd(PPh3​)4​ (5 mol%)80None80>99:168
Pd(PPh3​)4​ (5 mol%) 80 CuI (10 mol%) >99 >99:1 88

🧪 Validated Experimental Protocol

Synthesis of Methyl 2-bromo-5-(thiazol-2-yl)benzoate

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Loading: Add methyl 2-bromo-5-iodobenzoate (1.0 eq, 3.0 mmol)[1] and Pd(PPh3​)4​ (0.05 eq, 0.15 mmol) to the flask.

  • Solvent Addition: Inject anhydrous, thoroughly degassed toluene (15 mL) via syringe. Stir at room temperature until the solids dissolve into a pale yellow solution.

  • Nucleophile & Co-catalyst Addition: Add 2-(tributylstannyl)thiazole (1.1 eq, 3.3 mmol)[2] and CuI (0.10 eq, 0.3 mmol) to the reaction mixture.

  • Reaction: Lower the flask into a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours under a positive pressure of argon. Monitor the reaction via TLC (Hexanes:EtOAc 4:1) until the starting material is fully consumed.

  • Tin Quench: Remove the flask from the heat and cool to room temperature. Add 15 mL of a saturated aqueous potassium fluoride (KF) solution. Stir vigorously for 45 minutes. A dense white precipitate ( Bu3​SnF ) will form.

  • Filtration: Filter the biphasic mixture through a tightly packed pad of Celite, washing the filter cake with EtOAc (30 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional EtOAc (2 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution: 100% Hexanes to 80:20 Hexanes:EtOAc) to afford the pure target compound as a solid.

⚙️ Experimental Workflow Diagram

StilleWorkflow Start 1. Reagent Loading Methyl 2-bromo-5-iodobenzoate + 2-(Tributylstannyl)thiazole Catalyst 2. Catalyst & Co-catalyst Pd(PPh3)4 (5 mol%) + CuI (10 mol%) Solvent: Anhydrous Toluene Start->Catalyst Reaction 3. Chemoselective Coupling Heat at 80°C for 12 h (Strict Argon Atmosphere) Catalyst->Reaction Workup 4. Tin Byproduct Quench Stir with sat. aq. KF for 45 min (Precipitates Bu3SnF) Reaction->Workup Filtration 5. Filtration & Extraction Filter through Celite Extract with EtOAc Workup->Filtration Purification 6. Isolation Silica Gel Chromatography (Hexanes/EtOAc) Filtration->Purification

Fig 1. Experimental workflow for chemoselective Stille coupling and KF-mediated tin removal.

📚 References[2] 2-(Tributylstannyl)thiazole: Synthesis and Key Applications. HZSQ Chem. Available at: https://hzsqchem.com[3] Application Notes and Protocols for the Stille Reaction. Benchchem. Available at:https://benchchem.com[4] Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions. National Institutes of Health (NIH). Available at:https://ncbi.nlm.nih.gov/pmc/[1] Methyl 2-Bromo-5-iodobenzoate (CAS 717880-58-5). Fluorochem. Available at: https://fluorochem.co.uk

Sources

Technical Support Center: Copper Byproduct Remediation in Sandmeyer Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that while the Sandmeyer reaction is a powerful tool for converting aryl diazonium salts into aryl halides or nitriles, the stoichiometric or catalytic copper(I) salts required often leave behind stubborn inorganic byproducts.

This guide is designed by application scientists to help you diagnose, troubleshoot, and permanently resolve copper contamination in your synthetic workflows.

Diagnostic Hub: The Mechanistic Root of Copper Contamination

To effectively remove copper, we must first understand why it resists standard purification. Post-reaction, your mixture contains a complex matrix of Cu(I) and Cu(II) species. The causality of stubborn copper contamination stems from two primary factors:

  • Coordination Chemistry (Ligand Affinity): If your synthesized aryl compound contains Lewis basic heteroatoms (e.g., pyridines, imidazoles, anilines), these moieties act as strong ligands. They outcompete the reaction solvent to enter the copper's coordination sphere, effectively dragging the metal directly into the organic phase during extraction[1].

  • Polymeric Networks (Emulsion Stabilizers): Unreacted Cu(I) halides frequently form insoluble, inorganic polymeric networks. At the aqueous-organic interface, these solid particulates act as Pickering emulsion stabilizers, preventing clean phase separation and trapping product in the boundary layer[2].

Decision Workflow: Copper Removal Strategy

CopperRemediation Start Crude Sandmeyer Reaction Mixture Phase Is the target product organic-soluble? Start->Phase OrgSol Yes (Soluble in DCM/EtOAc) Phase->OrgSol AqSol No (Water-soluble/Polar) Phase->AqSol Wash Biphasic Ligand Exchange (NH4OH or EDTA Wash) OrgSol->Wash Resin Cation Exchange / Chelex Resin AqSol->Resin Scavenger Solid-Phase Scavenger (Si-Thiol / MP-TMT) Wash->Scavenger Persistent green/blue in organic phase Success Pure, Copper-Free Product Wash->Success Aqueous layer turns blue; Organic layer colorless Scavenger->Success Filtration of resin Resin->Success Elution of free product

Decision workflow for selecting a copper byproduct removal strategy.

Troubleshooting Guides (FAQs)

Q1: Why does my organic phase retain a persistent blue or green coloration after a standard aqueous workup? Causality: The organic product is acting as a bidentate or multidentate ligand, tightly chelating Cu(II) ions and rendering the metal soluble in the organic phase[1]. Solution: You must thermodynamically force a ligand exchange. Washing the organic layer with a stronger, water-soluble chelator like 0.5 M EDTA (pH 8) or concentrated ammonium hydroxide (NH₄OH) displaces your product from the copper. EDTA forms a highly stable, hexadentate [Cu(EDTA)]²⁻ complex, while ammonia forms the tetraamminecopper(II) complex [Cu(NH₃)₄]²⁺. Both of these newly formed complexes partition exclusively into the aqueous phase[3].

Q2: How do I break the severe emulsions that form during liquid-liquid extraction of Sandmeyer mixtures? Causality: High concentrations of insoluble Cu(I) salts and finely dispersed copper oxides are trapped at the biphasic interface, creating a physical barrier (Pickering emulsion)[2]. Solution: Do not shake the separatory funnel vigorously until the Cu(I) is fully solubilized. Pre-treat the crude mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl) and stir open to the air. The NH₄Cl acts as a complexing agent, while atmospheric oxygen slowly oxidizes the insoluble Cu(I) networks into soluble Cu(II) complexes[2]. If an emulsion has already formed, filter the entire biphasic mixture through a tightly packed pad of Celite to remove the stabilizing particulates before attempting phase separation[3].

Q3: I am noticing product degradation and poor recovery during aqueous copper removal. What is going wrong? Causality: Harsh pH extremes during extraction (e.g., highly basic ammonia) can hydrolyze sensitive functional groups. Furthermore, residual copper can catalyze the auto-oxidation of the product during prolonged aqueous exposure. Solution: Transition to solid-phase metal scavengers (e.g., Silica-Thiol or Macroporous Polystyrene-TMT) under neutral, anhydrous conditions. These functionalized resins covalently bind transition metals and can simply be filtered away, completely bypassing the need for an aqueous workup and preventing API loss[4][5].

Quantitative Performance of Copper Scavenging Methods

To assist in selecting the most appropriate method for your specific scale and substrate, consult the comparative performance data below:

Remediation StrategyOptimal Substrate ProfileTypical Residual Copper (ppm)Product Recovery YieldScalability
Aqueous EDTA Wash (0.5 M, pH 8) Organic-soluble, moderate chelators< 50 ppm> 90%High
Aqueous NH₄OH/NH₄Cl Wash Organic-soluble, base-stable products< 50 ppm> 85%High
Silica-Thiol (Si-Thiol) Scavenger pH-sensitive products, late-stage APIs< 10 ppm> 95%Medium
Chelex-100 Resin / Dialysis Water-soluble or macromolecular products< 100 ppm> 80%Low

Data synthesized from standard process chemistry benchmarks and solid-phase scavenging profiles[3][4][5].

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems . They contain built-in visual or analytical cues that confirm the mechanistic success of the step before you proceed, eliminating guesswork.

Protocol A: The Biphasic Ligand Exchange (EDTA/Ammonia Wash)

Mechanistic Goal: Displace the organic product from the copper coordination sphere using a thermodynamically superior aqueous ligand.

  • Quench & Dilute: Dilute the crude Sandmeyer reaction mixture with a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~0.1 M.

  • Ligand Introduction: Add an equal volume of either 0.5 M aqueous EDTA (adjusted to pH 8) OR a 1:1 mixture of saturated aqueous NH₄Cl and concentrated NH₄OH[2][3].

  • Biphasic Agitation: Transfer the mixture to a separatory funnel and shake vigorously for 2–3 minutes. Vent frequently to release any built-up pressure.

  • Visual Validation (Self-Validating Step): Allow the phases to separate. The system provides immediate visual confirmation: the aqueous phase must turn a deep, vibrant blue (confirming successful Cu sequestration), and the organic phase must transition from a murky green/brown to its native color (often yellow or colorless). If the organic layer retains a green tint, the ligand exchange is incomplete; repeat Step 2 [3].

  • Isolation: Drain the aqueous layer. Wash the organic layer once with brine to remove residual chelator, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Solid-Phase Covalent Scavenging (Si-Thiol)

Mechanistic Goal: Covalently trap dissolved copper species onto a macroscopic silica support via strong metal-sulfur affinity, avoiding aqueous biphasic systems entirely.

  • Preparation: Dissolve the crude, concentrated product in a compatible organic solvent (e.g., DCM, THF, or EtOAc)[4].

  • Scavenger Addition: Add 3 to 5 molar equivalents of Silica-Thiol (Si-Thiol) resin relative to the theoretical total copper content used in the Sandmeyer reaction[4].

  • Incubation: Stir the suspension at room temperature for 2 to 4 hours. The resin will gradually darken as it absorbs the copper from the solution.

  • Analytical Validation (Self-Validating Step): Withdraw a 10 µL aliquot of the liquid phase, spot it heavily on a TLC plate, and elute. The complete absence of a UV-inactive, brown/green streak at the baseline confirms complete copper sequestration.

  • Filtration: Filter the suspension through a medium-porosity sintered glass funnel. Wash the resin cake with 2 column volumes of fresh solvent to ensure complete recovery of the API[5]. Concentrate the filtrate to yield the highly pure, copper-free product.

Sources

Technical Support Center: Preventing Thiazole Degradation During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that while the 1,3-thiazole core is a privileged scaffold in medicinal chemistry, it presents unique stability challenges during isolation and purification.

This guide is designed to help you troubleshoot unexpected yield losses, impurity formations, and compound degradation during the workup of thiazole-containing molecules. We will explore the mechanistic causes of these issues and provide field-proven, self-validating protocols to ensure the structural integrity of your compounds.

Part 1: Mechanistic Troubleshooting & FAQs

The thiazole ring is a five-membered heterocycle containing both an electron-donating sulfur atom and an electron-accepting nitrogen atom. While generally aromatic and stable, its unique electronic distribution makes it vulnerable to three primary degradation pathways during workup: S-oxidation , hydrolysis (ring-opening) , and photodegradation [1][2].

Q1: I am observing an M+16 and M+32 mass peak in my LC-MS after rotary evaporation. What is happening, and how do I stop it?

The Causality: You are observing S-oxidation . The sulfur atom in the thiazole ring is highly susceptible to oxidation, forming thiazole S-oxides (sulfoxides, M+16) and S-dioxides (sulfones, M+32)[2][3]. This is frequently triggered by dissolved oxygen in extraction solvents, trace peroxides in ethereal solvents (like THF or diethyl ether), or the use of DMSO, which can act as an oxidizing agent under thermal stress[3][4]. The kinetic energy provided by a heated rotary evaporator bath dramatically accelerates this electrophilic attack on the sulfur lone pairs. The Solution:

  • Solvent Control: Never use uninhibited or aged ethereal solvents for extraction. Test for peroxides before use.

  • Thermal Control: Keep the rotary evaporator water bath below 30°C. If your solvent has a high boiling point, rely on a stronger vacuum (e.g., a high-performance diaphragm pump) rather than increasing the heat.

  • Atmosphere: Backfill your rotary evaporator with nitrogen or argon when breaking the vacuum.

Q2: My reaction conversion is 95% by UPLC, but my isolated yield after a standard acid/base aqueous wash is only 40%. Where is my compound going?

The Causality: Your compound is likely undergoing hydrolysis or base-catalyzed ring opening . The C2 proton of the thiazole ring is relatively acidic (the conjugate acid has a pKa of ~2.5)[4]. Under strongly basic conditions (e.g., washing with 1M NaOH or saturated Na2CO3), deprotonation at C2 can occur. The resulting negative charge is stabilized as an ylide, but under aqueous workup conditions, this can trigger nucleophilic attack by water, leading to the cleavage of the thiazole ring[4][5]. Conversely, strongly acidic conditions can hydrolyze appended labile groups (like amides) on the thiazole scaffold[1]. The Solution:

  • pH Buffering: Abandon harsh acid/base washes. Use mild, buffered aqueous solutions (pH 6.0–8.0) such as saturated aqueous ammonium chloride (NH4Cl) or sodium bicarbonate (NaHCO3) to quench and wash your reactions.

  • Phase Tracking: Always run a TLC or rapid LC-MS on your aqueous waste layer before discarding it to validate that your compound hasn't partitioned into the water due to unintended ionization.

Q3: My isolated thiazole compound turns from pale yellow to dark brown when left on the benchtop overnight. Is it decomposing?

The Causality: Yes, this is indicative of photodegradation . Aromatic heterocyclic systems like thiazoles can be prone to degradation upon exposure to UV or visible light[2]. Photochemical excitation can lead to reactions with singlet oxygen, forming unstable endoperoxides that subsequently rearrange into complex, dark-colored degradation mixtures[1][6]. Furthermore, advanced oxidation processes (like UV + H2O2) are actually used intentionally in environmental chemistry to rapidly destroy thiazole pollutants, highlighting their severe vulnerability to light-induced oxidation[7]. The Solution:

  • Conduct extractions in amber separatory funnels or wrap standard glassware in aluminum foil.

  • Store the final isolated solid in amber vials under an inert atmosphere (Argon/N2) at -20°C[3].

Part 2: Quantitative Degradation Profiles

To design an effective workup, you must understand the stress limits of your molecule. The table below summarizes standard forced degradation parameters and their typical impact on the thiazole core, allowing you to compare environmental stressors.

Stress ConditionReagent / EnvironmentTemp & TimePrimary Degradation PathwayPreventative Workup Strategy
Alkaline Hydrolysis 0.1 M NaOH (aq)60°C, 24hC2-Deprotonation, Ring Opening[5]Quench with sat. NH4Cl; keep pH < 8.5.
Acidic Hydrolysis 0.1 M HCl (aq)60°C, 24hSide-chain cleavage, partial ring opening[1]Neutralize with sat. NaHCO3; avoid soaking in acid.
Oxidative Stress 3% H2O2 or aged DMSO25°C, 24hS-Oxidation (Sulfoxide/Sulfone)[2][3]Use peroxide-free solvents; degas extraction media.
Photolytic Stress UV/Visible Light25°C, 48hEndoperoxide formation, polymerization[1][6]Use amber glassware; minimize benchtop exposure.
Thermal Stress Solid state / Solution80°C, 48hDecarboxylation, accelerated oxidation[1][2]Evaporate solvents at < 30°C under high vacuum.

Part 3: Visualizing the Degradation Network

The following workflow diagram maps the causal relationships between workup stressors, the resulting degradation pathways, and the specific mitigation strategies required to protect the thiazole core.

ThiazoleDegradation Thiazole Thiazole Core (Reaction Mixture) Oxidation S-Oxidation (Sulfoxide/Sulfone) Thiazole->Oxidation O2, Peroxides, Thermal Stress Hydrolysis Hydrolysis (Ring Opening) Thiazole->Hydrolysis Extreme pH (NaOH / HCl) Photo Photodegradation (Endoperoxide) Thiazole->Photo UV / Vis Light Exposure Mit_Ox Mitigation: Peroxide-free solvents, Rotovap < 30°C Oxidation->Mit_Ox Mit_Hyd Mitigation: Buffer washes (pH 6-8), Avoid strong bases Hydrolysis->Mit_Hyd Mit_Photo Mitigation: Amber glassware, Store under Argon Photo->Mit_Photo

Fig 1: Thiazole degradation pathways during workup and corresponding mitigation strategies.

Part 4: Standardized, Self-Validating Workup Protocol

To ensure high-fidelity recovery of thiazole derivatives, implement the following step-by-step methodology. This protocol acts as a self-validating system, incorporating analytical checkpoints to prevent silent degradation.

Materials Required:

  • Peroxide-free extraction solvent (e.g., LC-MS grade Ethyl Acetate or Dichloromethane).

  • Saturated aqueous Ammonium Chloride (NH4Cl).

  • Saturated aqueous Sodium Bicarbonate (NaHCO3).

  • Amber separatory funnels and collection flasks.

  • Argon or Nitrogen gas line.

Step-by-Step Methodology:

  • Reaction Quenching (pH Control):

    • Cool the reaction mixture to 0–5°C using an ice bath.

    • Slowly add saturated aqueous NH4Cl (if the reaction is basic) or saturated NaHCO3 (if the reaction is acidic) until the aqueous phase reaches a pH of 6.5–7.5.

    • Validation Check: Spot the aqueous phase on pH paper. Do not proceed to extraction until the pH is strictly within the neutral window to prevent C2-deprotonation or acid hydrolysis[5].

  • Liquid-Liquid Extraction (Oxidation & Light Prevention):

    • Transfer the quenched mixture to an amber separatory funnel.

    • Extract with peroxide-free Ethyl Acetate (3 x 20 mL).

    • Validation Check: Before discarding the aqueous layer, analyze a 10 µL aliquot via LC-MS to ensure no product remains.

  • Washing and Drying:

    • Wash the combined organic layers with brine (1 x 20 mL) to remove residual water.

    • Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4). Avoid Magnesium Sulfate (MgSO4) if your thiazole has Lewis-basic side chains that might chelate the magnesium.

    • Filter the drying agent and collect the filtrate in an amber round-bottom flask.

  • Solvent Removal (Thermal Protection):

    • Concentrate the organic layer using a rotary evaporator.

    • Critical: Set the water bath temperature to a maximum of 25–30°C. Use a high-vacuum pump to compensate for the lower temperature.

    • Once the solvent is removed, immediately break the vacuum with Argon or Nitrogen gas, not ambient air.

  • Storage:

    • Transfer the isolated compound to an amber vial, purge with Argon, seal tightly, and store at -20°C[3].

References

  • Thiazole - Wikipedia Source: Wikipedia URL:[Link]

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Photochemical Permutation of Thiazoles, Isothiazoles and Other Azoles Source: Nature / D-NB.info URL:[Link]

Sources

Technical Support Center: Recrystallization of Methyl 2-bromo-5-(thiazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the purification of Methyl 2-bromo-5-(thiazol-2-yl)benzoate. This molecule presents unique solubility challenges due to its hybrid nature: it contains a polar thiazole ring and ester linkage, contrasted against a highly hydrophobic brominated aromatic core.

The following sections provide thermodynamic rationale, self-validating protocols, and troubleshooting logic to ensure high-purity crystalline yields.

Part 1: Solvent Selection & Thermodynamics (FAQ)

Q: How do I choose the optimal solvent system for Methyl 2-bromo-5-(thiazol-2-yl)benzoate? A: Based on the "like dissolves like" principle, this compound requires a solvent of intermediate polarity[1]. Pure non-polar solvents (like hexanes) lack the dielectric constant to solvate the thiazole ring, while highly polar solvents (like water) will reject the brominated aromatic core. The most robust approach is a mixed-solvent (antisolvent) system, specifically an alcohol/water mixture, which is highly effective for thiazole derivatives[2]. The alcohol acts as the "good" solvent to dissolve the crude mass, while water acts as the "poor" antisolvent to precisely modulate the saturation point[1].

Quantitative Solvent System Comparison
Solvent SystemPolarity IndexBoiling Point (°C)Solubility ProfileRecommended Use
Ethanol / Water 5.2 / 9.078 / 100High (Hot) / Low (Cold)Primary mixed-solvent choice; excellent thermal gradient.
Methanol / Water 5.1 / 9.065 / 100High (Hot) / Low (Cold)Alternative for thermally sensitive impurities.
Ethyl Acetate / Hexane 4.4 / 0.177 / 68Moderate (Hot) / Low (Cold)Best if highly hydrophobic impurities are present.

Part 2: Troubleshooting Common Recrystallization Issues

Q: My compound is "oiling out" instead of forming crystals. Why does this happen and how do I fix it? A:

  • Causality: 3 occurs when the compound phase-separates as a liquid rather than a solid crystal lattice[3]. Thermodynamically, this happens when the temperature at which the solution becomes saturated is higher than the melting point of the impure compound. Impurities significantly depress the melting point, creating a supercooled liquid emulsion[1].

  • Solution: Do not attempt to freeze the oil. Reheat the mixture until the oil completely redissolves. Add 5-10% more of the "good" solvent (e.g., ethanol) to lower the saturation temperature below the compound's depressed melting point, then cool the solution much more slowly[3].

Q: I have cooled my flask to 0°C, but no crystals are forming. What went wrong? A:

  • Causality: The solution has not reached supersaturation, almost always because an excess of the "good" solvent was used during the initial dissolution phase[4]. Without supersaturation, the thermodynamic driving force for nucleation is zero.

  • Solution: Return the flask to a heat source and reduce the solvent volume by boiling off the excess. Alternatively, provide a nucleation site by 4 with a glass rod, which creates microscopic glass shards that act as seed templates for crystal growth[4].

Q: The crystals formed instantly when I removed the flask from the heat. Is this acceptable? A:

  • Causality: 5 is highly detrimental to purity. Crystal lattice formation is an ordered equilibrium process. When cooling is too fast, the thermodynamic sorting mechanism fails, and impurity molecules are kinetically trapped within the rapidly forming crystal lattice defects[5].

  • Solution: Reheat the flask to redissolve the solid. Add 1-2 mL of extra hot solvent to ensure you are slightly above the minimum dissolution volume, and insulate the flask (e.g., with a cork ring) to enforce a gradual temperature gradient[5].

Part 3: Self-Validating Mixed-Solvent Protocol

This step-by-step methodology utilizes an Ethanol/Water antisolvent system, designed to force the precipitation of Methyl 2-bromo-5-(thiazol-2-yl)benzoate while keeping impurities solvated[1].

  • Dissolution: Weigh the crude compound into an Erlenmeyer flask. Add a minimal volume of boiling Ethanol (approx. 5-10 mL per gram of solute). Swirl continuously on a hot plate.

    • Validation Check: The solid must dissolve completely. If insoluble particulates remain after 5 minutes of boiling, perform a hot gravity filtration before proceeding.

  • Antisolvent Addition: Keep the solution at a gentle boil. Add hot distilled water dropwise using a Pasteur pipette.

    • Validation Check: Stop adding water exactly when the solution becomes persistently cloudy (the "cloud point"). This visual cue confirms the thermodynamic saturation threshold has been reached[1].

  • Re-equilibration: Add boiling Ethanol dropwise (usually 2-5 drops) just until the solution turns clear again.

    • Validation Check: The solution must be perfectly clear but critically close to saturation. If it remains cloudy, add one more drop of Ethanol.

  • Controlled Cooling: Remove the flask from the heat source. Cover with a watch glass to prevent solvent evaporation. Allow it to sit undisturbed at room temperature for 30-45 minutes.

    • Validation Check: Needle-like or prismatic crystals should begin forming within 10-15 minutes. If no crystals form, refer to the troubleshooting guide above.

  • Ice Bath Maturation: Once the flask reaches room temperature, transfer it to an ice-water bath (0-5°C) for 15 minutes to depress solubility further and maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2-3 mL of ice-cold 1:1 Ethanol/Water to remove surface impurities without dissolving the product lattice.

Part 4: Visualizations

Workflow: Mixed-Solvent Recrystallization

Workflow Start Crude Methyl 2-bromo-5- (thiazol-2-yl)benzoate Dissolve Dissolve in minimal hot Ethanol (Good Solvent) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AddWater Add hot Water (Poor Solvent) until cloud point Filter->AddWater Clear Add drops of Ethanol until clear AddWater->Clear Cool Slow cooling to RT, then ice bath Clear->Cool Collect Vacuum Filtration & Cold Wash Cool->Collect

Workflow for mixed-solvent recrystallization of thiazole derivatives.

Troubleshooting Logic Tree

Troubleshooting Problem Recrystallization Issue Oiling Oiling Out (Liquid separates) Problem->Oiling NoCrystals No Crystals Form (Solution remains clear) Problem->NoCrystals Fast Crystallizes Too Fast (Impure solid) Problem->Fast FixOiling Reheat, add more good solvent, cool slowly Oiling->FixOiling FixNoCrystals Boil off excess solvent, scratch flask, seed NoCrystals->FixNoCrystals FixFast Reheat, add 1-2 mL extra solvent, cool slowly Fast->FixFast

Decision tree for troubleshooting common recrystallization failures.

References

  • Recrystallization Troubleshooting Source: University of Wisconsin URL
  • Recrystallization Solvents for Purifying Thiazole Derivatives Source: BenchChem URL
  • Problems with Recrystallisations Source: Chemistry Teaching Labs - University of York URL
  • 3.
  • Secondary Nucleation Behavior and the Mechanism in Antisolvent Crystallization of Thiazole Derivative Polymorphs Source: Industrial & Engineering Chemistry Research - ACS Publications URL

Sources

Technical Support Center: Troubleshooting the Scale-Up of Bromo-Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists who are grappling with the thermal hazards, regioselectivity issues, and purification bottlenecks inherent in scaling up bromo-thiazole derivatives. Whether you are utilizing a classical Hantzsch thiazole synthesis or performing direct bromination on pre-formed thiazole rings, transitioning from a 100 mg discovery scale to a multi-kilogram pilot scale requires a fundamental shift in strategy.

This guide dissects the causality behind common scale-up failures and provides field-proven, self-validating protocols to ensure synthetic integrity and safety.

Workflow Visualization

BromoThiazoleScaleUp Start Target: Bromo-Thiazole Scale-Up Strategy Hantzsch Path A: Hantzsch Synthesis (Ketone + Thiourea) Start->Hantzsch DirectBr Path B: Direct Bromination (Pre-formed Thiazole) Start->DirectBr InSituBr In Situ α-Bromination (NBS, Lactic Acid, 90°C) Hantzsch->InSituBr Avoid lachrymators Lithiation Lithiation / Halogen Dance (LDA, Flow Microreactor) DirectBr->Lithiation Regiocontrol Cyclization Heterocyclization (Thiourea Addition) InSituBr->Cyclization One-pot process PurificationA Precipitation & Crystallization (Avoids Chromatography) Cyclization->PurificationA Quench Electrophilic Quench (Br2 or NBS) Lithiation->Quench Cryogenic flow PurificationB Liquid-Liquid Extraction & Distillation Quench->PurificationB

Caption: Logical decision tree for selecting bromo-thiazole scale-up workflows.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: During the direct bromination of 2-amino-4-t-butylthiazole, we are experiencing severe exothermic runaways and forming di-bromo impurities. How can we control this at the kilogram scale? Causality & Solution: The electrophilic bromination of the electron-rich 2-aminothiazole ring is highly exothermic. In batch reactors, poor heat dissipation leads to localized hot spots. These hot spots not only risk a thermal runaway but also provide the activation energy required for over-bromination, leading to di-bromo byproducts 1. Actionable Fix: Transition from batch to continuous flow, or implement strict dropwise addition of N-Bromosuccinimide (NBS) in a highly coordinating solvent like acetonitrile. Maintain the internal reactor temperature strictly between 0-5 °C. Ensure stoichiometry is tightly controlled to exactly 1.05 equivalents of NBS, and quench any unreacted NBS with aqueous sodium thiosulfate immediately after the 1-2 hour residence time.

Q2: We are using the classical Hantzsch synthesis with α-bromoketones, but handling these lachrymators at scale is a major safety and environmental hurdle. Is there an alternative? Causality & Solution: α-Bromoketones are potent lachrymators and inherently unstable, making them hazardous for large-scale production. The causality of the Hantzsch reaction relies on the nucleophilic attack of the thioamide sulfur on the α-carbon of the halocarbonyl. This highly reactive intermediate does not need to be isolated; it can be generated in situ. Actionable Fix: Utilize a tandem, one-pot procedure. By using readily available aralkyl ketones and performing an in situ regioselective α-bromination with NBS, you completely bypass the isolation of the lachrymator 2. Furthermore, replacing volatile organic solvents with biodegradable lactic acid or ionic liquids (like [bmim]Br) at 90–100°C acts as both a green solvent and an acidic catalyst, accelerating the heterocyclization step and boosting yields up to 96% 3.

Q3: We are trying to functionalize a specific position on a poly-substituted bromo-thiazole, but batch lithiation yields are inconsistent due to the "Halogen Dance" rearrangement. How do we lock the regioselectivity? Causality & Solution: The "Halogen Dance" (HD) is a base-catalyzed isomerization where a halogen atom migrates to a more thermodynamically stable position on the heteroaromatic ring. In batch scale-up, the thermal instability of the lithiated intermediates and the slow mixing times lead to a mixture of regioisomers and protonated byproducts 4. Actionable Fix: Implement Flow Microreactors. Continuous flow chemistry allows for precise control over residence times (often milliseconds to seconds) and highly efficient heat transfer under cryogenic conditions. By quenching the lithiated intermediate with the electrophile immediately after generation in a flow microreactor, you outcompete the undesired degradation pathways, ensuring high fidelity of the targeted regioisomer.

Section 2: Quantitative Data Summaries

To facilitate process selection, the following table compares key metrics between traditional batch methods and optimized scale-up protocols.

Process ParameterClassical Hantzsch (Batch)One-Pot Lactic Acid HantzschDirect Bromination (Batch)Halogen Dance (Flow Microreactor)
Starting Material α-Bromoketone (Lachrymator)Aralkyl Ketone (Safe)Pre-formed ThiazolePoly-halothiazole
Brominating Agent Pre-brominatedNBS (in situ)Br₂ or NBSN/A (Rearrangement)
Solvent Ethanol / MethanolLactic Acid / Ionic LiquidsAcetonitrile / DMFTHF / Hexanes
Temperature Reflux (70-80°C)90-100°C0-5°CCryogenic to RT
Reaction Time 2-12 hours10-15 minutes2-4 hours< 1 minute (Residence time)
Typical Yield 60-75%90-96%70-80% (prone to di-bromo)75-85% (High regiocontrol)
Purification Column ChromatographyPrecipitation / FiltrationCrystallizationLiquid-Liquid Extraction
Scalability Rating Low (Safety Hazards)High (Green & Safe)Moderate (Exotherm risks)High (Continuous throughput)
Section 3: Self-Validating Experimental Protocols
Protocol 1: Tandem One-Pot Synthesis of 2-Aminothiazoles via In Situ Bromination

Causality Focus: This protocol uses lactic acid to simultaneously dissolve the reagents, act as an acid catalyst for the cyclization, and provide a high boiling point matrix to safely dissipate the heat of the in situ bromination 2.

  • Preparation: In a jacketed reactor equipped with a mechanical stirrer, add the aralkyl ketone (1.0 eq) to lactic acid (acting as both solvent and catalyst, approx. 5 volumes).

  • In Situ Bromination: Heat the mixture to 90–100°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise.

    • Self-Validation Checkpoint: The reaction mixture will temporarily darken as the active brominating species is generated, then lighten as the α-bromoketone forms. Monitor via HPLC until ketone consumption is >99% (typically 5-10 mins).

  • Heterocyclization: Immediately add thiourea (1.2 eq) to the hot mixture. Maintain heating at 90–100°C for an additional 10-15 minutes.

    • Self-Validation Checkpoint: The formation of the thiazole ring is accompanied by the release of water and HBr. The pH will drop, but the lactic acid buffer system prevents stalling of the cyclization.

  • Isolation: Cool the reaction mixture to room temperature and pour it into crushed ice/water. Neutralize with 10% aqueous sodium carbonate until pH 7-8 is reached.

  • Purification: The crude 2-aminothiazole derivative will precipitate as a solid. Collect via Buchner filtration, wash with distilled water to remove lactic acid and succinimide byproducts, and dry under vacuum. No column chromatography is required.

Protocol 2: Continuous Flow Halogen Dance of Bromo-Thiazoles

Causality Focus: Rapid micromixing prevents the decomposition of the highly reactive lithiated thiazole intermediate, translating a traditionally unstable batch reaction into a robust, scalable continuous process 4.

  • System Setup: Assemble a continuous flow system consisting of three syringe pumps, two T-shaped micromixers (M1 and M2), and two residence time units (PTFE tubing, RT1 and RT2).

  • Reagent Preparation: Prepare Solution A: 2,5-dibromothiazole (0.1 M in THF). Solution B: Lithium diisopropylamide (LDA, 0.12 M in THF). Solution C: Electrophile (e.g., water or allyl iodide, 0.15 M in THF).

  • Lithiation (M1 & RT1): Pump Solution A and Solution B into M1 at optimized flow rates. Submerge M1 and RT1 in a cooling bath (temperature optimized based on substrate, typically -78°C to -40°C).

    • Self-Validation Checkpoint: The residence time in RT1 must be strictly tuned (e.g., 10-30 seconds). If the residence time is too long, protonated byproducts will appear in the LC-MS trace; if too short, unreacted starting material will remain.

  • Electrophilic Quench (M2 & RT2): The effluent from RT1 enters M2, where it mixes with Solution C. The mixture flows through RT2 to ensure complete conversion.

  • Collection & Workup: Collect the output stream in a vessel containing saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. The high regioselectivity achieved in flow minimizes the need for complex downstream separations.

References
  • Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process - Taylor & Francis Online -
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - Royal Society of Chemistry -
  • Technical Support Center: Synthesis of 2-Amino-5-bromo-4-t-butylthiazole - BenchChem -
  • Taming the Halogen Dance of Bromo(Thi)azoles by Mean of Flow Microreactors - ChemRxiv -

Sources

Technical Support Center: Overcoming Poor Solubility of Thiazole-Based Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] However, its often-planar and aromatic nature can contribute to strong crystal lattice forces and low aqueous solubility, posing significant challenges during synthesis, purification, and biological screening. This technical support center provides a comprehensive guide to understanding and overcoming the solubility issues associated with thiazole-based intermediates. We will delve into the root causes of poor solubility and offer a range of practical, field-proven strategies, from simple solvent adjustments to advanced formulation techniques.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when working with poorly soluble thiazole derivatives.

Q1: My thiazole intermediate, which was soluble in the reaction solvent, has crashed out during workup or purification. Why?

A: This is a classic case of solvent mismatch. The solubility of a compound is highly dependent on the polarity and hydrogen bonding capabilities of the solvent. Your reaction may have been conducted in a relatively non-polar organic solvent (e.g., toluene, THF) where your intermediate was soluble. However, during aqueous workup or when switching to a more polar solvent for chromatography (e.g., ethyl acetate/hexane mixtures), the polarity of the environment changes drastically, leading to a decrease in solubility and precipitation.

Q2: I've dissolved my thiazole compound in DMSO for a biological assay, but it precipitates when I dilute it into my aqueous buffer. What's happening?

A: This is known as "precipitation upon dilution" and is a very common issue.[3] While DMSO is a powerful organic solvent capable of dissolving many non-polar compounds, it is also miscible with water. When you introduce the DMSO stock solution into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. If your thiazole derivative has low aqueous solubility, it will "crash out" of the solution as it can no longer be effectively solvated.[3]

Q3: Can I just heat the mixture to get my compound to dissolve?

A: While heating can increase the solubility of many compounds, it should be approached with caution. For some thiazole derivatives, elevated temperatures can lead to degradation. It is crucial to first assess the thermal stability of your compound. Furthermore, if the compound precipitates upon cooling back to room or physiological temperature, this method may not be suitable for many applications, especially biological assays.

Q4: Are all thiazole-containing molecules poorly soluble?

A: Not necessarily. The solubility of a thiazole derivative is heavily influenced by the nature of its substituents.[4][5] For instance, the introduction of polar, ionizable, or hydrogen-bond-donating/accepting groups can significantly enhance aqueous solubility. Conversely, large, non-polar, or aromatic substituents tend to decrease solubility.

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to tackling solubility challenges, complete with the scientific rationale behind each technique and step-by-step protocols.

Guide 1: The First Line of Attack - Solvent and pH Manipulation

Before resorting to more complex formulation strategies, simple adjustments to the solvent system and pH can often resolve solubility issues.

The "Why": The Power of Ionization

Many thiazole-based intermediates possess ionizable functional groups. The thiazole ring itself is weakly basic, with a pKa of the conjugate acid around 2.5.[6] This means that at a pH below 2.5, the ring nitrogen is likely to be protonated, forming a more soluble cationic species. Additionally, substituents on the thiazole ring can have their own pKa values, offering further opportunities for pH-mediated solubility enhancement. The general principle is that the charged (ionized) form of a molecule is more soluble in aqueous media than the neutral form.[7][8]

Experimental Protocol: pH-Dependent Solubility Profiling

This protocol will help you determine the optimal pH for dissolving your thiazole intermediate.

Materials:

  • Your thiazole intermediate

  • A series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • A suitable analytical method to quantify the dissolved compound (e.g., HPLC-UV, LC-MS)

  • Vials and a shaker/incubator

Procedure:

  • Add an excess amount of your solid thiazole intermediate to a series of vials, ensuring there is undissolved solid at the bottom.

  • To each vial, add a known volume of a different pH buffer.

  • Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached (thermodynamic solubility).[9][10][11]

  • After equilibration, carefully filter or centrifuge the samples to separate the undissolved solid.

  • Analyze the clear supernatant using your chosen analytical method to determine the concentration of the dissolved compound.

  • Plot the solubility (concentration) as a function of pH to identify the pH at which your compound is most soluble.

The "Why": Co-solvents and Dielectric Constant

When pH adjustment is not an option or is insufficient, the use of co-solvents is a common and effective strategy.[12] Co-solvents are water-miscible organic solvents that, when added to water, alter the overall polarity of the solvent system. By reducing the dielectric constant of the aqueous medium, co-solvents can better solvate non-polar molecules, thereby increasing their solubility.

Experimental Protocol: Co-solvent Screening

Common Co-solvents to Consider:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG 300 or 400)

  • N,N-Dimethylformamide (DMF) - use with caution in biological assays

  • N-Methyl-2-pyrrolidone (NMP) - use with caution in biological assays

Procedure:

  • Prepare a series of co-solvent/water (or buffer) mixtures in varying ratios (e.g., 10%, 20%, 30% v/v co-solvent).

  • Following a similar procedure to the pH profiling, add an excess of your thiazole intermediate to each co-solvent mixture.

  • Equilibrate the samples with shaking.

  • Separate the undissolved solid and analyze the supernatant to quantify the dissolved compound.

  • Plot solubility versus the percentage of co-solvent to determine the optimal mixture for your needs.

Causality Behind Experimental Choices: The selection of a co-solvent should be guided by the intended application. For in vitro biological assays, less toxic co-solvents like ethanol, propylene glycol, and PEGs are preferred. For chemical reactions or purifications, a wider range of co-solvents can be explored.

Guide 2: Advanced Solubilization Strategies

When simple methods are insufficient, more advanced techniques can be employed.

1. Salt Formation

The "Why": Disrupting the Crystal Lattice

For thiazole intermediates with acidic or basic functional groups, forming a salt is a powerful method to dramatically increase aqueous solubility.[13] The formation of a salt introduces ionic character to the molecule, which enhances its interaction with polar water molecules. Furthermore, the salt form often has a different crystal packing arrangement compared to the free acid or base, which can result in a lower crystal lattice energy that is more easily overcome by the solvent.[14] For a salt of a basic drug to form, the pKa of the counterion should be at least 2 pH units lower than the pKa of the drug.[14]

Experimental Protocol: High-Throughput Salt Screening

Materials:

  • Your thiazole intermediate

  • A library of pharmaceutically acceptable acids and bases (counterions)

  • A variety of solvents (e.g., acetone, ethanol, isopropanol, water)

  • 96-well plates

  • Automated liquid handler (optional)

  • Plate reader or other analytical instrument for solubility assessment

Procedure:

  • Dissolve your thiazole intermediate in a suitable solvent.

  • In a 96-well plate, dispense solutions of different counterions into individual wells.

  • Add the solution of your thiazole intermediate to each well.

  • Allow the solvent to evaporate slowly, or induce precipitation by cooling or adding an anti-solvent.

  • Visually inspect the wells for the formation of crystalline solids.

  • Characterize the resulting solids using techniques like Powder X-ray Diffraction (PXRD) to confirm the formation of new crystalline forms.

  • Assess the solubility of the most promising salt forms using the pH-dependent solubility protocol described earlier.

2. Cyclodextrin Complexation

The "Why": Molecular Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2][15] They can encapsulate non-polar molecules, or non-polar regions of molecules, within their cavity, forming an "inclusion complex."[2] This complex effectively shields the non-polar guest molecule from the aqueous environment, presenting a hydrophilic exterior that greatly enhances its apparent water solubility.[15]

Experimental Protocol: Preparation of a Thiazole-Cyclodextrin Inclusion Complex by Kneading

Materials:

  • Your thiazole intermediate

  • A suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Mortar and pestle

  • A hydro-alcoholic solution (e.g., 50% ethanol in water)

Procedure:

  • Weigh out your thiazole intermediate and the cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2).

  • Place the mixture in a mortar.

  • Slowly add the hydro-alcoholic solution dropwise while continuously kneading the mixture with the pestle.

  • Continue kneading for 30-60 minutes until a uniform paste is formed.[2]

  • Dry the resulting paste (e.g., in a vacuum oven at a mild temperature) to obtain a solid powder.

  • The resulting powder is the inclusion complex, which can then be tested for its enhanced aqueous solubility.

3. Amorphous Solid Dispersions (ASDs)

The "Why": Bypassing Crystal Energy

Crystalline solids have a highly ordered, repeating arrangement of molecules, which requires a significant amount of energy to break apart during dissolution. In an amorphous solid dispersion, the drug molecules are dispersed in a disordered, non-crystalline state within a carrier matrix, typically a polymer.[16][17] This high-energy amorphous state bypasses the crystal lattice energy, often leading to a substantial increase in both the rate and extent of dissolution.[18]

Experimental Protocol: Preparation of an ASD by Solvent Evaporation

Materials:

  • Your thiazole intermediate

  • A suitable polymer carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))

  • A common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone)

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolve both your thiazole intermediate and the polymer carrier in the common solvent in a desired ratio (e.g., 1:1, 1:2, 1:3 w/w).

  • Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Further dry the film under vacuum to remove any residual solvent.

  • Scrape the resulting solid from the flask. This is your amorphous solid dispersion.

  • Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and PXRD to confirm the absence of crystallinity.

  • Evaluate the dissolution properties of the ASD compared to the crystalline drug.

4. Prodrug Approach

The "Why": Chemical Modification for Transient Solubility

A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[19][20][21] By attaching a polar, ionizable promoiety to a poorly soluble thiazole intermediate, its aqueous solubility can be dramatically improved.[22] This is a particularly useful strategy in drug development to enhance oral bioavailability.[23]

Design Considerations:

  • Promoieties: Common promoieties to increase water solubility include phosphates, amino acids, and polyethylene glycol (PEG) chains.

  • Linker Chemistry: The linker connecting the promoiety to the drug must be stable in the formulation but readily cleaved in vivo.

  • Synthetic Feasibility: The synthesis of the prodrug should be efficient and scalable.

The development of a prodrug is a complex process that typically falls within the realm of medicinal chemistry and drug development programs.

Part 3: Data Presentation and Visualization

Quantitative Solubility Enhancement Data

The following table provides hypothetical yet representative data on the solubility enhancement of a model thiazole intermediate using the techniques described above.

Method Solubility in Water (µg/mL) Fold Increase Key Considerations
Pure Thiazole Intermediate 21xBaseline measurement.
pH Adjustment (to pH 2) 5025xEffective for basic thiazoles; pH must be compatible with the application.
Co-solvent (20% PEG 400) 12060xSimple to implement; potential for co-solvent toxicity in biological systems.
Salt Formation (Mesylate Salt) >1000>500xRequires an ionizable group; significant increase in solubility is common.
HP-β-CD Complex (1:1) 450225xCan improve stability; cyclodextrin itself may have biological effects.
ASD (1:2 with PVP) 800400xHigh solubility enhancement; potential for physical instability (recrystallization).
Diagrams and Workflows

Solubility Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing the poor solubility of a thiazole-based intermediate.

Solubility_Troubleshooting Start Poorly Soluble Thiazole Intermediate CheckIonizable Does the compound have ionizable groups (pKa)? Start->CheckIonizable pH_Adjust Guide 1: pH Adjustment & Profiling CheckIonizable->pH_Adjust  Yes CoSolvent Guide 1: Co-solvent Screening CheckIonizable->CoSolvent  No Advanced Are simpler methods insufficient? pH_Adjust->Advanced CoSolvent->Advanced Salt Guide 2: Salt Formation Advanced->Salt  Yes Complex Guide 2: Cyclodextrin Complexation Advanced->Complex ASD Guide 2: Amorphous Solid Dispersion Advanced->ASD Prodrug Guide 2: Prodrug Approach Advanced->Prodrug End Solubility Achieved Salt->End Complex->End ASD->End Prodrug->End

Caption: A decision tree for selecting a solubility enhancement strategy.

Mechanism of Cyclodextrin Inclusion

This diagram illustrates how a cyclodextrin encapsulates a non-polar thiazole derivative to improve its water solubility.

Cyclodextrin_Inclusion cluster_0 Aqueous Environment Thiazole Poorly Soluble Thiazole Derivative (Hydrophobic) Complex Water-Soluble Inclusion Complex Thiazole->Complex Encapsulation Thiazole_Label Hydrophobic Guest Thiazole->Thiazole_Label Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex CD_Label Hydrophilic Host Cyclodextrin->CD_Label Complex_Label Soluble Complex Complex->Complex_Label

Caption: Encapsulation of a thiazole derivative by a cyclodextrin.

References

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  • BenchChem. (2025).
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  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. A., Al-Zahrani, A. A., & Al-Amri, A. M. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8011.
  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

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  • Investigo. (2022, February 16). Cyclodextrin Inclusion Complexes.
  • Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques. (2024).
  • Nagapudi, K., & Mitra, A. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3377-3392.
  • Qiu, J., Patel, A. V., & Stevens, J. M. (2020). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Organic Process Research & Development, 24(6), 1017-1025.
  • Deng, Z., & Al-Obaidi, H. (2018). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Pharmaceutics, 10(3), 118.
  • Singh, I., & S, M. (2014). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 50(4), 849-857.
  • Chen, Y., Zu, Y., Zhao, X., Zhang, Y., & Wang, K. (2011). Physicochemical characterizations of ostholehydroxypropyl-β- cyclodextrin inclusion complexes with high-pressure homogenizati. Journal of Food and Drug Analysis, 19(4), 428-435.
  • Kumar, L., & Kumar, A. (2011). Salt Selection in Drug Development. Pharmaceutical Technology, 35(3), 64-71.
  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review, 12(7), 16-21.
  • Nagapudi, K., & Mitra, A. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3377-3392.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2021). International Journal of Molecular Sciences, 22(16), 8820.
  • Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., ... & Tsinman, O. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Journal of pharmaceutical and biomedical analysis, 125, 257-279.
  • Alfa Chemistry. (n.d.). Cyclodextrin Inclusion Complexes.
  • Stolar, T., Bertoša, B., & Vianello, R. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecules (Basel, Switzerland), 26(12), 3505.
  • Wolf, M. J., Müller, M. P., & Hamacher, A. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Molecules (Basel, Switzerland), 27(21), 7499.

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Managing unstable intermediates in multi-step thiazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thiazole Synthesis Technical Support Center . Multi-step thiazole synthesis—particularly via the Hantzsch cyclocondensation and its variants—frequently suffers from yield attrition due to the high reactivity and thermal sensitivity of its intermediates.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic theory to directly address the mechanistic root causes of intermediate instability, providing self-validating protocols to rescue stalled or degrading reactions.

Diagnostic Workflow: Isolating the Point of Failure

Workflow Start Identify Yield Loss in Thiazole Synthesis Cond1 Precursor Degradation? (α-haloketone) Start->Cond1 Act1 In situ generation via Diazoketones Cond1->Act1 Yes Cond2 Reaction Stalling? (Hydroxythiazoline) Cond1->Cond2 No Act2 Holzapfel-Meyers-Nicolaou Dehydration Cond2->Act2 Yes Cond3 Thermal Decomposition During Scale-up? Cond2->Cond3 No Act3 Continuous Flow Microreactor Cond3->Act3 Yes

Diagnostic workflow for resolving intermediate instability in thiazole synthesis.

Troubleshooting FAQs & Mechanistic Solutions

Precursor Instability: The α -Haloketone Problem

Q: My α -haloketones undergo rapid degradation and polymerization before the cyclocondensation step, severely impacting my batch yields. How can I bypass this instability?

A: α -haloketones are highly electrophilic and lachrymatory, making them prone to rapid degradation, homocoupling, or hydrolysis during slow batch additions. The root cause is the intense electron deficiency at the α -carbon, exacerbated by the adjacent carbonyl and halogen.

To circumvent this, transition to in situ generation utilizing diazoketones . Diazoketones serve as bench-stable synthetic equivalents. By reacting them with HBr in the presence of a thioamide, the α -haloketone is generated transiently and immediately consumed in the Hantzsch cyclization. This completely prevents the accumulation and subsequent degradation of the halogenated intermediate 1.

Mid-Stage Arrest: The Hydroxythiazoline Bottleneck

Q: My Hantzsch synthesis is stalling at the hydroxythiazoline intermediate. Applying standard thermal conditions only leads to decomposition rather than the desired dehydrated thiazole.

A: The hydroxythiazoline intermediate can become a thermodynamic sink. This typically occurs when the substrate is sterically hindered or electronically deactivated, making the spontaneous loss of water unfavorable. Forcing dehydration with excessive heat causes indiscriminate ring-opening and degradation.

The Holzapfel-Meyers-Nicolaou modification resolves this by chemically activating the hydroxyl group. Treatment with trifluoroacetic anhydride (TFAA) and pyridine converts the poor -OH leaving group into a highly labile trifluoroacetate ester. Subsequent addition of triethylamine (TEA) drives a smooth E2 elimination at low temperatures, preserving the integrity of the thiazole core and maintaining optical purity in chiral substrates 2.

Scale-Up Thermal Degradation: The Heat Transfer Issue

Q: When scaling up the synthesis of thiazol-2-ylmethanamine derivatives, my 2-(chloromethyl)thiazole intermediate decomposes, resulting in complex impurity profiles.

A: The Hantzsch cyclocondensation is highly exothermic. In traditional batch reactors, the poor surface-area-to-volume ratio leads to localized thermal hotspots. These hotspots accelerate the thermal decomposition of sensitive intermediates like 2-(chloromethyl)thiazole, which is highly unstable at elevated temperatures or in the presence of trace moisture 3.

Transitioning to a continuous flow microreactor mitigates this. Flow chemistry provides near-instantaneous mixing and exceptional mass and heat transfer. This rapid heat dissipation suppresses thermal degradation and allows for the safe telescoping of subsequent steps (e.g., amination or deketalization) without requiring the isolation of the unstable intermediate 4.

Quantitative Impact of Optimization Strategies

Optimization StrategyTarget Intermediate IssueTypical Batch YieldOptimized YieldKey Mechanistic Advantage
Diazoketone in situ Generation α -Haloketone degradation40–50%85–95% Bypasses isolation of lachrymatory, highly electrophilic precursors.
Holzapfel-Meyers-Nicolaou Hydroxythiazoline stalling30–45%80–90% Converts a poor -OH leaving group into an excellent trifluoroacetate leaving group.
Continuous Flow Telescoping Thermal decomposition of 2-(chloromethyl)thiazole50–60%>80% Near-instantaneous heat dissipation prevents thermal degradation; allows 3-step synthesis in <15 mins.

Self-Validating Experimental Protocols

Protocol A: In Situ Generation of α -Haloketones via Diazoketones
  • Preparation: Dissolve the thioamide (1.0 eq) and the appropriate diazoketone (1.0 eq) in a dry, aprotic solvent (e.g., anhydrous dichloromethane) under an inert argon atmosphere. Causality: Strict anhydrous conditions prevent the premature hydrolysis of the highly reactive haloketone intermediate once formed.

  • Activation: Cool the mixture to 0 °C. Slowly add a solution of anhydrous HBr (1.1 eq) dropwise.

  • System Validation: Observe immediate nitrogen gas ( N2​ ) evolution. This effervescence is a self-validating indicator that the diazoketone is successfully converting into the α -haloketone intermediate.

  • Cyclocondensation: Allow the reaction to warm to room temperature. The in situ generated α -haloketone will immediately react with the thioamide. Validation: The complete cessation of N2​ gas evolution coupled with a distinct color shift (typically to yellow/orange) confirms the completion of the cyclization step.

Protocol B: Holzapfel-Meyers-Nicolaou Dehydration
  • Esterification: To a solution of the stalled hydroxythiazoline intermediate (1.0 eq) in anhydrous pyridine (acting as both solvent and base), add trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise at -20 °C. Causality: The cryogenic temperature suppresses indiscriminate ring-opening or degradation of the fragile hydroxythiazoline core.

  • System Validation: Monitor the reaction via TLC. The highly polar hydroxy spot must completely disappear, replaced by a significantly less polar spot corresponding to the trifluoroacetate ester intermediate. Do not proceed until this shift is absolute.

  • Elimination: Once esterification is confirmed, add triethylamine (TEA, 3.0 eq) and warm the vessel to room temperature. Causality: TEA provides the requisite basicity to drive the E2 elimination of the trifluoroacetate group, yielding the fully aromatized thiazole.

Protocol C: Continuous Flow Telescoped Synthesis
  • System Priming: Prime a continuous flow microreactor (e.g., Syrris AFRICA) with anhydrous solvent. Causality: Microfluidic flow reactors provide exceptionally fast mass transfer and heat dissipation, which is critical for managing the highly exothermic Hantzsch reaction.

  • Reagent Introduction: Pump Stream A (thioamide in solvent) and Stream B ( α -haloketone in solvent) into a T-mixer. Maintain the reactor coil at the optimized temperature (e.g., 60 °C). Causality: Continuous flow prevents the accumulation of the unstable intermediate by immediately moving it out of the thermal reaction zone.

  • System Validation & Telescoping: Direct the output stream directly into the next reaction module (e.g., amination) without isolating the intermediate. Validation: Utilize inline IR spectroscopy to monitor the disappearance of the ketone carbonyl stretch. Achieving a flat, steady-state IR reading confirms uniform residence time and consistent conversion.

References[1] Updated Applications of Flow Chemistry in Pharmaceutical Synthesis, ResearchGate. Link[2] Technical Support Center: Scalable Synthesis of Thiazol-2-ylmethanamine Derivatives, Benchchem. Link[3] Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis, Thieme Connect. Link[4] Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach, ChemRxiv. Link

Sources

Validation & Comparative

1H NMR and 13C NMR analysis of Methyl 2-bromo-5-(thiazol-2-YL)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-bromo-5-(thiazol-2-YL)benzoate

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-bromo-5-(thiazol-2-YL)benzoate, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of the expected spectral data, offer a comparative analysis with alternative analytical techniques, and provide a detailed experimental protocol for acquiring high-quality NMR data. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation.

Structural Overview and Predicted NMR Analysis

Methyl 2-bromo-5-(thiazol-2-YL)benzoate possesses a unique electronic and structural arrangement, featuring a substituted benzene ring linked to a thiazole moiety. This complexity gives rise to a distinct NMR fingerprint. While experimental data for this specific molecule is not publicly available, a robust prediction can be made based on established principles of NMR spectroscopy and data from analogous structures.

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the atoms in Methyl 2-bromo-5-(thiazol-2-YL)benzoate are numbered as shown below. This numbering scheme will be used for all spectral assignments.

Caption: Structure of Methyl 2-bromo-5-(thiazol-2-YL)benzoate with atom numbering.

¹H NMR Spectral Predictions

The proton NMR spectrum is anticipated to show five distinct signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic environment, with electronegative atoms and aromatic rings causing deshielding (a shift to higher ppm values).[1][2]

Table 1: Predicted ¹H NMR Data for Methyl 2-bromo-5-(thiazol-2-YL)benzoate

Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-48.2 - 8.4Doublet of Doublets (dd)J = 8.5, 2.01HDeshielded by the adjacent thiazole ring and the ester group. Coupled to H-5 and H-2.
H-28.0 - 8.2Doublet of Doublets (dd)J = 8.5, 0.51HDeshielded by the ester group. Coupled to H-4 (ortho) and weakly to H-5 (meta).
H-57.7 - 7.9Doublet (d)J = 2.01HCoupled to H-4 (meta).
H-11 (Thiazole)7.9 - 8.1Doublet (d)J = 3.51HThiazole proton adjacent to sulfur.
H-10 (Thiazole)7.4 - 7.6Doublet (d)J = 3.51HThiazole proton adjacent to nitrogen.
-OCH₃ (C8)3.9 - 4.1Singlet (s)N/A3HMethyl protons of the ester group, deshielded by the adjacent oxygen.[3]
¹³C NMR Spectral Predictions

The proton-decoupled ¹³C NMR spectrum is expected to display 11 unique signals, as all carbon atoms are in chemically distinct environments. The chemical shifts are primarily influenced by hybridization and the electronegativity of attached atoms.[4][5][6] Carbonyl carbons are typically found far downfield (160-220 ppm), while aromatic and heteroaromatic carbons appear in the 110-170 ppm range.[7]

Table 2: Predicted ¹³C NMR Data for Methyl 2-bromo-5-(thiazol-2-YL)benzoate

Signal AssignmentPredicted δ (ppm)Rationale
C7 (C=O)165 - 168Carbonyl carbon of the ester group.[8]
C9 (Thiazole)168 - 172Carbon in the thiazole ring attached to the benzene ring.
C11 (Thiazole)143 - 146Thiazole carbon adjacent to sulfur.
C5135 - 138Aromatic carbon bearing the thiazole substituent.
C1133 - 136Aromatic carbon attached to the ester group.
C4131 - 134Aromatic CH.
C2130 - 133Aromatic CH.
C6120 - 123Aromatic carbon bearing the bromine atom.
C10 (Thiazole)120 - 123Thiazole carbon adjacent to nitrogen.
C3128 - 131Aromatic carbon.
C8 (-OCH₃)52 - 55Methyl carbon of the ester group.[3]

Comparison with Alternative Analytical Techniques

While NMR is unparalleled for detailed structural mapping, a comprehensive characterization often involves complementary techniques.

  • Mass Spectrometry (MS): MS would be invaluable for confirming the molecular weight (313.00 g/mol for C₁₁H₈BrNO₂S) and determining the isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity M and M+2 peaks). However, it does not provide information about the connectivity of atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. Expected absorbances include a strong C=O stretch for the ester (around 1720-1740 cm⁻¹), C=N and C=S stretches for the thiazole ring, and C-H stretches for the aromatic and methyl groups. It provides functional group information but not the overall structure.

  • Elemental Analysis: This technique would provide the percentage composition of C, H, N, S, and Br, which can be used to confirm the empirical formula.

Experimental Protocol for NMR Analysis

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of Methyl 2-bromo-5-(thiazol-2-YL)benzoate.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its excellent solubilizing power for many organic compounds.[3]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Referencing: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the spectrum to the residual solvent signal.[9][10]

NMR Spectrometer Setup and Data Acquisition

This protocol assumes a 400 MHz or higher field spectrometer.

G cluster_0 Preparation cluster_1 Acquisition cluster_2 Processing & Analysis A Sample Weighing (5-10 mg) B Solvent Addition (0.6-0.7 mL CDCl3) A->B C Transfer to NMR Tube B->C D Insert Sample & Lock & Shim C->D E Acquire 1H Spectrum (NS=16, D1=5s) D->E F Acquire 13C Spectrum (NS=1024, D1=2s) D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Integration & Peak Picking (1H) H->I J Peak Picking (13C) H->J K Structural Assignment I->K J->K

Caption: Workflow for NMR analysis of Methyl 2-bromo-5-(thiazol-2-YL)benzoate.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

    • Number of Scans (NS): 16 to 32 scans are usually adequate.

    • Relaxation Delay (D1): A delay of 5 seconds is recommended to ensure full relaxation of all protons for accurate integration.[2]

    • Spectral Width (SW): A spectral width of approximately 16 ppm is appropriate.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30') is used.[7]

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay (D1): A shorter delay of 2 seconds is generally used to expedite acquisition time.

    • Spectral Width (SW): A spectral width of about 240 ppm is necessary to encompass all carbon signals.

Data Processing
  • Fourier Transformation: Apply an exponential window function followed by Fourier transformation to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate peak shapes and integration.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. For both ¹H and ¹³C spectra, pick the peaks and report their chemical shifts.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural characterization of Methyl 2-bromo-5-(thiazol-2-YL)benzoate. The predicted spectra, based on fundamental principles and comparative data, offer a clear roadmap for what to expect from an experimental analysis. By following the detailed protocol provided, researchers can obtain high-quality data to confirm the synthesis and purity of this compound, facilitating its further investigation in various scientific fields.

References

  • Vertex AI Search, Grounding API Redirect. (n.d.). 1H and 13C NMR spectra of compound 2a.
  • Royal Society of Chemistry. (n.d.).
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13, 129–153.
  • Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
  • Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Chemguide. (n.d.). Interpreting C-13 NMR spectra.
  • Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry.
  • ChemicalBook. (2023).
  • ChemicalBook. (n.d.).
  • Chemistry LibreTexts. (2023). 6.5: Interpreting C-13 NMR Spectra.
  • MDPI. (2023). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds.
  • ResearchGate. (n.d.). (PDF)
  • Reich, H. J. (2017). Proton Nuclear Magnetic Resonance Spectroscopy. University of Wisconsin.
  • SpectraBase. (n.d.). Diethyl (5-bromo-2-hydroxyphenyl)(benzo[D]thiazol-2-ylamino)
  • ChemScene. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • PubMed. (2009). Methyl 5-bromo-2-[meth-yl(methyl-sulfon-yl)
  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole.
  • MDPI. (2023).
  • Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy.

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Methyl 2-bromo-5-(thiazol-2-YL)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

Methyl 2-bromo-5-(thiazol-2-YL)benzoate is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a brominated benzene ring linked to a thiazole moiety and a methyl ester, makes it a valuable precursor for synthesizing a range of pharmacologically active molecules. In the pharmaceutical industry, the purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1][2]

This guide provides an in-depth comparison of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity assessment of Methyl 2-bromo-5-(thiazol-2-YL)benzoate. We will explore a rapid isocratic method, ideal for routine quality control and in-process checks, and a comprehensive, stability-indicating gradient method designed for final purity profiling and stress testing. The narrative will delve into the scientific rationale behind the selection of chromatographic parameters, offering field-proven insights for researchers, scientists, and drug development professionals.

The Analytical Challenge: Understanding the Analyte

The chemical structure of Methyl 2-bromo-5-(thiazol-2-YL)benzoate dictates the strategy for HPLC method development.

  • Hydrophobicity: The presence of the phenyl and thiazole rings, along with the bromine atom, imparts significant hydrophobic character, making it well-suited for retention on non-polar stationary phases like C18.[3][4]

  • UV Chromophore: The conjugated aromatic system provides strong UV absorbance, enabling sensitive detection using a standard UV-Vis or Diode Array Detector (DAD). A wavelength scan would typically reveal an absorbance maximum suitable for quantification, likely in the 254-300 nm range.[1]

  • Potential Impurities: Impurities can arise from the synthesis process (e.g., unreacted starting materials, by-products) or degradation.[5] A common degradation pathway for ester-containing compounds is hydrolysis to the corresponding carboxylic acid, particularly under acidic or basic stress conditions.[6] A robust HPLC method must be able to resolve the main compound from these potential interferents.

Comparative HPLC Methodologies

The choice of an HPLC method is driven by its intended application. For a pharmaceutical intermediate, this typically falls into two categories: rapid screening or comprehensive stability assessment.

Method A: Rapid Isocratic Screening

This method is designed for speed and simplicity, making it ideal for high-throughput environments such as monitoring reaction progress or performing routine identity and purity checks on raw materials. An isocratic elution, where the mobile phase composition remains constant, results in shorter run times and simpler system setup.[7][8]

Method B: Stability-Indicating Gradient Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, process impurities, and excipients.[1][9][10] This is achieved through a gradient elution, where the mobile phase strength is increased over time to elute more strongly retained compounds. This approach is fundamental for determining the shelf-life of a drug product and is a requirement for regulatory submissions.[2][5]

Experimental Protocols & Method Rationale

Instrumentation and General Preparation
  • System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Sample Diluent: A mixture of Acetonitrile and water (e.g., 50:50 v/v) is a suitable starting point, as it is generally compatible with reversed-phase mobile phases and has good solubilizing power for the analyte.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of Methyl 2-bromo-5-(thiazol-2-YL)benzoate in the diluent to a known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Prepare the test sample at the same concentration as the standard solution. Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and system.[4]

Method A: Detailed Protocol (Rapid Isocratic)
  • Principle: This method uses a constant mobile phase composition to achieve a fast elution of the main peak. The focus is on determining the area percent of the primary analyte in a short timeframe.

  • Chromatographic Conditions:

    • Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm). A C18 phase is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds.[11]

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (65:35 v/v). Acetonitrile is chosen for its low UV cutoff and strong elution properties. The 65% organic content is a starting point, adjusted to achieve a retention time of approximately 3-5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection: UV at 260 nm. This wavelength should be optimized based on the UV spectrum of the analyte.

    • Injection Volume: 10 µL.

Method B: Detailed Protocol (Stability-Indicating Gradient)
  • Principle: This method utilizes a gradient of increasing organic solvent to ensure the elution of both the main analyte and any potential late-eluting impurities or degradation products. The inclusion of a buffer controls the pH to maintain consistent peak shapes for any ionizable compounds.[12]

  • Chromatographic Conditions:

    • Stationary Phase: C18 column (e.g., 4.6 x 250 mm, 5 µm). A longer column is used to provide higher resolution and separating power, which is critical for a stability-indicating method.[9]

    • Mobile Phase:

      • A: 0.1% Phosphoric Acid in Water. Phosphoric acid is a common buffer for creating an acidic mobile phase, which often leads to sharp peak shapes for many compounds.[13][14][15] For LC-MS compatibility, 0.1% formic acid can be substituted.

      • B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: DAD, monitoring at 260 nm. A DAD is preferred as it allows for peak purity analysis by comparing spectra across a single peak.

    • Injection Volume: 10 µL.

Performance Comparison and Data Summary

The following table summarizes the expected performance characteristics of the two methods. The data presented is illustrative, based on typical results for structurally similar compounds.

ParameterHPLC Method A (Rapid Isocratic)HPLC Method B (Stability-Indicating Gradient)
Stationary Phase C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (65:35 v/v)Gradient of 0.1% H₃PO₄ in Water (A) and Acetonitrile (B)
Run Time ~10 minutes~35 minutes
Retention Time (t_R) ~4.5 minutes~15.2 minutes
Resolution (R_s) Moderate; may not resolve closely eluting impurities.High; designed to separate the main peak from all potential impurities.
Tailing Factor (T_f) Typically 1.0 - 1.5Typically ≤ 1.2 due to buffered mobile phase.
Theoretical Plates (N) > 2000> 7000
Pros Fast, simple, high throughput, low solvent consumption per run.High resolution, robust, capable of separating unknown impurities and degradants, provides higher confidence in purity results.
Cons Risk of co-elution with impurities, not suitable for stability studies.Longer run time, more complex mobile phase preparation, higher solvent consumption per run.

HPLC Method Development and Validation Workflow

Developing a robust HPLC method is a systematic process. The goal is to create a method that is specific, accurate, precise, and robust, in accordance with ICH guidelines.[5] The workflow below illustrates the logical progression from initial analyte characterization to a fully validated method.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) A 1. Analyte Characterization (Solubility, pKa, UV Spectra) B 2. Initial Screening (Column & Mobile Phase Selection) A->B Provides starting parameters C 3. Method Optimization (Gradient, pH, Temperature, Flow Rate) B->C Refine separation D 4. System Suitability Check (Resolution, Tailing, Repeatability) C->D Ensure performance E 5. Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) D->E Proceed if suitable F 6. Formal Validation (Specificity, Linearity, Accuracy, Precision, Robustness) E->F Demonstrates stability-indicating nature G Validated HPLC Method for Routine Use F->G Finalized protocol

Caption: A logical workflow for the development and validation of a stability-indicating HPLC method.

Conclusion and Recommendations

Both the rapid isocratic and the stability-indicating gradient methods have their place in the analytical laboratory.

  • Method A is the pragmatic choice for in-process control and routine screening where speed is paramount and the impurity profile is well-understood. Its efficiency allows for rapid feedback to process chemists and quality control personnel.

  • Method B is the authoritative method required for final release testing, stability studies, and regulatory filings . Its high resolving power and proven ability to separate degradation products provide the highest degree of confidence in the purity of Methyl 2-bromo-5-(thiazol-2-YL)benzoate.[1][9] This method embodies the principle of a self-validating system, ensuring that what is measured is truly the analyte of interest, free from interference.

For any organization involved in drug development, developing and validating a stability-indicating method like Method B is a non-negotiable step to ensure product quality and patient safety.

References

  • SIELC Technologies. (2018, February 16). Separation of Thiazole on Newcrom R1 HPLC column. SIELC. [Link]

  • Gomes, P. B., et al. (n.d.). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. PMC. [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33. [Link]

  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]

  • Kendre, K., et al. (2023, February 28). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Prajapati, Y. I., & Bodiwala, K. B. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Research & Allied Sciences, 3(4). [Link]

  • Saudagar, R. B., & Mahale, M. M. (2019, June 22). Stability Indicating HPLC Method Development: A Review. Asian Journal of Research in Chemistry. [Link]

  • Shvedene, N. V., et al. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. [Link]

  • Pujala, B., et al. (2016, May 19). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. [Link]

  • Chen, C., et al. (2014, July 9). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. SIELC. [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Methyl benzoate on Newcrom R1 HPLC column. SIELC. [Link]

  • Maab, H., et al. (2019, August 14). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Journal of Pharmaceutical Research International. [Link]

  • Maab, H., et al. (2025, August 6). (PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromo-5-carboxythiazole. PrepChem.com. [Link]

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Comparing synthesis routes for 2-bromothiazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 2-bromothiazole derivatives is a foundational operation in medicinal chemistry and materials science. Because the C2 position of the thiazole ring is highly activated, 2-bromothiazoles serve as privileged electrophilic scaffolds for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Stille couplings) and fragment-based drug discovery[1][2].

However, constructing these brominated heterocycles requires precise regiocontrol. The choice of synthetic route dictates the scalability, safety, and functional group tolerance of the process. This guide objectively compares the three primary synthetic pathways—Non-Aqueous Sandmeyer, Direct Lithiation, and the Halogen Dance—detailing the mechanistic causality and providing self-validating experimental protocols for laboratory execution.

Mechanistic Pathways and Causality

Route A: The Non-Aqueous Sandmeyer Reaction

The traditional Sandmeyer reaction (using aqueous NaNO₂ and HBr) is notoriously problematic when applied to 2-aminothiazoles. The resulting 2-diazoniumthiazole intermediate is highly electrophilic and rapidly hydrolyzes in water, yielding a 2-hydroxythiazole by-product rather than the desired halide[3].

The Causality of Reagent Selection: To circumvent hydrolysis, a non-aqueous protocol utilizing tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) in anhydrous acetonitrile is employed[2][3][4]. t-BuONO acts as an organic-soluble diazotizing agent. CuBr₂ serves a dual mechanistic purpose: it acts as a Lewis acid to facilitate in situ diazotization and provides the stoichiometric bromide source for the subsequent radical-polar crossover mechanism, driving the reaction to the 2-brominated product with high efficiency[3].

G Start 2-Aminothiazole in anhydrous MeCN CuBr2 Add CuBr2 (1.2 eq) Stir at 0 °C Start->CuBr2 tBuONO Dropwise addition of t-BuONO (1.5 eq) CuBr2->tBuONO Heat Warm to 60 °C Monitor N2 evolution tBuONO->Heat Workup Aqueous Workup (HCl / EtOAc) Heat->Workup Product Pure 2-Bromothiazole (Column Chromatography) Workup->Product

Step-by-step experimental workflow for the non-aqueous Sandmeyer bromination.

Route B: Direct Lithiation and Bromination

Thiazoles possess a highly acidic proton at the C2 position, flanked by the electron-withdrawing sulfur and nitrogen heteroatoms. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), results in rapid and regioselective deprotonation to yield 2-lithiothiazole[5][6].

The Causality of Cryogenic Control: This reaction must be performed at strictly cryogenic temperatures (–78 °C). At temperatures above –40 °C, the 2-lithiothiazole intermediate undergoes rapid thermodynamic ring-opening, fragmenting into an alkynyl thiolate species[5]. Quenching the kinetically stable 2-lithiothiazole at –78 °C with an electrophilic bromine source (e.g., Br₂ or N-bromosuccinimide) yields the 2-bromothiazole derivative[5][7].

Route C: The Halogen Dance (HD) Reaction

For highly substituted or complex thiazole derivatives, the "halogen dance" reaction is a powerful regioselective tool. When a polybrominated thiazole (e.g., 2,5-dibromothiazole) is treated with a sterically hindered base like lithium diisopropylamide (LDA), a base-catalyzed halogen migration occurs[8][9].

The Causality of Thermodynamic Shifting: The reaction is driven by the thermodynamic stability of the resulting organolithium species. LDA deprotonates the more acidic C4 position. This triggers an intermolecular bromine-lithium exchange, migrating the bromine to the C4 position and leaving the lithium at the C5 position. This stable intermediate can then be trapped by various electrophiles to yield highly functionalized 4-bromo-thiazoles[4][9].

G Dibromo 2,5-Dibromothiazole Lithiation LDA (-78 °C) Kinetic Deprotonation Dibromo->Lithiation Migration Halogen Dance Thermodynamic Shift Lithiation->Migration Intermediate 2-Lithio-4-bromo- 5-substituted thiazole Migration->Intermediate Electrophile Electrophilic Quench (e.g., H2O, I2) Intermediate->Electrophile Product 4-Bromo-2-functionalized thiazole Electrophile->Product

Logical sequence of the halogen dance reaction for regioselective functionalization.

Quantitative Comparative Analysis

The following table summarizes the performance metrics of each synthetic route based on empirical laboratory data[3][5][9].

Synthetic RoutePrimary ReagentsTemp (°C)Reaction TimeTypical YieldFunctional Group Tolerance
Non-Aqueous Sandmeyer CuBr₂, t-BuONO, MeCN0 to 651 - 3 h60 - 99%High (Tolerates esters, ketones, and halogens)
Direct Lithiation n-BuLi, Br₂, THF-781 - 2 h70 - 90%Low (Reacts with carbonyls and acidic protons)
Halogen Dance (HD) LDA, THF, Electrophile-80 to -552 - 4 h50 - 87%Moderate (Requires robust protecting groups)

Self-Validating Experimental Protocols

Protocol A: Synthesis via Non-Aqueous Sandmeyer Reaction[2][3]

Objective: Conversion of 2-aminothiazole to 2-bromothiazole.

  • Preparation: To an oven-dried, argon-purged round-bottom flask, add copper(II) bromide (1.2 equiv) and anhydrous acetonitrile (0.2 M relative to substrate). Cool the suspension to 0 °C using an ice bath.

  • Diazotization: Add tert-butyl nitrite (1.5 equiv) dropwise via syringe. Stir for 10 minutes.

  • Substrate Addition: Dissolve the 2-aminothiazole derivative (1.0 equiv) in a minimal amount of anhydrous acetonitrile and add it dropwise to the reaction mixture over 15 minutes.

  • Thermal Activation: Remove the ice bath and gradually warm the mixture to 60–65 °C.

    • Self-Validation Checkpoint: The reaction mixture will transition from a dark green/brown suspension to a clear, dark solution accompanied by vigorous effervescence (N₂ gas evolution). The cessation of gas bubbling (typically after 1–2 hours) is a reliable visual indicator that the diazonium intermediate has been fully consumed.

  • Workup: Cool to room temperature and quench by pouring into a 1 M aqueous HCl solution. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Synthesis via Direct Lithiation[5][6]

Objective: Direct C2-bromination of an unsubstituted thiazole core.

  • Preparation: To a flame-dried Schlenk flask under a strict argon atmosphere, add the thiazole derivative (1.0 equiv) and anhydrous THF (0.1 M).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly –78 °C for 15 minutes.

  • Lithiation: Slowly add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise down the side of the flask to pre-cool the reagent before it hits the solution. Stir at –78 °C for 45 minutes.

    • Self-Validation Checkpoint: The formation of the 2-lithiothiazole intermediate is visually confirmed by a distinct color shift to a deep yellow or pale orange. If the solution turns dark brown or black, it indicates thermal decomposition (ring-opening) due to inadequate cooling or localized heating during n-BuLi addition.

  • Electrophilic Quench: Dissolve elemental bromine (Br₂, 1.2 equiv) or N-bromosuccinimide (NBS) in anhydrous THF and add dropwise at –78 °C.

  • Workup: Allow the mixture to stir for 30 minutes at –78 °C, then slowly warm to 0 °C. Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with saturated sodium thiosulfate (Na₂S₂O₃) to remove residual bromine, dry over Na₂SO₄, and concentrate.

References

  • Source: thieme-connect.
  • Source: nih.
  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)
  • Source: lookchem.
  • Taming the Halogen Dance of Bromo(Thi)
  • Source: acs.
  • 2-Bromo-4-(oxan-4-yl)
  • Synthesis of 5-(1,3-dioxolan-2-yl)
  • Source: thieme-connect.

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A Comparative Efficacy Analysis of Thiazole-Based Therapeutic Agents Derived from Benzoate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the field of medicinal chemistry.[1] Its unique structural and electronic properties have rendered it a "privileged scaffold," integral to a multitude of clinically approved drugs and a fervent area of research for developing novel therapeutic agents.[1][2] The versatility of the thiazole nucleus allows for extensive synthetic modifications, enabling the fine-tuning of pharmacological profiles to achieve enhanced potency and selectivity. These modifications have led to a vast library of derivatives with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4]

This guide provides an in-depth comparative analysis of the efficacy of various compounds derived from thiazole-benzoate and related scaffolds. We will dissect the structure-activity relationships (SAR) that govern their performance, present supporting experimental data from key studies, and provide detailed protocols for the validation of these agents. The objective is to equip researchers, scientists, and drug development professionals with a critical understanding of how strategic chemical modifications influence therapeutic efficacy, thereby informing the rational design of next-generation thiazole-based drugs.

Part 1: Comparative Anticancer Efficacy

Thiazole derivatives have emerged as highly promising candidates in oncology, primarily through their ability to target and inhibit key signaling pathways that drive tumor growth and proliferation.[1] A prevalent mechanism of action involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical for tumor angiogenesis and cell survival.[1][5]

Mechanism of Action: Kinase Inhibition

Many cancers exhibit dysregulated kinase activity. Thiazole-based compounds are often designed as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates and thereby halting the signaling cascade that promotes cell proliferation and survival. The strategic placement of various functional groups on the thiazole-benzoate scaffold is crucial for achieving high binding affinity and selectivity for the target kinase over others, which in turn minimizes off-target effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR/VEGFR-2 (Receptor Tyrosine Kinase) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream 3. Phosphorylation Cascade Thiazole Thiazole Derivative (Inhibitor) Thiazole->EGFR 2. Inhibition ATP ATP ATP->EGFR Proliferation Tumor Growth, Angiogenesis, Metastasis Downstream->Proliferation Block->Proliferation Inhibition Ligand Growth Factor (e.g., EGF, VEGF) Ligand->EGFR 1. Activation

Caption: EGFR/VEGFR-2 kinase inhibition pathway by thiazole derivatives.

Quantitative Efficacy Data (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The data below, compiled from various studies, compares the cytotoxic effects of different thiazole derivatives against several human cancer cell lines.

Compound/AnalogTarget Cell LineIC₅₀ (µM)Reference DrugRef. Drug IC₅₀ (µM)Source
Substituted Thiazole 4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[1]
Substituted Thiazole 4c HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[1]
Thiazole-Pyridine Hybrid 23 MCF-7 (Breast)5.715-Fluorouracil6.14[2]
Thiazole Hydrazine 25a/b HCT-116 (Colon)Remarkable EfficacyHarmine/Cisplatin-[2]
β-Pentene Thiazole 87a HeLa (Cervical)3.48 ± 0.14--[6]
Pyrazolo-Thiazole 91a HeLa (Cervical)0.86--[6]
Pyrazolo-Thiazole 91a HepG2 (Liver)8.49--[6]
Thiazole Derivative 4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL--[7]

Analysis: The data clearly indicates that the anticancer activity is highly dependent on the specific heterocyclic system fused to the thiazole ring and the nature of substituents. For instance, pyrazole-containing derivatives (91a) show sub-micromolar potency against HeLa cells.[6] The introduction of a p-fluorophenyl group at the 2nd position of the thiazole ring was also shown to enhance activity against osteosarcoma cells (Compound 4i).[7]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell viability, crucial for determining IC₅₀ values.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test thiazole derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[1]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells.[1] Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Part 2: Comparative Antimicrobial Efficacy

The thiazole scaffold is a key component in many antimicrobial agents, and synthetic analogs are being developed to combat a wide range of bacterial and fungal pathogens, including multi-drug resistant (MDR) strains.[1][5]

Mechanism of Action: DNA Gyrase Inhibition

A common target for thiazole-based antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By binding to this enzyme, the compounds inhibit its function, leading to DNA damage and ultimately bacterial cell death. Molecular docking studies have supported favorable interactions between thiazole derivatives and the active site of bacterial DNA gyrase.[8]

Quantitative Efficacy Data (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for measuring antimicrobial potency.

| Compound/Analog | Target Organism | MIC (µg/mL) | Reference Drug | Ref. Drug MIC (µg/mL) | Source | | :--- | :--- | :--- | :--- | :--- |[9] | | Thiophene-Substituted 15 | E. coli | 5-10 | Ciprofloxacin | 1.25-7 |[9] | | Thiophene-Substituted 15 | P. aeruginosa | 5-10 | Ciprofloxacin | 1.25-7 |[9] | | Thiophene-Substituted 15 | S. aureus | 5-10 | Ciprofloxacin | 1.25-7 |[9] | | Pyrazoline-Substituted 57-60 | P. aeruginosa | 15.625–31.25 | Amoxicillin | >500 |[9] | | Thiazole-based Ligand L1 | C. glabrata | 32 | Nystatin | 4 |[10] | | Thiazole-based Ligand L3 | C. glabrata | 64 | Nystatin | 4 |[10] |

Analysis: The data highlights the potent activity of certain derivatives, particularly against Gram-negative bacteria like P. aeruginosa, where some compounds were significantly more effective than amoxicillin.[9] Structure-activity relationship studies reveal that electron-withdrawing groups often enhance bioactivity.[8]

Experimental Protocol: Broth Microdilution for MIC Determination

This workflow outlines the standard method for determining the MIC of a compound.

start Start prep_compound 1. Prepare 2-fold serial dilutions of Thiazole Compound in 96-well plate start->prep_compound prep_inoculum 2. Prepare standardized bacterial/fungal inoculum (e.g., 0.5 McFarland) prep_compound->prep_inoculum inoculate 3. Inoculate each well with the microbial suspension prep_inoculum->inoculate controls 4. Include Positive Control (microbes, no drug) and Negative Control (broth only) inoculate->controls incubate 5. Incubate at 35-37°C for 16-24 hours controls->incubate observe 6. Visually inspect for turbidity (microbial growth) incubate->observe determine_mic 7. Identify MIC: Lowest concentration with no visible growth observe->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Part 3: Comparative Anti-inflammatory Efficacy

The therapeutic potential of cannabinoid receptor 2 (CB2) agonists as anti-inflammatory agents without psychotropic side effects has garnered significant interest.[11][12] Thiazole and benzothiazole derivatives have been rationally designed to selectively target this receptor.

Mechanism of Action: Selective CB2 Receptor Agonism

The CB2 receptor is primarily expressed on immune cells. Its activation leads to a reduction in pro-inflammatory cytokine release and immune cell migration to sites of inflammation. Thiazole derivatives have been developed that show high affinity and selectivity for CB2 over the psychoactive CB1 receptor.

Quantitative Efficacy Data (Binding Affinity & Functional Activity)

The binding affinity (Ki) and functional activity (EC₅₀) are key parameters for evaluating receptor modulators.

Compound SeriesReceptorKi (nM)EC₅₀ (nM)Selectivity (Ki hCB1/Ki hCB2)In Vivo ModelSource
Benzothiazole 6a-6d hCB2Low nM / pMLow nMUp to 429-foldDSS-induced colitis[11][12]
Compound 6d hCB2-Low nMHighRemarkable protection[11][12]

Analysis: The N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene)carboxamide series (6a-6d) demonstrated exceptional affinity and selectivity for CB2 receptors, with Ki values in the picomolar to low nanomolar range.[11][12] Notably, compound 6d, a trifluoromethylbenzamide derivative, showed significant protective effects in a mouse model of acute colitis, validating the in vitro data and highlighting its therapeutic potential.[11][12]

Part 4: Overarching Structure-Activity Relationship (SAR) Insights

The biological activity of thiazole derivatives is profoundly influenced by the nature and position of substituents on the core scaffold.[1] Synthesizing the data from across these therapeutic areas reveals several key principles for rational drug design.

cluster_0 Structure-Activity Relationship (SAR) Hotspots SAR_Node Core Thiazole-Benzoate Scaffold R1 R1 Position: - Electron-withdrawing groups (e.g., F, Cl)  often enhance anticancer & antimicrobial activity. - Bulky groups can modulate selectivity. SAR_Node->R1 Benzoate Ring R2 R2 Position: - Heterocyclic rings (pyrazole, triazole)  can significantly boost potency. - Modifies kinase or enzyme binding. SAR_Node->R2 Thiazole Ring (C2/C4) R3 R3 Position: - Affects solubility and pharmacokinetic properties. - Can influence receptor subtype selectivity (e.g., CB2). SAR_Node->R3 Thiazole Ring (C5)

Caption: Key SAR insights for thiazole-benzoate derivatives.

  • Impact of Halogens: The presence of electron-withdrawing groups like fluorine or chlorine on the phenyl ring often enhances anticancer and antimicrobial activities.[2][7] This is likely due to altered electronic properties that improve target binding or metabolic stability.

  • Role of Fused Heterocycles: Incorporating other heterocyclic moieties, such as pyrazole or triazole, can dramatically increase potency, as seen in anticancer evaluations.[6] These additions can provide additional hydrogen bond donors/acceptors or hydrophobic interactions within the target's active site.

  • Substituents on the Thiazole Ring: Modifications at the C2, C4, and C5 positions of the thiazole ring are critical for modulating potency and selectivity.[1] For example, SAR studies on CB2 agonists showed that specific carboxamide moieties at the C2 position were crucial for high affinity.[11][12]

Conclusion

Compounds derived from thiazole-benzoate and related scaffolds represent a remarkably versatile and potent class of therapeutic agents. The evidence clearly demonstrates that strategic and rational modifications to the core structure can yield derivatives with high efficacy against cancer, microbial pathogens, and inflammatory conditions. The most promising development strategies involve the introduction of electron-withdrawing groups and the fusion of additional heterocyclic systems to enhance target engagement. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of these lead compounds to translate their potent in vitro activity into clinical success.

References

  • A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery. Benchchem.
  • Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties. PubMed, European Journal of Medicinal Chemistry.
  • Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties | Request PDF.
  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. Journal of Pharmaceutical Research and Development.
  • Schematic representation of structure‐activity relationship for the 27–46 series.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Research Square.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • A comprehensive review on thiazole derivatives as multifunctional therapeutics. PDF.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations.
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  • A Review on Recent Development and biological applications of benzothiazole deriv
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Unambiguous Structural Validation of Novel Bromo-Thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: the unambiguous structural validation of heavily substituted heterocyclic scaffolds. Bromo-thiazoles, such as 2,4-dibromothiazole and 2-amino-5-bromothiazole, are foundational building blocks for synthesizing kinase inhibitors and antimicrobial agents. However, their functionalization—particularly via palladium-catalyzed cross-coupling—presents severe regiochemical ambiguities.

This guide objectively compares the performance of traditional Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) against Single-Crystal X-ray Diffraction (SCXRD) and the disruptive technique of Microcrystal Electron Diffraction (MicroED). By understanding the causality behind these techniques, researchers can build self-validating workflows to ensure absolute structural certainty.

The Analytical Challenge: Regioselectivity in Bromo-Thiazoles

In polyhalogenated heteroarenes, site-selective cross-coupling is dictated by the carbon-halogen Bond Dissociation Energies (BDEs) and the electronic nature of the ring. For 2,4-dibromothiazole, oxidative addition preferentially occurs at the more electron-deficient C2 position[1]. However, solvent polarity, steric hindrance of the incoming nucleophile, and the choice of palladium ligand can unexpectedly shift selectivity to the C4 or C5 positions[1].

Relying solely on predictive models is dangerous. Once a bromo-thiazole is fully substituted (e.g., a 2,4,5-trisubstituted thiazole), the lack of ring protons renders standard 1D 1 H NMR and 2D NOESY/HMBC experiments highly ambiguous, necessitating orthogonal validation methods[2].

Comparative Analysis of Validation Techniques

A. NMR & HRMS: The Standard Workhorse
  • Mechanism & Causality: HRMS provides the exact mass and isotopic pattern, confirming the molecular formula and the retention/loss of bromine isotopes ( 79 Br/ 81 Br). 2D NMR (HMBC) maps through-bond carbon-proton correlations.

  • Limitations: If the substituents attached to the thiazole ring lack protons (e.g., trifluoromethyl, cyano, or heavily substituted aryl groups), through-bond correlations to the thiazole carbons ( 13 C) or nitrogen ( 15 N) disappear. The structural assignment becomes an educated guess based on subtle chemical shift deviations.

B. Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard
  • Mechanism & Causality: X-rays scatter off the electron clouds of atoms. By mapping this electron density, SCXRD provides absolute 3D connectivity, bond lengths, and stereochemistry[2].

  • Limitations: The fundamental causality of SCXRD requires a highly ordered, large single crystal (typically >10–20 µm). Many bromo-thiazole derivatives, especially those with flexible aliphatic chains, crash out as amorphous powders or microcrystalline aggregates, halting the validation process.

C. Microcrystal Electron Diffraction (MicroED): The Emerging Disruptor
  • Mechanism & Causality: MicroED utilizes a Transmission Electron Microscope (TEM) operating under cryogenic conditions. Because electrons interact with the electrostatic potential of matter much more strongly than X-rays interact with electron clouds, MicroED can yield high-resolution diffraction data from sub-micron crystals[3].

  • Advantages: It completely bypasses the single-crystal bottleneck. Powders directly recovered from flash chromatography or HPLC fractions often contain nanocrystals perfectly sized for MicroED[3].

Performance Comparison Data

The following table summarizes the operational parameters of each technique when applied to novel bromo-thiazole derivatives.

ParameterNMR + HRMSSCXRDMicroED
Primary Output Connectivity & MassAbsolute 3D StructureAbsolute 3D Structure
Sample Requirement 1–5 mg (Solution)>10 µm Single Crystal<1 µm Nanocrystals (Powder)
Regiochemical Ambiguity Moderate to HighNoneNone
Turnaround Time HoursDays to Weeks (Crystal Growth)Hours (Direct from powder)
Destructive? NoNoYes (Radiation damage)
Equipment Cost MediumHighVery High (Cryo-TEM)

Self-Validating Experimental Protocols

To ensure scientific integrity, a validation workflow must be self-correcting. Below are the step-by-step methodologies for synthesizing and structurally validating these compounds.

Protocol A: Synthesis and NMR/HRMS Triage
  • Regioselective Coupling: Charge a Schlenk flask with 2,4-dibromothiazole (1.0 equiv), arylboronic acid (1.0 equiv), Pd(PPh 3​ ) 4​ (5 mol%), and K 2​ CO 3​ (2.0 equiv) in a degassed toluene/H 2​ O mixture. Heat to 90°C for 12 hours.

  • Purification: Extract with EtOAc, dry over MgSO 4​ , and purify via automated flash chromatography (Hexanes/EtOAc gradient).

  • HRMS Validation: Analyze the purified fraction via ESI-HRMS. Look for the characteristic 1:1 isotopic doublet of the remaining mono-bromo species to confirm mono-coupling.

  • NMR Triage: Acquire 1 H, 13 C, and 1 H- 15 N HMBC spectra.

    • Causality Check: If the substituent protons show a strong 3J correlation to the thiazole nitrogen in the 15 N HMBC, coupling likely occurred at C2. If ambiguity remains due to overlapping signals or lack of protons, proceed immediately to Protocol B.

Protocol B: MicroED Sample Preparation and Acquisition

When NMR is ambiguous and SCXRD crystals cannot be grown, MicroED is the definitive fallback[3].

  • Grid Preparation: Apply 1–2 µL of the dry bromo-thiazole powder suspension (sonicated in a non-solvent like hexane) directly onto a continuous carbon TEM grid.

  • Vitrification/Cooling: Unlike proteins, small molecules are typically dry and do not require complex vitrification[3]. However, plunge-freezing the grid in liquid nitrogen minimizes radiation damage during data collection.

  • Optimization (The "Baking" Step): If the initial diffraction shows a grainy background due to amorphous solvent/impurities, remove the grid, heat it to 50°C for 10 minutes, and re-freeze. This causal step often sublimates volatile impurities, drastically improving the diffraction pattern[3].

  • Data Collection: Insert the grid into a Cryo-TEM (e.g., 200 kV). Locate a crystal <1 µm thick. Collect continuous rotation electron diffraction data spanning at least 60° to 120° of reciprocal space.

  • Structure Solution: Process the data using standard crystallographic software (e.g., DIALS and SHELX) to generate the unambiguous electron potential map, confirming the exact position of the bromine atom[3].

Decision Matrix Visualization

The following workflow illustrates the logical progression for validating bromo-thiazole derivatives, ensuring resources are not wasted on futile crystallization attempts when MicroED is viable.

ValidationWorkflow Synth Synthesis of Bromo-Thiazole Cross-Coupling Product Purify Purification (HPLC/Flash) Synth->Purify NMR 1D/2D NMR & HRMS Initial Screening Purify->NMR Decision Is Regiochemistry Unambiguous? NMR->Decision Done Structure Validated Decision->Done Yes Cryst Attempt Single Crystal Growth Decision->Cryst No CrystSuccess Crystals >10 µm? Cryst->CrystSuccess XRD X-ray Crystallography (SCXRD) XRD->Done MicroED MicroED Analysis (Sub-micron crystals) MicroED->Done CrystSuccess->XRD Yes CrystSuccess->MicroED No (Powder)

Figure 1: Decision tree for the structural validation of novel bromo-thiazole compounds.

References

  • Bruhn, J. F., et al. "Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples." Frontiers in Molecular Biosciences, 2021.[Link]

  • Asgari, P., et al. "Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities." ACS Omega, 2023.[Link]

  • Lee, J., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, 2020.[Link]

Sources

A Comparative Guide to the Synthesis of Methyl 2-bromo-5-(thiazol-2-YL)benzoate: A Cost-Benefit Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the efficient and cost-effective synthesis of key intermediates is paramount. Methyl 2-bromo-5-(thiazol-2-YL)benzoate, a heterocyclic compound incorporating both a benzoate and a thiazole moiety, represents a valuable scaffold in medicinal chemistry. Its structural motifs are present in a variety of biologically active molecules, making its synthesis a critical step in the discovery of new therapeutic agents.[1][2] This guide provides an in-depth, comparative analysis of two distinct synthetic pathways to this target molecule, offering a critical evaluation of their respective costs, benefits, and practical considerations for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged structure in medicinal chemistry, renowned for its wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The ability to functionalize this heterocycle and incorporate it into more complex molecular architectures is a key objective in drug discovery programs. This guide focuses on two strategic approaches to the synthesis of Methyl 2-bromo-5-(thiazol-2-YL)benzoate, a molecule poised for further elaboration in the development of novel therapeutics.

Pathway 1: Convergent Synthesis via Hantzsch Thiazole Formation

This initial strategy focuses on the construction of the thiazole ring directly onto a pre-functionalized benzoate scaffold. The key transformation in this pathway is the classic Hantzsch thiazole synthesis, a reliable and well-established method for forming the thiazole ring from an α-haloketone and a thioamide.[3][4][5][6]

Overall Synthetic Strategy

The synthesis commences with the Friedel-Crafts acylation of a suitable methyl 2-bromobenzoate precursor to introduce an acetyl group at the 5-position. Subsequent bromination of the acetyl group furnishes the requisite α-bromo ketone, which then undergoes cyclocondensation with thioacetamide to yield the target thiazole.

Diagram of Pathway 1: Hantzsch Thiazole Synthesis

Pathway 1 A Methyl 2-bromo-5-acetylbenzoate B Methyl 2-bromo-5-(2-bromoacetyl)benzoate A->B Bromination (e.g., NBS, H+) C Methyl 2-bromo-5-(thiazol-2-YL)benzoate B->C Hantzsch Synthesis (Thioacetamide, heat)

Caption: A convergent approach to the target molecule via formation of the thiazole ring on a pre-existing benzoate core.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-bromo-5-(2-bromoacetyl)benzoate

A robust method for the α-bromination of a related ketone, methyl 5-acetyl-2-(benzyloxy)benzoate, provides a strong foundation for this step.[7][8][9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 2-bromo-5-acetylbenzoate (1.0 eq) in a suitable solvent such as acetonitrile.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, for example, a few drops of concentrated sulfuric acid.

  • Bromination: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred solution.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure Methyl 2-bromo-5-(2-bromoacetyl)benzoate.

Step 2: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a high-yielding and straightforward reaction.[5][6]

  • Reaction Setup: In a round-bottom flask, combine Methyl 2-bromo-5-(2-bromoacetyl)benzoate (1.0 eq) and thioacetamide (1.1 eq) in a solvent such as ethanol.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: After cooling to room temperature, the product often crystallizes directly from the reaction mixture. If not, the solvent can be partially evaporated to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. Further purification can be achieved by recrystallization if necessary.

Cost-Benefit Analysis of Pathway 1
Parameter Analysis
Starting Material Cost The primary cost driver is the synthesis of Methyl 2-bromo-5-acetylbenzoate. While not readily available commercially, it can be synthesized from precursors like 3-methoxybenzoic acid through a multi-step process including bromination and Friedel-Crafts acylation.[10] The cost of these starting materials is relatively low.
Reagent Cost Reagents such as N-bromosuccinimide and thioacetamide are inexpensive and readily available.[2][11][12][13][14]
Yield & Purity The Hantzsch thiazole synthesis is known for its high yields and the formation of clean products, often requiring minimal purification.[3][5]
Scalability This pathway is generally scalable. However, the initial multi-step synthesis of the α-bromo ketone precursor may present challenges on a larger scale.
Safety & Environmental The use of brominating agents requires caution. The overall process generates a moderate amount of waste.
Overall Assessment A reliable and well-established route. The main drawback is the need to synthesize the key intermediate, Methyl 2-bromo-5-acetylbenzoate, which adds to the overall step count.

Pathway 2: Divergent Synthesis via Palladium-Catalyzed Cross-Coupling

This second strategy employs a more modern and convergent approach, coupling a pre-synthesized thiazole unit with a functionalized benzoate ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are powerful tools for the formation of C-C bonds.

Overall Synthetic Strategy

This pathway involves the reaction of a suitably functionalized methyl 2-bromobenzoate derivative with a thiazole-containing coupling partner. Two viable options are presented: a Suzuki coupling using a boronic ester and a Stille coupling using an organostannane.

Diagram of Pathway 2: Cross-Coupling Approaches

Pathway 2 cluster_0 Suzuki Coupling cluster_1 Stille Coupling A Methyl 2,5-dibromobenzoate B Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate A->B Miyaura Borylation (B2pin2, Pd catalyst) D Methyl 2-bromo-5-(thiazol-2-YL)benzoate B->D Suzuki Coupling (Pd catalyst, base) C 2-Bromothiazole C->D E 2-(Tributylstannyl)thiazole G Methyl 2-bromo-5-(thiazol-2-YL)benzoate E->G Stille Coupling (Pd catalyst) F Methyl 2,5-dibromobenzoate F->G

Caption: Two potential cross-coupling strategies for the convergent synthesis of the target molecule.

Detailed Experimental Protocol

A. Suzuki Coupling

Step 1: Synthesis of Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Methyl 2,5-dibromobenzoate (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in a suitable anhydrous solvent (e.g., dioxane or DMF).

  • Reaction: Heat the mixture to a temperature typically between 80-100 °C and stir for several hours, monitoring the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with a solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Step 2: Suzuki Coupling with 2-Bromothiazole

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the boronic ester from Step 1 (1.0 eq), 2-bromothiazole (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or a more modern catalyst system), and a base (e.g., aqueous sodium carbonate or potassium phosphate) in a mixture of solvents such as toluene and ethanol.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction and perform an extractive work-up with a suitable organic solvent.

  • Purification: Purify the crude product by flash column chromatography to obtain the final product.

B. Stille Coupling

Step 1: Synthesis of 2-(Tributylstannyl)thiazole

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromothiazole (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Lithiation: Slowly add a solution of n-butyllithium in hexanes (1.0 eq).

  • Stannylation: After stirring for a short period, add tributyltin chloride (1.0 eq) and allow the reaction to warm to room temperature.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Purification: The crude product is often used directly in the next step after removal of the solvent.

Step 2: Stille Coupling with Methyl 2,5-dibromobenzoate

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 2-(tributylstannyl)thiazole (1.1 eq), Methyl 2,5-dibromobenzoate (1.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄) in an anhydrous solvent like toluene or DMF.

  • Reaction: Heat the reaction mixture to a temperature between 80-110 °C and monitor its progress.

  • Work-up: Upon completion, cool the reaction and perform an appropriate work-up, which may include a fluoride wash to remove tin byproducts.

  • Purification: Purify the crude product by flash column chromatography.

Cost-Benefit Analysis of Pathway 2
Parameter Analysis
Starting Material Cost Commercially available starting materials such as 2-bromothiazole and Methyl 2,5-dibromobenzoate are moderately priced.[15][16][17][18][19][20][21] The cost of bis(pinacolato)diboron and tributyltin chloride can be significant, especially on a larger scale.[1][22][23][24][25][26][27][28][29]
Reagent Cost Palladium catalysts are a significant cost factor, although catalyst loading can often be minimized with modern, highly active systems.
Yield & Purity Cross-coupling reactions can provide high yields, but purification to remove catalyst residues and byproducts (especially tin compounds in the Stille reaction) can be challenging.
Scalability Both Suzuki and Stille couplings are widely used in industrial settings and are generally scalable. The toxicity and removal of tin byproducts in the Stille reaction can be a significant drawback on a large scale.
Safety & Environmental Organotin compounds are highly toxic and require careful handling and disposal, making the Suzuki coupling a more environmentally benign option. Palladium catalysts also require proper disposal.
Overall Assessment A more convergent and potentially shorter route. The Suzuki coupling is generally preferred over the Stille coupling due to the lower toxicity of boronic esters. The cost of palladium catalysts and specialized reagents is a key consideration.

Comparative Summary and Recommendation

FeaturePathway 1: Hantzsch SynthesisPathway 2: Cross-Coupling
Strategy Convergent, builds thiazole on benzoateDivergent, couples pre-formed rings
Key Reaction Hantzsch Thiazole SynthesisPalladium-Catalyzed Cross-Coupling
Step Count Potentially higher due to precursor synthesisGenerally lower
Cost of Goods Lower reagent costs, but precursor synthesis adds to overall costHigher cost of specialized reagents and catalysts
Scalability Good, but precursor synthesis may be a bottleneckExcellent, especially for Suzuki coupling
Environmental Impact ModerateStille: High (tin waste); Suzuki: Moderate (palladium)
Ease of Purification Generally straightforwardCan be challenging (catalyst and byproduct removal)

Recommendation:

For early-stage research and small-scale synthesis , Pathway 1 (Hantzsch Synthesis) offers a cost-effective and reliable method, provided that the synthesis of the α-bromo ketone precursor is well-optimized. Its reliance on classical, high-yielding reactions makes it an attractive option for generating initial quantities of the target molecule for biological evaluation.

For process development and large-scale synthesis , Pathway 2 (Suzuki Cross-Coupling) is the more strategic choice. Despite the higher initial cost of the catalyst and boronic acid precursor, its convergency, scalability, and the avoidance of highly toxic tin reagents make it a more industrially viable and environmentally responsible route. The development of a robust and efficient borylation and subsequent Suzuki coupling protocol would be a key focus for any scale-up campaign.

Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the scale of synthesis, budget constraints, and available expertise. This guide provides the foundational information to make an informed decision, empowering researchers to select the most appropriate pathway for their drug discovery and development endeavors.

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A Comparative Spectroscopic Guide to Thiazole and Its Structural Analogs: Oxazole, Imidazole, and Thiophene

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of heterocyclic compounds is paramount for structural elucidation, purity assessment, and quality control. This guide provides an in-depth spectroscopic comparison of thiazole with its structurally similar five-membered heterocyclic counterparts: oxazole, imidazole, and thiophene. By examining their behavior under various spectroscopic techniques—UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—we aim to equip you with the expertise to distinguish and characterize these crucial chemical entities.

The subtle yet significant differences in the heteroatoms within these rings—sulfur and nitrogen in thiazole, oxygen and nitrogen in oxazole, two nitrogens in imidazole, and sulfur in thiophene—give rise to distinct electronic distributions and, consequently, unique spectroscopic fingerprints. This guide will delve into the causality behind these differences, providing not only the data but also the field-proven insights necessary for confident spectroscopic analysis.

The Influence of Heteroatoms: A Spectroscopic Overview

The aromaticity and electronic properties of these five-membered heterocycles are heavily influenced by the nature of the heteroatom(s) present. Thiophene is considered the most aromatic of the group due to the effective delocalization of sulfur's lone pair electrons into the π-system.[1] In contrast, furan (a close analog of oxazole) is the least aromatic because the highly electronegative oxygen atom holds its lone pair more tightly.[1] Thiazole and imidazole exhibit intermediate aromaticity.[2][3] These differences in aromatic character and electron density directly impact their spectroscopic behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For these heterocyclic compounds, the absorption maxima (λmax) are influenced by the extent of π-conjugation and the nature of the heteroatoms.

The choice of solvent can significantly impact the UV-Vis spectra of heterocyclic compounds due to solute-solvent interactions.[4] Polar solvents, for instance, can interact with the lone pairs of electrons on the heteroatoms, leading to shifts in the absorption maxima. Therefore, consistency in solvent selection is crucial for accurate comparative analysis.

Comparative UV-Vis Data

Compoundλmax (in Ethanol) (nm)Molar Absorptivity (ε)Electronic Transition
Thiazole~235~4,000π → π
Oxazole~205~3,160π → π
Imidazole~207~5,000π → π
Thiophene~231~7,100π → π

Expert Insights: The λmax values reflect the relative aromaticity and electron delocalization within the rings. Thiophene and thiazole, with their greater aromatic character, exhibit absorptions at longer wavelengths compared to oxazole and imidazole. The higher molar absorptivity of thiophene suggests a more efficient π → π* transition.

Experimental Protocol: UV-Vis Spectroscopy

A standardized protocol ensures reproducible and comparable results.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare a ~10⁻⁵ M solution of the compound in spectroscopic grade ethanol. B Use a quartz cuvette with a 1 cm path length. A->B C Record a baseline spectrum with the pure solvent. B->C D Measure the absorbance of the sample solution from 200 to 400 nm. C->D E Identify the wavelength of maximum absorbance (λmax). D->E F Calculate molar absorptivity (ε) using the Beer-Lambert law. E->F

Caption: Standard workflow for acquiring UV-Vis spectra of heterocyclic compounds.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure. Aromatic C-H stretching is typically observed between 3100 and 3000 cm⁻¹.[5]

Comparative IR Data: Key Absorption Bands (cm⁻¹)

CompoundC-H Stretch (Aromatic)Ring StretchingC-H Out-of-Plane Bending
Thiazole~3120, 3080~1500, 1420, 1380~880, 720
Oxazole~3150, 3080~1560, 1480, 1340~870, 740
Imidazole~3130, 3060~1540, 1480, 1320~840, 750
Thiophene~3110, 3070~1500, 1410, 1250~830, 710

Expert Insights: The ring stretching vibrations are particularly informative. The C=N stretching in thiazole, oxazole, and imidazole occurs at a higher frequency compared to the C=C stretching in thiophene. The presence of the N-H bond in imidazole will also give rise to a broad absorption band in the 3200-3500 cm⁻¹ region, a key distinguishing feature.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar. B Press the mixture into a transparent pellet using a hydraulic press. A->B C Place the KBr pellet in the sample holder of the FT-IR spectrometer. B->C D Collect a background spectrum of the empty sample compartment. C->D E Acquire the sample spectrum from 4000 to 400 cm⁻¹. D->E F Identify and label the characteristic absorption bands. E->F

Caption: Workflow for obtaining an FT-IR spectrum using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of the protons (¹H) and carbons (¹³C) are highly sensitive to the electronic environment, providing a detailed map of the molecular structure.

Comparative ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)

CompoundH-2H-4H-5
Thiazole8.887.987.42
Oxazole7.957.697.09
Imidazole7.707.107.10
Thiophene7.367.107.36

Comparative ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)

CompoundC-2C-4C-5
Thiazole153.5143.7115.2
Oxazole150.6138.2125.7
Imidazole135.9122.2122.2
Thiophene125.6127.3125.6

Expert Insights: The electronegativity of the heteroatoms plays a significant role in the chemical shifts. The proton at the C-2 position of thiazole is highly deshielded due to the inductive effects of both the sulfur and nitrogen atoms. In contrast, the protons of thiophene are the most shielded, reflecting its higher aromaticity and more uniform electron distribution. The equivalence of the H-4/H-5 and C-4/C-5 signals in imidazole and the H-2/H-5 and C-2/C-5 signals in thiophene is due to molecular symmetry.

Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS). B Transfer the solution to a 5 mm NMR tube. A->B C Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. B->C D Process the spectra (Fourier transform, phase correction, and baseline correction). C->D E Reference the chemical shifts to TMS (0.00 ppm). D->E F Integrate ¹H signals and analyze coupling patterns. E->F

Caption: Standardized workflow for acquiring ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Under electron ionization (EI), these heterocyclic compounds typically exhibit a prominent molecular ion peak (M⁺·), a testament to the stability of the aromatic ring.

Comparative Mass Spectrometry Fragmentation

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral Losses
Thiazole8558 ([M-HCN]⁺·), 45 ([CHS]⁺)
Oxazole6941 ([M-CO]⁺·), 42 ([M-HCN]⁺·)
Imidazole6841 ([M-HCN]⁺·)
Thiophene8458 ([M-C₂H₂]⁺·), 45 ([CHS]⁺)

Expert Insights: The fragmentation pathways are highly characteristic. Thiazole and thiophene both show a fragment at m/z 45, corresponding to the stable [CHS]⁺ ion. The loss of hydrogen cyanide (HCN) is a common fragmentation pathway for nitrogen-containing heterocyles like thiazole and imidazole.[6][7] Oxazole uniquely shows the loss of carbon monoxide (CO).[8]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization & Analysis cluster_detect Detection & Analysis A Introduce a small amount of the volatile sample into the ion source via a direct insertion probe or GC inlet. B Ionize the sample using a standard electron energy of 70 eV. A->B C Separate the resulting ions based on their mass-to-charge ratio (m/z) in a mass analyzer. B->C D Detect the ions and generate a mass spectrum. C->D E Identify the molecular ion peak and major fragment ions. D->E

Caption: General workflow for obtaining an EI mass spectrum.

Conclusion

The spectroscopic comparison of thiazole with oxazole, imidazole, and thiophene reveals a rich interplay between molecular structure and spectral output. Each technique provides a unique piece of the puzzle, and a comprehensive analysis utilizing all four is essential for unambiguous compound identification. By understanding the fundamental principles that govern their spectroscopic behavior, researchers can confidently navigate the complexities of heterocyclic chemistry, accelerating drug discovery and development.

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Safety Operating Guide

Personal protective equipment for handling Methyl 2-bromo-5-(thiazol-2-YL)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Handling Methyl 2-bromo-5-(thiazol-2-YL)benzoate

As a reactive intermediate frequently utilized in pharmaceutical development and palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Stille couplings), Methyl 2-bromo-5-(thiazol-2-YL)benzoate requires stringent handling protocols. This guide synthesizes structural chemical analysis with established environmental health and safety (EHS) standards to provide a self-validating operational workflow for researchers and drug development professionals.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first deconstruct the chemical structure to understand the causality of its hazards:

  • Aryl Bromide Moiety: The heavy halogen atom increases the compound's lipophilicity. While this is beneficial for organic synthesis, it means the compound can easily penetrate the stratum corneum if dissolved in carrier solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Thiazole Ring: Heterocyclic compounds containing nitrogen and sulfur are known potential sensitizers. Repeated exposure to airborne particulates can lead to contact dermatitis or respiratory sensitization.

  • Methyl Ester: As a solid powder at room temperature, the primary physical hazard is dust aerosolization during weighing and transfer.

Because of these structural realities, personal protective equipment (PPE) must act as a targeted barrier against both solid particulates and lipophilic solvent solutions[1].

Personal Protective Equipment (PPE) Matrix

Under OSHA's Personal Protective Equipment standard (29 CFR 1910.132), laboratory controls must be matched directly to the hazard assessment[2]. The following matrix outlines the required PPE for handling this specific intermediate.

PPE CategorySpecificationMechanistic JustificationRegulatory Standard
Eye/Face Chemical Splash GogglesProtects ocular mucosa from fine crystalline dust and solvent splashes during solubilization. Standard safety glasses lack sufficient orbital seal.29 CFR 1910.133[3]
Hand Nitrile (Double-Glove)Brominated aromatics are highly lipophilic. Double-gloving prevents breakthrough if the compound is dissolved in aggressive carrier solvents.29 CFR 1910.138[3]
Body Flame-Resistant (FR) Lab CoatMitigates fire risk, as this intermediate is routinely reacted alongside highly flammable solvents or pyrophoric catalysts in cross-coupling.29 CFR 1910.132[4]
Respiratory N95 / Half-Mask ParticulateRequired only if handling bulk powders outside of engineered containment (fume hood) to prevent inhalation of sensitizing thiazole dust.29 CFR 1910.134[5]

Step-by-Step Operational Protocol

This methodology is designed as a self-validating system; you must not proceed to the next step unless the prior step's safety conditions are confirmed.

Step 1: Engineering Control Verification

  • Action: Verify that the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm).

  • Causality: Fume hoods are the primary engineering control against airborne hazards. Handling reactive solid intermediates outside of a hood negates the efficacy of standard PPE[6].

Step 2: PPE Donning & Integrity Check

  • Action: Don an FR lab coat, chemical splash goggles, and two pairs of nitrile gloves (minimum 5 mil thickness each). Inspect the outer gloves for pinholes.

Step 3: Anti-Static Weighing & Transfer

  • Action: Use an anti-static weigh boat and a grounded, stainless-steel spatula. Transfer the required mass slowly.

  • Causality: Halogenated organic powders can accumulate static charge. Vigorous scraping or pouring can cause static discharge, leading to the rapid aerosolization of the sensitizing powder.

Step 4: Solubilization & Inert Atmosphere Setup

  • Action: Transfer the solid to the reaction vessel before adding solvents. If utilizing air-sensitive catalysts, purge the vessel with Nitrogen or Argon.

  • Causality: Adding dry powder to a solvent-filled flask increases the risk of splashing. Dissolving the brominated compound in solvents like DMF immediately creates a high-risk skin-penetration hazard; maintain double-gloving throughout this phase.

Step 5: Surface Decontamination

  • Action: Wipe down the analytical balance and fume hood surfaces with a solvent-dampened cloth (e.g., isopropanol), followed by a water wipe. Dispose of the cloth as solid hazardous waste.

Operational Workflow Visualization

G Start 1. Pre-Operation Verify Hood & Don PPE Weighing 2. Solid Handling Anti-Static Transfer Start->Weighing Controls Verified Reaction 3. Reaction Setup Solvent Addition Weighing->Reaction Transfer Complete Spill Emergency Response Contain & Evacuate Weighing->Spill Dust Aerosolization Waste 4. Waste Segregation Halogenated Organics Reaction->Waste Protocol Finished Reaction->Spill Solvent Spill

Workflow for handling reactive halogenated thiazoles and emergency spill routing.

RCRA-Compliant Waste Management Plan

Chemical waste generated from Methyl 2-bromo-5-(thiazol-2-YL)benzoate is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7].

  • Waste Classification & Segregation: Due to the presence of the bromine atom, all unreacted starting material, reaction byproducts, and contaminated solvents must be classified as Halogenated Organic Waste [8]. Never mix halogenated waste with non-halogenated solvents or aqueous acidic waste, as this can cause exothermic reactions and exponentially increases institutional disposal costs[8].

  • Container Specifications: Store waste in leak-proof, high-density polyethylene (HDPE) containers. Glass should be avoided if compatibility is an issue, though it is generally acceptable for standard organic solvents[7]. Fill containers to no more than 90% capacity to allow for vapor expansion[9].

  • Secondary Containment: Place all waste drums in secondary containment bins to prevent spills from reaching laboratory drainage systems[9].

  • Labeling Requirements: Use official institutional hazardous waste tags. You must write out the full chemical name ("Methyl 2-bromo-5-(thiazol-2-YL)benzoate") and the exact solvents used. The EPA strictly prohibits the use of abbreviations, acronyms, or chemical formulas on waste tags[7].

  • Accumulation Limits: Transfer waste to a designated hazardous waste storage area promptly. Laboratories are typically permitted to store chemical waste for up to 90 days before it must be transported to a licensed disposal facility[9].

References

  • Laboratory Safety Guidance.
  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Personal Protective Equipment for Laboratories. Dartmouth College Environmental Health and Safety.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • Chemical Hygiene Plan. USDA ARS.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.